molecular formula C18H36O9S B610656 S-Acetyl-PEG8-OH CAS No. 1334177-81-9

S-Acetyl-PEG8-OH

Katalognummer: B610656
CAS-Nummer: 1334177-81-9
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: PGTIAXGQNCASCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-acetyl-PEG8-alcohol is a PEG Linker.

Eigenschaften

IUPAC Name

S-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O9S/c1-18(20)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-22-5-4-21-3-2-19/h19H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTIAXGQNCASCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901138762
Record name Ethanethioic acid, S-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334177-81-9
Record name Ethanethioic acid, S-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334177-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanethioic acid, S-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to S-Acetyl-PEG8-OH: A Versatile Tool for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Acetyl-PEG8-OH is a heterobifunctional chemical linker that is gaining significant traction in the fields of bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of the core technical aspects of this compound, including its chemical and physical properties, detailed experimental protocols for its use, and its application in modulating cellular signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

This compound is a discrete polyethylene glycol (dPEG®) linker characterized by a terminal acetyl-protected thiol group at one end and a hydroxyl group at the other. The eight-unit PEG chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. The key feature of this linker is the S-acetyl group, which serves as a stable protecting group for the highly reactive thiol moiety. This protection allows for controlled and specific conjugation strategies. The terminal hydroxyl group provides a versatile handle for further chemical modifications.

The primary application of this compound lies in its ability to introduce a reactive thiol group onto a molecule of interest. This is particularly valuable in bioconjugation, where the thiol group can react with various functionalities, such as maleimides, to form stable thioether bonds. In the realm of PROTACs, the PEG8 linker provides the necessary spacing and flexibility for the two ends of the chimeric molecule to effectively bind to the target protein and an E3 ubiquitin ligase, leading to the targeted degradation of the protein.[1][2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The following table summarizes its key characteristics based on available data.[3][4][5]

PropertyValue
Chemical Formula C₁₈H₃₆O₉S
Molecular Weight 428.54 g/mol
CAS Number 1334177-81-9
Appearance Viscous Liquid or Oil
Purity Typically >95%
Solubility Soluble in a wide range of organic solvents including DMSO, DMF, and chlorinated solvents.
Storage Conditions Store at -20°C under an inert atmosphere to prevent hydrolysis and oxidation.

Experimental Protocols

The utility of this compound is defined by the chemical reactions it can undergo. The following sections provide detailed protocols for the key transformations involving this linker.

Deprotection of the S-Acetyl Group to Generate a Free Thiol

The liberation of the thiol group is a critical step for subsequent conjugation reactions. The most common method for the deprotection of the S-acetyl group is through the use of hydroxylamine.[3]

Materials:

  • This compound

  • Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in a suitable buffer (e.g., PBS), pH adjusted to 7.2-7.5

  • Buffer (e.g., Phosphate Buffered Saline - PBS)

  • Desalting column

Procedure:

  • Dissolve the this compound conjugate in the desired buffer.

  • Add the Deacetylation Solution to the conjugate solution. A typical ratio is 1:10 (v/v) of deacetylation solution to conjugate solution.

  • Incubate the reaction mixture at room temperature for 2 hours.

  • Remove the excess hydroxylamine and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired buffer.

  • The resulting solution contains the PEG8-OH linker with a free thiol group, ready for the next conjugation step.

Conjugation to a Biomolecule (General Protocol)

The hydroxyl group of this compound can be activated for reaction with amine groups on biomolecules, such as proteins or antibodies. A common method involves the use of carbodiimide chemistry to form an active NHS ester.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or other suitable organic solvent

  • Biomolecule with available amine groups in a suitable buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or affinity chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere.

  • Conjugation to the Biomolecule:

    • Add the activated S-Acetyl-PEG8-NHS ester solution to the biomolecule solution. The molar ratio of the activated linker to the biomolecule should be optimized for the desired degree of labeling.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution and incubate for 30 minutes.

    • Purify the resulting conjugate using an appropriate chromatography method to remove unreacted linker and byproducts.

Synthesis of a PROTAC using this compound Linker

This protocol outlines a general strategy for synthesizing a PROTAC where the this compound linker connects a warhead (targeting the protein of interest) and an E3 ligase ligand. This example assumes the warhead has a suitable functional group (e.g., an amine) for amide bond formation with an activated this compound.

Materials:

  • Warhead molecule with a reactive amine group

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • E3 ligase ligand with a reactive group for the deprotected thiol

  • Deprotection reagents (as in section 3.1)

  • HPLC for purification

Procedure:

  • Conjugation of Warhead to Linker:

    • Dissolve the warhead molecule (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.

    • Upon completion, purify the warhead-linker conjugate by preparative HPLC.

  • Deprotection of the S-Acetyl Group:

    • Follow the deprotection protocol described in section 3.1 to generate the warhead-linker with a free thiol.

  • Conjugation to E3 Ligase Ligand:

    • Dissolve the warhead-linker-thiol intermediate and the E3 ligase ligand (with a thiol-reactive group, e.g., a maleimide) in a suitable buffer (e.g., PBS with EDTA).

    • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of this compound.

Table 1: Typical Reaction Parameters

ParameterValueNotes
Deprotection Time 2 hoursWith hydroxylamine at room temperature.
Amide Coupling Time 2-4 hoursUsing HATU/DIPEA at room temperature.
Thiol-Maleimide Reaction Time 1-2 hoursAt room temperature.

Table 2: Characterization Data (Illustrative)

Analysis MethodExpected Result
LC-MS A new peak with the expected mass of the conjugate.
¹H NMR Characteristic peaks corresponding to the PEG linker, the warhead, and the E3 ligase ligand.
Purity (by HPLC) >95% after purification.

Visualization of Workflows and Pathways

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates the general workflow for the synthesis of a PROTAC using the this compound linker.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker Activation & Warhead Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: E3 Ligase Ligand Conjugation Warhead Warhead (with -NH2) WarheadLinker Warhead-PEG8-S-Acetyl Warhead->WarheadLinker Amide Coupling Linker This compound ActivatedLinker S-Acetyl-PEG8-NHS Linker->ActivatedLinker EDC, NHS ActivatedLinker->WarheadLinker Amide Coupling WarheadLinkerThiol Warhead-PEG8-SH WarheadLinker->WarheadLinkerThiol Hydroxylamine PROTAC Final PROTAC WarheadLinkerThiol->PROTAC Thiol-Maleimide Reaction E3Ligand E3 Ligase Ligand (with Maleimide) E3Ligand->PROTAC Thiol-Maleimide Reaction

Caption: General workflow for the synthesis of a PROTAC molecule.

Signaling Pathway: PROTAC-Mediated Degradation of a Target Protein

This diagram illustrates the mechanism of action of a PROTAC in hijacking the ubiquitin-proteasome system to degrade a target protein of interest (POI). A PROTAC synthesized with a PEG8 linker, such as one derived from this compound, facilitates the formation of a ternary complex between the POI and an E3 ubiquitin ligase (e.g., VHL).

PROTAC_Mechanism cluster_cellular_environment Cellular Environment PROTAC PROTAC (Warhead-PEG8-E3 Ligand) PROTAC->PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedPOI Polyubiquitinated POI TernaryComplex->UbiquitinatedPOI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->UbiquitinatedPOI Proteasome Proteasome UbiquitinatedPOI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a valuable and versatile tool for researchers in bioconjugation and drug discovery. Its well-defined structure, hydrophilicity, and the presence of a protected thiol group and a reactive hydroxyl group offer a powerful combination for the controlled synthesis of complex biomolecules and therapeutic agents. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their experimental endeavors, ultimately contributing to the advancement of novel therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to S-Acetyl-PEG8-OH

This technical guide provides a comprehensive overview of this compound, a heterobifunctional, discrete polyethylene glycol (dPEG®) reagent. It is designed for professionals in research and drug development who utilize bioconjugation techniques. This document details the molecule's chemical structure, physicochemical properties, and its core application in introducing a protected thiol group onto biomolecules and surfaces.

Introduction to PEGylation and this compound

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs.[1][2] This chemical modification is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. Key advantages of PEGylation include enhanced solubility, reduced immunogenicity, and prolonged circulatory half-life by preventing recognition and degradation by proteolytic enzymes and shielding from renal filtration.[1][2]

This compound is a specific type of PEGylation reagent that offers precise control over the modification process. It consists of three key components:

  • A terminal hydroxyl group (-OH) , which can be used for attachment to molecules or surfaces, often through activation or via specific chemistries like phosphoramidite coupling for nucleic acids.[3][4]

  • A discrete polyethylene glycol chain with eight repeating units (PEG8) . This spacer is monodisperse, ensuring batch-to-batch consistency, and it enhances the hydrophilicity of the resulting conjugate.[3]

  • An acetyl-protected thiol group (S-Acetyl) . The acetyl group provides a stable protecting cap for the thiol, preventing its oxidation or unwanted side reactions during conjugation. This protecting group can be cleanly and efficiently removed under mild conditions to expose a reactive sulfhydryl (-SH) group for subsequent conjugation steps.[3][5]

This reagent is particularly valuable in multi-step bioconjugation strategies, such as the development of Antibody-Drug Conjugates (ADCs) or PROTACs, where a stable, yet deprotectable, thiol handle is required.[6]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, providing key data for experimental design and execution.

PropertyValueReference(s)
Chemical Formula C₁₈H₃₆O₉S[3][4]
Molecular Weight 428.54 g/mol (monodisperse)[3][4][6]
CAS Number 1334177-81-9[3][4][6]
Appearance Viscous Liquid[6]
Purity >95% or >98%[4][6]
Solubility Methylene chloride, Acetonitrile, DMAC, DMSO[3][4]
Spacer Arm Length 25 atoms, 28.8 Å[3][4]
Storage Conditions -20°C. Material is hygroscopic; handle under an inert atmosphere.[3][4]

Mechanism of Action and Experimental Workflow

The primary function of this compound is to introduce a protected thiol onto a target molecule (Molecule A). This process, known as thiolation, is followed by a deprotection step to reveal a free thiol, which can then react with a second target (Molecule B).

Visualizing the Core Components

The structure of this compound features distinct functional ends connected by a flexible PEG spacer, enabling its role as a heterobifunctional linker.

cluster_structure This compound Structure node_OH Hydroxyl Group (-OH) node_PEG Discrete PEG8 Spacer (Improves Solubility) node_OH->node_PEG node_SAc Protected Thiol (S-Acetyl) node_PEG->node_SAc

Core functional components of the this compound reagent.
Thiolation and Bioconjugation Workflow

The general workflow for using this compound involves a three-stage process: initial conjugation, deprotection, and final conjugation. This allows for the precise and controlled assembly of complex biomolecular structures.

cluster_workflow Bioconjugation Workflow using this compound MoleculeA Target Molecule A (e.g., Protein, Nucleic Acid) Intermediate Molecule A-PEG8-S-Acetyl (Thiolated Intermediate) MoleculeA->Intermediate 1. Conjugation (via -OH group) Reagent This compound Reagent->Intermediate ActivatedIntermediate Molecule A-PEG8-SH (Active Thiol) Intermediate->ActivatedIntermediate 2. Deprotection Deprotection Deprotection Agent (Hydroxylamine) Deprotection->ActivatedIntermediate FinalProduct Final Conjugate (Molecule A-S-PEG8-Molecule B) ActivatedIntermediate->FinalProduct 3. Thiol-Maleimide Conjugation MoleculeB Target Molecule B (e.g., Maleimide-activated drug) MoleculeB->FinalProduct

References

S-Acetyl-PEG8-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1334177-81-9

This in-depth technical guide provides a comprehensive overview of S-Acetyl-PEG8-OH, a heterobifunctional polyethylene glycol (PEG) linker critical in modern drug development and bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document details the synthesis, properties, and applications of this versatile molecule, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a discrete PEG (dPEG®) linker characterized by a terminal hydroxyl group and an acetyl-protected thiol group. The eight repeating ethylene glycol units impart hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules.[1]

PropertyValueReference
CAS Number 1334177-81-9[2]
Molecular Formula C18H36O9S[2]
Molecular Weight 428.54 g/mol [2]
Appearance Viscous Liquid[2]
Purity >95% to >98% (typical)[2]
Solubility Soluble in methylene chloride, acetonitrile, DMAC, and DMSO[2]
Storage -20°C, under inert atmosphere to prevent moisture exposure[2]

Synthesis and Characterization

The synthesis of heterobifunctional PEG linkers like this compound typically involves a multi-step process starting from a symmetrical PEG diol. A common strategy involves the monotosylation of one hydroxyl group, followed by nucleophilic substitution to introduce the desired functional group.

Experimental Protocol: Synthesis of a-thioacetate-w-hydroxyl PEG (A Representative Synthesis)

This protocol, adapted from a similar synthesis, outlines the general steps for producing a PEG linker with a terminal thioacetate and a free hydroxyl group.[3]

Step 1: Monotosylation of PEG-diol

  • Dissolve PEG-diol in an appropriate solvent (e.g., toluene).

  • Add p-toluenesulfonyl chloride (TsCl) in the presence of a catalyst, such as silver oxide and potassium iodide.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or NMR.

  • Upon completion, purify the monotosylated PEG by filtration and precipitation. A typical yield for this step is around 98%.[3]

Step 2: Thioacetylation of Monotosylated PEG

  • Dissolve the monotosylated PEG in dry DMF under an inert atmosphere.

  • Add potassium carbonate and thioacetic acid to the solution.

  • Stir the mixture at room temperature overnight.

  • Remove the DMF by rotary evaporation.

  • Dissolve the crude product in DCM, filter, and treat with activated charcoal.

  • Purify the final product, α-thioacetate-ω-hydroxyl PEG, by precipitation. The yield for this step is typically high.[3]

Characterization: The final product and intermediates should be characterized by:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and the successful installation of the tosyl and thioacetate groups.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): To verify the molecular weight of the final product.

Applications in Bioconjugation and Drug Development

This compound is a valuable tool for the covalent modification of biomolecules. The protected thiol allows for chemoselective ligation after deprotection, while the hydroxyl group can be further functionalized.

General Bioconjugation Workflow

The following diagram illustrates a typical workflow for using this compound in bioconjugation.

G cluster_activation Activation & Deprotection cluster_conjugation Conjugation A This compound B Deprotection of S-acetyl group (e.g., hydroxylamine) A->B C Thiol-PEG8-OH B->C E Conjugation Reaction (Thiol-Maleimide Ligation) C->E D Biomolecule with Maleimide Group D->E F PEGylated Biomolecule E->F

General workflow for bioconjugation using this compound.
Role in PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, and PEG linkers are frequently employed due to their ability to improve solubility and facilitate the formation of a stable ternary complex.[1]

The following diagram illustrates the mechanism of action of a PROTAC.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with PEG8 linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols for PROTAC Synthesis

The following is a detailed protocol for the synthesis of a PROTAC using a PEG8-containing linker, exemplified by the conjugation to a ligand for the BRD4 protein.

Amide Coupling Protocol for PROTAC Synthesis

This protocol describes the conjugation of a protein of interest (POI) ligand containing an amine to an E3 ligase ligand-PEG8-acid linker.

Materials:

  • E3 ligase ligand-PEG8-acid (e.g., (S, R, S)-AHPC-PEG8-acid)

  • POI-ligand with an available amine group (e.g., a derivative of JQ1 for BRD4)

  • Amide coupling reagents (e.g., HATU or HBTU/HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Reaction vessel, magnetic stirrer, and inert atmosphere (nitrogen or argon)

  • HPLC for purification

  • High-resolution mass spectrometry (HRMS) and NMR for characterization

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the E3 ligase ligand-PEG8-acid and the amide coupling reagents in anhydrous DMF.

  • Add the base (DIPEA) to the reaction mixture and stir for a few minutes to activate the carboxylic acid.

  • Add the POI-ligand-amine, dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the crude product using reverse-phase preparative HPLC.

  • Confirm the identity and purity of the final PROTAC molecule using HRMS and NMR spectroscopy.

Quantitative Data: Efficacy of BRD4 PROTACs with PEG Linkers

The length and composition of the PEG linker can significantly impact the efficacy of a PROTAC. The following table summarizes the degradation potency (DC50 values) of some reported BRD4-targeting PROTACs that utilize PEG linkers.

PROTACE3 Ligase LigandLinkerTargetDC50Reference
PROTAC 1PomalidomideOptimized PEG linkerBRD4< 1 nM[2]
DP1E7820PEG linkerBRD410.84 ± 0.92 µM[4]

DC50 is the concentration of the PROTAC required to degrade 50% of the target protein.

Signaling Pathway: Downstream Effects of BRD4 Degradation

BRD4 is a key epigenetic reader that plays a crucial role in the transcription of oncogenes such as c-Myc. Degradation of BRD4 by a PROTAC leads to the downregulation of these oncogenes, resulting in cell cycle arrest and apoptosis in cancer cells.[1][5]

The following diagram illustrates the downstream signaling effects of BRD4 degradation.

BRD4_Signaling BRD4_PROTAC BRD4-targeting PROTAC (with PEG8 linker) BRD4_Degradation BRD4 Degradation BRD4_PROTAC->BRD4_Degradation induces BRD4 BRD4 cMyc_Gene c-Myc Gene BRD4->cMyc_Gene promotes transcription BRD4_Degradation->BRD4 reduces BRD4_Degradation->cMyc_Gene inhibits transcription Apoptosis Apoptosis BRD4_Degradation->Apoptosis induces cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein Cell_Cycle Cell Cycle Progression cMyc_Protein->Cell_Cycle promotes cMyc_Protein->Apoptosis inhibits

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to S-Acetyl-PEG8-OH

This guide provides a comprehensive overview of the physicochemical properties and common applications of this compound, a heterobifunctional linker widely used in bioconjugation and drug delivery systems.

Core Properties

This compound is a discrete polyethylene glycol (dPEG®) linker containing a hydroxyl (-OH) group and a protected thiol group in the form of a thioacetate. The PEG8 chain provides excellent water solubility and biocompatibility, while the terminal functional groups allow for sequential conjugation to different molecules.

Data Presentation

The key quantitative data for this compound are summarized in the table below. The molecular weight is a critical parameter for stoichiometric calculations in conjugation reactions and for the characterization of the resulting conjugates.

PropertyValueSource(s)
Molecular Weight 428.52 g/mol [1]
428.54 g/mol
428.539 g/mol [2]
Exact Mass 428.2080[3]
Chemical Formula C18H36O9S[1][2]
CAS Number 1334177-81-9[1][2]
Purity ≥95% - >98%[2]
Spacer Arm 28.8 Å (25 atoms)

Experimental Protocols

A fundamental aspect of working with this compound is the verification of its molecular weight and the subsequent deprotection of the acetyl group to enable conjugation.

Molecular Weight Determination by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight of PEGylated compounds with high accuracy.[1][4][3]

Methodology:

  • Sample Preparation:

    • Matrix Solution: Prepare a solution of α-cyano-4-hydroxycinnamic acid (CHCA) at a concentration of 15.8 mg/mL in ethanol. Use an ultrasonic bath to facilitate dissolution.[1]

    • Cationizing Agent: Prepare a solution of sodium trifluoroacetate (NaTFA) at a concentration of 5.9 mg/mL in ethanol, again using an ultrasonic bath.[1]

    • Analyte Solution: Dissolve the this compound sample in an appropriate solvent (e.g., 50% acetonitrile with 0.1% TFA, or an aqueous solution) to a concentration of approximately 1-2 mg/mL.[1][5]

  • Spotting:

    • Mix the matrix solution, cationizing agent, and analyte solution in a 5:1:1 (v/v/v) ratio in a microcentrifuge tube.[1]

    • Spot 0.5 µL of the mixture onto a ground steel MALDI target plate.[1]

    • Allow the spot to air dry completely before insertion into the mass spectrometer.[1]

  • Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer operating in linear or reflector positive ion mode.[5]

    • The laser power should be adjusted to be just above the ionization threshold to obtain optimal signal.[5]

    • The instrument will detect the sodium adduct of the this compound molecule, allowing for the determination of its molecular weight.

Deprotection of the Acetyl Group to Yield a Free Thiol

The thioacetate group serves as a stable protecting group for the thiol. Deprotection is necessary to expose the reactive sulfhydryl group for subsequent conjugation reactions. This is typically achieved by reacting this compound with hydroxylamine.[4][2]

Methodology:

  • Reagent Preparation:

    • Prepare a deprotection solution containing hydroxylamine hydrochloride. A common formulation is 50 mM hydroxylamine, 25 mM EDTA in a suitable buffer at a pH of 7.2-7.5.

    • Dissolve the this compound conjugate in a compatible buffer (e.g., phosphate-buffered saline, PBS).

  • Deprotection Reaction:

    • Add the deprotection solution to the dissolved this compound conjugate.

    • Incubate the reaction mixture at room temperature for a specified period, typically ranging from 30 minutes to 2 hours.

  • Purification:

    • Following deprotection, the resulting free thiol-PEG8-OH can be purified from the reaction byproducts using size exclusion chromatography (e.g., a desalting column) to remove excess hydroxylamine and other small molecules.

Visualizations

Experimental Workflow: Molecular Weight Determination by MALDI-TOF MS

The following diagram illustrates the key steps in the determination of the molecular weight of this compound using MALDI-TOF mass spectrometry.

G cluster_prep Sample Preparation cluster_spot Target Plate Spotting cluster_analysis MS Analysis p1 Prepare Matrix (CHCA) s1 Mix Matrix, Cationizing Agent, and Analyte (5:1:1) p1->s1 p2 Prepare Cationizing Agent (NaTFA) p2->s1 p3 Dissolve this compound p3->s1 s2 Spot 0.5 µL onto Target Plate s1->s2 s3 Air Dry the Sample Spot s2->s3 a1 Insert Plate into MALDI-TOF MS s3->a1 a2 Acquire Mass Spectrum a1->a2 a3 Determine Molecular Weight a2->a3

Caption: Workflow for MW determination of this compound via MALDI-TOF MS.

Signaling Pathway: Deprotection of this compound

This diagram illustrates the chemical transformation of this compound to its active, thiol-containing form.

G A This compound (Protected Thiol) C HS-PEG8-OH (Free Thiol) A->C Deprotection Reaction B Hydroxylamine (NH2OH) D Acetohydroxamic Acid (Byproduct)

Caption: Chemical deprotection of this compound to yield a free thiol.

References

S-Acetyl-PEG8-OH: A Versatile Linker in Advanced Medical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

S-Acetyl-PEG8-OH is a discrete polyethylene glycol (dPEG) linker that is playing an increasingly pivotal role in the landscape of medical research and drug development. Its unique bifunctional architecture, featuring a protected thiol group at one end and a hydroxyl group at the other, offers a versatile platform for the conjugation of a wide array of biomolecules. This guide provides a comprehensive overview of the applications of this compound, with a focus on its utility in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), supported by detailed experimental methodologies and data.

Core Concepts: PEGylation and the this compound Advantage

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a well-established strategy to enhance the therapeutic properties of biomolecules. It can improve solubility, increase in vivo stability by reducing proteolytic degradation, and decrease immunogenicity. This compound is a specific type of PEGylating agent with a defined chain length of eight ethylene glycol units. This discrete nature of the PEG chain (dPEG) ensures batch-to-batch consistency and a homogenous final product, which is a significant advantage over traditional polydisperse PEG reagents.

The this compound linker possesses two key functional groups:

  • S-Acetyl Group: A protected thiol group that can be deprotected under mild conditions to reveal a highly reactive sulfhydryl (-SH) group. This thiol group is instrumental for conjugation to various molecules, particularly through maleimide chemistry.

  • Hydroxyl Group (-OH): A primary alcohol that can be readily modified, for example, by oxidation to an aldehyde or conversion to a carboxylic acid, enabling conjugation to amine-containing molecules.

This dual functionality makes this compound a versatile tool for linking different molecular entities with precise control over the conjugation chemistry.

Applications in Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker that connects the antibody and the cytotoxic payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. The incorporation of hydrophilic linkers, such as those based on PEG, can help to overcome the challenges associated with hydrophobic drug payloads, such as aggregation and poor solubility.

The use of a PEG8 linker in two FDA-approved ADCs, Zynlonta and Trodelvy, underscores the clinical significance of this linker length in optimizing ADC design.

Enhancing Hydrophilicity and Drug-to-Antibody Ratio (DAR)

Hydrophobic drug payloads can lead to aggregation of the ADC, which can negatively impact its manufacturing, stability, and in vivo performance. The incorporation of a hydrophilic PEG8 linker can mitigate this issue, allowing for a higher drug-to-antibody ratio (DAR) without compromising the biophysical properties of the ADC.

PropertyEffect of this compound LinkerReference
Solubility Increased, especially for hydrophobic payloadsGeneral knowledge from multiple sources
Aggregation Reduced tendency for aggregationGeneral knowledge from multiple sources
Drug-to-Antibody Ratio (DAR) Enables higher DAR with improved homogeneityGeneral knowledge from multiple sources
Experimental Workflow for ADC Synthesis using this compound

The following diagram outlines a general workflow for the synthesis of an ADC using an this compound linker.

ADC_Synthesis_Workflow cluster_0 Step 1: Linker Activation cluster_1 Step 2: Payload Conjugation cluster_2 Step 3: Antibody Modification & Conjugation A This compound B Oxidation A->B e.g., TEMPO, BAIB C S-Acetyl-PEG8-COOH B->C D S-Acetyl-PEG8-COOH F Amide Coupling D->F E Amine-containing Payload E->F G S-Acetyl-PEG8-Payload F->G e.g., HATU, HOBt H Monoclonal Antibody I Reduction of Disulfide Bonds H->I e.g., TCEP, DTT J Thiolated Antibody I->J O Maleimide-Thiol Coupling J->O K S-Acetyl-PEG8-Payload L Deprotection K->L Hydroxylamine M Thiol-PEG8-Payload L->M N Maleimide Activation M->N e.g., SMCC N->O P Antibody-Drug Conjugate (ADC) O->P

General workflow for ADC synthesis using this compound.
Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure for the synthesis of an ADC using an this compound linker and is based on standard bioconjugation techniques.

Materials:

  • This compound

  • Monoclonal antibody (mAb)

  • Amine-containing cytotoxic payload

  • Oxidizing agent (e.g., TEMPO/BAIB)

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Deprotection agent (e.g., hydroxylamine)

  • Reducing agent (e.g., TCEP)

  • Maleimide activation reagent (e.g., SMCC)

  • Solvents (e.g., DMF, DMSO, PBS buffer)

  • Purification system (e.g., SEC, HIC)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in a suitable organic solvent.

    • Add the oxidizing agent to convert the terminal hydroxyl group to a carboxylic acid.

    • Monitor the reaction by LC-MS.

    • Purify the resulting S-Acetyl-PEG8-COOH.

  • Conjugation of Payload to the Linker:

    • Dissolve the S-Acetyl-PEG8-COOH and the amine-containing payload in an anhydrous solvent like DMF.

    • Add the amide coupling reagents.

    • Stir the reaction at room temperature until completion (monitored by LC-MS).

    • Purify the S-Acetyl-PEG8-Payload conjugate.

  • Preparation of Thiolated Antibody:

    • Dissolve the mAb in a suitable buffer (e.g., PBS).

    • Add a reducing agent (e.g., TCEP) to partially or fully reduce the interchain disulfide bonds.

    • Incubate to generate free thiol groups.

    • Remove the excess reducing agent by buffer exchange.

  • Deprotection and Activation of the Linker-Payload:

    • Dissolve the S-Acetyl-PEG8-Payload in a suitable solvent.

    • Add a deprotection agent (e.g., hydroxylamine) to remove the acetyl protecting group and expose the thiol.

    • Purify the resulting Thiol-PEG8-Payload.

    • React the Thiol-PEG8-Payload with a maleimide activation reagent (e.g., SMCC) to generate a maleimide-functionalized linker-payload.

  • Final Conjugation to the Antibody:

    • Add the maleimide-activated linker-payload to the thiolated antibody solution.

    • Incubate at room temperature to allow the maleimide-thiol reaction to proceed.

    • Quench the reaction with a thiol-containing reagent (e.g., N-acetylcysteine).

    • Purify the final ADC using a suitable chromatography method (e.g., size-exclusion chromatography).

  • Characterization:

    • Determine the DAR using techniques like UV-Vis spectroscopy, HIC, or mass spectrometry.

    • Assess the purity and aggregation state by SEC.

    • Confirm the integrity of the ADC by SDS-PAGE and mass spectrometry.

Applications in PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a linker. The linker is a critical component of a PROTAC, as its length, flexibility, and composition can significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.

PEG linkers are commonly used in PROTAC design to improve solubility and modulate the distance and orientation between the two ligands.

Role of the PEG8 Linker in PROTAC Efficacy

The PEG8 linker in a PROTAC can influence several key parameters:

ParameterInfluence of PEG8 LinkerReference
Solubility Improves the overall solubility of the PROTAC moleculeGeneral knowledge from multiple sources
Cell Permeability Can be optimized by balancing hydrophilicity and hydrophobicityGeneral knowledge from multiple sources
Ternary Complex Formation Provides optimal spacing and flexibility for productive ternary complex formationGeneral knowledge from multiple sources
Degradation Efficacy (DC50) Linker length is a critical determinant of the degradation potencyGeneral knowledge from multiple sources
Experimental Workflow for PROTAC Synthesis using this compound

The following diagram illustrates a general workflow for synthesizing a PROTAC where this compound is incorporated as part of the linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Functionalization of this compound cluster_1 Step 2: Conjugation to First Ligand cluster_2 Step 3: Deprotection and Conjugation to Second Ligand A This compound B Activation of -OH group A->B e.g., Mesylation C S-Acetyl-PEG8-X (X = leaving group) B->C D S-Acetyl-PEG8-X F Nucleophilic Substitution D->F E Amine-containing POI Ligand E->F G S-Acetyl-PEG8-POI Ligand F->G H S-Acetyl-PEG8-POI Ligand I Deprotection of S-Acetyl group H->I Hydroxylamine J Thiol-PEG8-POI Ligand I->J L Maleimide-Thiol Coupling J->L K Maleimide-activated E3 Ligase Ligand K->L M Final PROTAC L->M

General workflow for PROTAC synthesis using this compound.
Detailed Experimental Protocol (Generalized)

This protocol outlines a generalized approach for synthesizing a PROTAC using an this compound linker.

Materials:

  • This compound

  • Ligand for the Protein of Interest (POI) with a suitable functional group (e.g., amine)

  • Ligand for the E3 ligase with a maleimide group

  • Activating agent for the hydroxyl group (e.g., mesyl chloride)

  • Deprotection agent (e.g., hydroxylamine)

  • Solvents (e.g., DCM, DMF)

  • Purification system (e.g., HPLC)

Procedure:

  • Functionalization of this compound:

    • Dissolve this compound in an anhydrous solvent like DCM.

    • Add an activating agent (e.g., mesyl chloride) and a base (e.g., triethylamine) to convert the hydroxyl group into a good leaving group.

    • Monitor the reaction by TLC or LC-MS.

    • Purify the activated linker.

  • Conjugation to the POI Ligand:

    • Dissolve the activated S-Acetyl-PEG8-X and the amine-containing POI ligand in a suitable solvent like DMF.

    • Heat the reaction if necessary to drive the nucleophilic substitution.

    • Monitor the reaction until completion.

    • Purify the resulting S-Acetyl-PEG8-POI Ligand conjugate.

  • Deprotection of the Thiol Group:

    • Dissolve the S-Acetyl-PEG8-POI Ligand in a suitable solvent mixture.

    • Add a deprotection agent like hydroxylamine to remove the acetyl group.

    • Monitor the deprotection reaction.

    • Purify the Thiol-PEG8-POI Ligand.

  • Final Conjugation to the E3 Ligase Ligand:

    • Dissolve the Thiol-PEG8-POI Ligand and the maleimide-activated E3 ligase ligand in a suitable solvent.

    • Allow the maleimide-thiol coupling reaction to proceed at room temperature.

    • Monitor the formation of the final PROTAC molecule by LC-MS.

    • Purify the final PROTAC using reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

    • Evaluate the PROTAC's ability to induce the degradation of the target protein using in-cell assays like Western blotting or targeted proteomics.

Impact on Pharmacokinetics

The inclusion of a PEG8 linker can significantly influence the pharmacokinetic (PK) properties of a bioconjugate. Generally, PEGylation increases the hydrodynamic radius of a molecule, which can reduce renal clearance and prolong its circulation half-life.

Pharmacokinetic ParameterGeneral Effect of PEG8 Linker
Half-life (t1/2) Increased
Volume of Distribution (Vd) Decreased
Clearance (CL) Decreased
Bioavailability Potentially increased for certain administration routes

Note: The specific impact on pharmacokinetics is highly dependent on the overall properties of the final conjugate.

Conclusion

This compound is a valuable and versatile tool in the field of medical research, offering a discrete and efficient means of linking biomolecules. Its application in the development of ADCs and PROTACs highlights its potential to contribute to the creation of more effective and safer therapeutics. The ability to fine-tune the properties of complex bioconjugates through the rational incorporation of well-defined linkers like this compound will continue to be a key driver of innovation in drug discovery and development. Researchers and scientists are encouraged to explore the potential of this and other dPEG linkers to advance their research programs.

S-Acetyl-PEG8-OH: An In-Depth Technical Guide to a Versatile PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

S-Acetyl-PEG8-OH is a discrete polyethylene glycol (dPEG) linker that is gaining significant traction in the fields of bioconjugation and drug development. Its heterobifunctional nature, featuring a protected thiol group at one end and a hydroxyl group at the other, offers a versatile platform for the precise assembly of complex biomolecular architectures. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use, and its applications in cutting-edge therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Properties and Specifications

This compound is a monodisperse compound, ensuring batch-to-batch consistency and reproducibility in conjugation protocols. The eight polyethylene glycol units provide a hydrophilic spacer that can enhance the solubility and pharmacokinetic properties of the conjugated molecules.

PropertyValueSource(s)
Molecular Weight 428.54 g/mol [1][2][3]
Chemical Formula C₁₈H₃₆O₉S[1][2]
Purity >98%[1]
Appearance Viscous Liquid[2]
Solubility Methylene chloride, Acetonitrile, Dimethylacetamide (DMAC), Dimethyl sulfoxide (DMSO)[1]
Spacer Arm Length 28.8 Å (25 atoms)[1]
Storage Conditions -20°C, desiccated, under inert atmosphere[1]

Experimental Protocols

The utility of this compound lies in its ability to be sequentially conjugated to two different molecules. The following protocols outline the key steps in a typical bioconjugation workflow.

Protocol 1: Esterification of the Hydroxyl Terminus

To conjugate a molecule containing a carboxylic acid to the hydroxyl end of this compound, a Steglich or Mitsunobu esterification can be employed.

A. Steglich Esterification

This method uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), to form an ester linkage under mild conditions.[4][5][6]

Materials:

  • This compound

  • Carboxylic acid-containing molecule of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 0.5 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1 equivalent), this compound (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DCC (1.2 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

B. Mitsunobu Reaction

This reaction allows for the conversion of the primary alcohol of the PEG linker to an ester with inversion of configuration, using a phosphine reagent and an azodicarboxylate.[7][8][9]

Materials:

  • This compound

  • Carboxylic acid-containing molecule of interest

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1 equivalent), the carboxylic acid-containing molecule (1.5 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography to remove triphenylphosphine oxide and other byproducts.

Protocol 2: Deacetylation of the Thiol Terminus

The acetyl group protecting the thiol can be efficiently removed using hydroxylamine, exposing the free sulfhydryl group for subsequent conjugation.[1][10]

Materials:

  • S-Acetyl-PEG8-conjugated molecule from Protocol 1

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • EDTA

  • De-gassed buffers

Procedure:

  • Prepare a deacetylation buffer of 0.5 M hydroxylamine hydrochloride and 25 mM EDTA in PBS, pH 7.2. Ensure all buffers are de-gassed to prevent oxidation of the free thiol.

  • Dissolve the S-Acetyl-PEG8-conjugated molecule in the deacetylation buffer.

  • Incubate the reaction mixture at room temperature for 2-4 hours.

  • Remove the hydroxylamine and other small molecules by dialysis or using a desalting column equilibrated with a de-gassed buffer (e.g., PBS with 10 mM EDTA).

  • The resulting molecule with a free thiol group should be used immediately in the next conjugation step to prevent disulfide bond formation.

Protocol 3: Thiol-Maleimide Conjugation

The newly exposed thiol group can readily react with a maleimide-functionalized molecule to form a stable thioether bond.

Materials:

  • Thiol-containing molecule from Protocol 2

  • Maleimide-functionalized molecule of interest

  • Thiol-free buffer, pH 6.5-7.5 (e.g., PBS)

  • De-gassed buffers

Procedure:

  • Dissolve the thiol-containing molecule in a de-gassed, thiol-free buffer at pH 6.5-7.5.

  • Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF) and add it to the solution of the thiol-containing molecule. A 1.5 to 2-fold molar excess of the maleimide is typically used.

  • Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.

  • Monitor the reaction progress by LC-MS or SDS-PAGE if conjugating to a protein.

  • Quench any unreacted maleimide by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

  • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), ion-exchange chromatography, or dialysis.

Applications in Drug Development

The unique properties of the this compound linker make it a valuable tool in the development of targeted therapeutics.

PROTACs: Targeting Protein Degradation

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[11] The linker plays a crucial role in the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[12] The flexibility and hydrophilicity of the PEG8 linker can improve the solubility and cell permeability of the PROTAC molecule and optimize the orientation of the two ligands for efficient ternary complex formation.[13]

A notable example is ARV-110 (bavdegalutamide), a PROTAC designed to degrade the androgen receptor (AR), a key driver of prostate cancer.[13][14][15] While the exact linker in ARV-110 is a short and rigid piperidine-piperazine structure, the principles of linker design are transferable, and PEG linkers are commonly explored in PROTAC development.[14]

PROTAC_Mechanism

The androgen receptor signaling pathway is a critical driver of prostate cancer. PROTACs like ARV-110 are designed to degrade the androgen receptor, thereby inhibiting downstream signaling and tumor growth.[12][16][17][18]

AR_Signaling_Pathway

Antibody-Drug Conjugates (ADCs): Precision Targeting of Cytotoxics

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells that overexpress a particular antigen. The linker is a critical component of an ADC, as it must remain stable in circulation but efficiently release the payload upon internalization into the target cell. PEG linkers, including PEG8, can enhance the hydrophilicity of the ADC, improve its pharmacokinetic profile, and potentially reduce aggregation.

An example of an ADC with a complex linker is SYD985 (trastuzumab duocarmazine), which targets HER2-positive breast cancer.[11][19][20][21][22] The linker in SYD985 is a cleavable valine-citrulline linker.[19][20] While not a simple PEG8 linker, the principles of linker design in ADCs often involve PEG components to modulate the properties of the conjugate.

ADC_Mechanism

HER2 is a receptor tyrosine kinase that is overexpressed in some breast cancers and drives tumor growth through various signaling pathways, including the PI3K/AKT and MAPK pathways.[23][][25][26] ADCs targeting HER2 deliver a cytotoxic payload directly to these cancer cells, leading to their destruction.[23][25][27]

HER2_Signaling_Pathway

Conclusion

This compound is a powerful and versatile tool for researchers and drug developers. Its well-defined structure and dual functionality allow for the precise and controlled synthesis of complex bioconjugates. The inclusion of a hydrophilic PEG8 spacer can impart favorable physicochemical properties to the final molecule, enhancing its potential for therapeutic applications. The detailed protocols and application examples provided in this guide serve as a valuable resource for harnessing the full potential of this important PEG linker in the advancement of novel biotherapeutics.

References

The Strategic Role of S-Acetyl-PEG8-OH in Modern Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of advanced biotherapeutics, the covalent modification of biomolecules to enhance their therapeutic properties is a cornerstone of innovation. Among the arsenal of tools available for bioconjugation, S-Acetyl-PEG8-OH has emerged as a critical linker for introducing discrete polyethylene glycol (PEG) chains and a reactive thiol group. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with this compound. It delves into its role in improving the pharmacokinetic profiles of proteins and peptides, and its integral function as a linker in the sophisticated architectures of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document serves as a detailed resource, offering structured data, explicit experimental protocols, and visual workflows to empower researchers in harnessing the full potential of this versatile bioconjugation reagent.

Introduction to this compound

This compound is a heterobifunctional, discrete PEG (dPEG®) linker. Its structure is characterized by an eight-unit polyethylene glycol chain, which imparts hydrophilicity and a defined spacer length. One terminus of the PEG chain is functionalized with a hydroxyl group (-OH), while the other end features a thiol group protected by an acetyl moiety (S-Acetyl). This unique architecture allows for a two-stage conjugation strategy, making it a highly versatile tool in the bioconjugation toolkit.

The primary role of this compound is to introduce a protected thiol group onto a target biomolecule, a process known as thiolation. The hydroxyl group can be activated or modified to react with various functional groups on a biomolecule, such as amines or carboxylic acids. Subsequent deprotection of the acetyl group unmasks a free sulfhydryl (-SH) group, which is then available for further specific conjugation, for instance, to a maleimide-functionalized payload.

Key Properties of this compound:

PropertyValueReference
Chemical Formula C₁₈H₃₆O₉S[1]
Molecular Weight 428.54 g/mol [1]
Purity Typically >98%[1]
Spacer Arm Length 28.8 Å (25 atoms)[1]
Solubility Methylene chloride, Acetonitrile, DMAC, DMSO[1]

Core Applications in Bioconjugation

The strategic application of this compound spans several cutting-edge areas of drug development, primarily leveraging the benefits of PEGylation and the versatility of thiol chemistry.

PEGylation of Proteins and Peptides

PEGylation, the covalent attachment of PEG chains to biomolecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. The PEG8 chain of this compound, although short, contributes to:

  • Increased Hydrophilicity: Enhancing the solubility of hydrophobic molecules.

  • Improved Stability: The PEG chain can sterically hinder proteolytic enzymes, increasing the in-vivo stability of the bioconjugate.[2]

  • Reduced Immunogenicity: The PEG moiety can mask immunogenic epitopes on the protein surface, potentially reducing the immune response against the therapeutic.[2]

  • Enhanced Pharmacokinetics: Even a short PEG linker can increase the hydrodynamic radius of a small peptide, reducing renal clearance and extending its circulation half-life.[3]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, efficacy, and safety. This compound can be employed in ADC development to:

  • Introduce a Thiol Handle: For site-specific conjugation of a drug payload.

  • Provide a Hydrophilic Spacer: The PEG8 linker can help to mitigate the aggregation often caused by hydrophobic drug payloads.[4]

  • Influence Drug-to-Antibody Ratio (DAR): By controlling the number of linkers attached to the antibody, the DAR can be precisely managed.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase). PEG linkers like the one in this compound are frequently used in PROTAC design due to their ability to:

  • Enhance Solubility: The PEG chain improves the overall solubility of the often-hydrophobic PROTAC molecule.[5]

  • Provide Optimal Spacing and Flexibility: The length and flexibility of the PEG linker are critical for achieving the correct orientation of the target protein and E3 ligase to facilitate ubiquitination.[5]

  • Improve Cell Permeability: The physicochemical properties of the linker can influence the ability of the PROTAC to cross cell membranes.[5]

Nanoparticle Functionalization

The surface modification of nanoparticles with PEG, known as PEGylation, is a widely used technique to improve their performance in biological systems. Attaching this compound to the surface of nanoparticles can:

  • Create a "Stealth" Coating: The hydrophilic PEG chains form a protective layer that reduces opsonization (the binding of plasma proteins), leading to longer circulation times and reduced uptake by the mononuclear phagocyte system.[6][7]

  • Provide a Reactive Handle for Further Functionalization: The deprotected thiol group can be used to attach targeting ligands, imaging agents, or other functional molecules to the nanoparticle surface.

Quantitative Data

While specific quantitative data for this compound is not extensively available in a comparative tabular format in the published literature, the following tables provide representative data for the impact of PEGylation on bioconjugate properties.

Table 1: Representative Impact of PEGylation on Protein Pharmacokinetics

ProteinPEG Size (kDa)Half-life Increase (fold)Reference
Interferon α-2a40~100[3]
G-CSF20~10[3]
Erythropoietin30~3[3]
Peptide (GHRP-6) 2 Stabilized against acylation [5]

Note: The data presented are for larger PEG chains, but illustrate the general principle of half-life extension. The PEG8 chain of this compound will have a more modest but still potentially significant impact, particularly for smaller peptides.

Table 2: Stability of Thioether vs. Maleimide-Thiol Adducts in Human Plasma

LinkageHalf-life in Human Plasma (hours) at 37°CReference
Maleimide-Thiol Adduct (Labile Site)~24[8]
Maleimide-Thiol Adduct (Stable Site)>168[8]
Thioether (from Thiol-Ene Reaction) Highly Stable [9]

Note: After deprotection, the thiol from this compound is often reacted with a maleimide. The stability of the resulting thioether linkage is highly dependent on the local chemical environment on the protein. Hydrolysis of the succinimide ring can further stabilize the linkage.

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in bioconjugation. Note: These are generalized protocols and may require optimization for specific biomolecules and applications.

Two-Step Thiolation and Conjugation of a Protein

This protocol describes the initial conjugation of this compound to a protein via its hydroxyl group, followed by deprotection of the acetyl group and subsequent conjugation to a maleimide-functionalized molecule.

Materials:

  • Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Activating agent for the hydroxyl group (e.g., p-nitrophenyl chloroformate or disuccinimidyl carbonate)

  • Anhydrous DMSO or DMF

  • Deprotection buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 6.0

  • Maleimide-functionalized payload

  • Quenching reagent (e.g., L-cysteine)

  • Purification columns (e.g., SEC, IEX)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, LC-MS)

Procedure:

Step 1: Activation of this compound and Conjugation to Protein

  • Activation of this compound: (This step is often performed by the supplier of custom-activated linkers. If starting from the -OH form, a standard activation chemistry is required). Dissolve this compound and an activating agent (e.g., disuccinimidyl carbonate) in anhydrous DMSO. The molar ratio will depend on the desired degree of activation.

  • Reaction with Protein: Add the activated S-Acetyl-PEG8-linker solution to the protein solution (typically at a 10-20 fold molar excess of linker to protein). The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS, pH 7.0).

  • Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as MALDI-TOF MS or LC-MS.

Step 2: Deprotection of the Acetyl Group

  • Prepare Deprotection Buffer: Prepare a fresh solution of 0.5 M hydroxylamine and 25 mM EDTA in PBS, adjusting the pH to 6.0.

  • Deprotection Reaction: Add the deprotection buffer to the S-Acetyl-PEGylated protein. The final concentration of hydroxylamine should be around 50 mM. Incubate at room temperature for 1-2 hours.

  • Purification: Immediately purify the thiolated protein using a desalting column to remove the deprotection reagents. The buffer should be degassed to prevent thiol oxidation.

Step 3: Conjugation to a Maleimide-Functionalized Payload

  • Prepare Payload Solution: Dissolve the maleimide-functionalized payload in a suitable organic solvent (e.g., DMSO).

  • Conjugation Reaction: Add the payload solution to the thiolated protein solution (typically at a 2-5 fold molar excess of payload to available thiols). The reaction is typically performed at room temperature for 1-2 hours or at 4°C overnight in the dark.

  • Quenching: Add a quenching reagent such as L-cysteine to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Final Purification: Purify the final bioconjugate using SEC or another appropriate chromatography method to remove excess payload and quenching reagent.

  • Characterization: Characterize the final conjugate for purity, drug-to-antibody ratio (for ADCs), and functional activity.

Analytical Characterization

A suite of analytical techniques is essential for the comprehensive characterization of the bioconjugates.

  • UV-Vis Spectroscopy: To determine protein concentration and, for ADCs, to calculate the drug-to-antibody ratio (DAR) if the drug has a distinct absorbance profile.[10]

  • Size-Exclusion Chromatography (SEC): To assess the purity of the conjugate and detect any aggregation.[10]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate and confirm the degree of PEGylation and drug loading.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the heterogeneity of the conjugate population.[12][13]

  • Functional Assays: To ensure that the biological activity of the protein is retained after conjugation. For ADCs, this would involve cell-based cytotoxicity assays.

Visualizations

Diagram 1: General Workflow for Protein Thiolation and Conjugation

Thiolation_Conjugation_Workflow start Protein of Interest conjugation1 Step 1: Conjugation start->conjugation1 reagent This compound (Activated) reagent->conjugation1 purification1 Purification 1 (e.g., SEC) conjugation1->purification1 peg_protein S-Acetyl-PEGylated Protein purification1->peg_protein deprotection Step 2: Deprotection (Hydroxylamine) peg_protein->deprotection thiol_protein Thiolated Protein deprotection->thiol_protein conjugation2 Step 3: Conjugation thiol_protein->conjugation2 payload Maleimide-Payload payload->conjugation2 purification2 Purification 2 (e.g., SEC) conjugation2->purification2 final_conjugate Final Bioconjugate purification2->final_conjugate

Caption: A generalized workflow for the two-step bioconjugation process using this compound.

Diagram 2: Role of a PEG Linker in a PROTAC Ternary Complex

PROTAC_Ternary_Complex cluster_0 Ternary Complex poi Protein of Interest (Target) poi_ligand Warhead poi->poi_ligand Binds e3 E3 Ubiquitin Ligase e3_ligand E3 Ligand e3->e3_ligand Binds protac PROTAC peg_linker PEG8 Linker poi_ligand->peg_linker peg_linker->e3_ligand ub Ubiquitin ub->poi Ubiquitination

Caption: The PEG linker facilitates the formation of a stable ternary complex in PROTAC-mediated protein degradation.

Diagram 3: Schematic of an Antibody-Drug Conjugate (ADC) with a PEG8 Linker

ADC_Schematic cluster_antibody Antibody antibody Monoclonal Antibody linker_node This compound (Post-Conjugation) antibody->linker_node  Thioether Bond   drug Cytotoxic Drug linker_node->drug

Caption: A simplified representation of an ADC, highlighting the role of the PEG8 linker.

Conclusion

This compound stands as a powerful and versatile reagent in the field of bioconjugation. Its discrete PEG8 chain offers a balance of hydrophilicity and defined spacer length, while the protected thiol provides a gateway to specific and stable conjugation chemistries. For researchers in drug development, a thorough understanding of its properties and applications is paramount for the rational design of next-generation biotherapeutics. From enhancing the pharmacokinetic profiles of proteins to enabling the sophisticated architectures of ADCs and PROTACs, this compound will undoubtedly continue to be a key enabler of innovation in medicine. This guide has provided a foundational understanding, quantitative context, and practical methodologies to aid in the successful implementation of this valuable bioconjugation tool.

References

S-Acetyl-PEG8-OH for Nanoparticle Surface Modification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-Acetyl-PEG8-OH, a discrete polyethylene glycol (dPEG®) linker, for the surface modification of nanoparticles. This guide is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage PEGylation to enhance the properties of their nanoparticle formulations.

Introduction to this compound and Nanoparticle PEGylation

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents, including nanoparticles.[1][2] PEGylation can enhance the stability, solubility, and in vivo circulation half-life of nanoparticles by increasing their hydrodynamic radius and creating a hydrophilic shield that protects them from proteolytic degradation and uptake by the mononuclear phagocyte system (MPS).[1][2][3] This "stealth" effect helps to reduce immunogenicity and allows for more effective targeting of the therapeutic payload.[4][5][6]

This compound is a heterobifunctional linker designed for the thiolation of biomolecules and surfaces.[7][8] It features a terminal hydroxyl (-OH) group and an acetyl-protected thiol (-S-C(O)CH3) group, separated by an eight-unit discrete PEG chain.[7][8] The discrete nature of the PEG chain ensures a uniform molecular weight and spacer length, providing batch-to-batch consistency in nanoparticle modification.[9] The acetyl group serves as a stable protecting group for the thiol, which can be selectively removed under mild conditions to expose a reactive sulfhydryl group for covalent attachment to the nanoparticle surface.[7][8]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective application in nanoparticle surface modification.

PropertyValueReference
Chemical Formula C18H36O9S[7][8][10][11]
Molecular Weight 428.54 g/mol [7][8][10][11]
CAS Number 1334177-81-9[7][8][10][11]
Purity Typically >95%[8][10]
Appearance Viscous Liquid[11]
Solubility Methylene chloride, Acetonitrile, DMAC, DMSO[7][8]
Spacer Arm 28.8 Å (25 atoms)[7][8]
Storage -20°C, under an inert atmosphere[7][8][11]

Experimental Protocols

This section provides detailed methodologies for the surface modification of nanoparticles using this compound and their subsequent characterization.

Nanoparticle Surface Modification with this compound

This protocol outlines the steps for the covalent attachment of this compound to the surface of nanoparticles, such as gold or quantum dot nanoparticles, which have an affinity for thiol groups.

Materials:

  • This compound

  • Nanoparticle suspension in an appropriate buffer (e.g., PBS)

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Deprotection buffer (e.g., 500 mM HEPES, 250 mM EDTA, pH 7.0)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Centrifugal filter units for nanoparticle purification

  • Deionized water

Procedure:

  • Deprotection of this compound:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) or directly in the deprotection buffer.

    • Prepare a stock solution of hydroxylamine hydrochloride in the deprotection buffer.

    • Mix the this compound solution with a molar excess of the hydroxylamine hydrochloride solution. A typical molar ratio is 1:2 (PEG:hydroxylamine).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring to allow for the complete removal of the acetyl protecting group, exposing the free thiol.[7][8]

  • PEGylation of Nanoparticles:

    • Add the deprotected HS-PEG8-OH solution to the nanoparticle suspension in the reaction buffer. The molar ratio of PEG to nanoparticles should be optimized based on the desired grafting density. A starting point could be a 10 to 50-fold molar excess of PEG.[1]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring to facilitate the covalent attachment of the thiol group to the nanoparticle surface.[1]

  • Purification of PEGylated Nanoparticles:

    • Remove unreacted PEG and byproducts by centrifugation using an appropriate molecular weight cutoff centrifugal filter unit.

    • Wash the purified PEGylated nanoparticles by resuspending them in fresh reaction buffer and repeating the centrifugation step at least three times.

    • Resuspend the final PEGylated nanoparticle pellet in the desired buffer for storage and further characterization.

G cluster_deprotection Deprotection of this compound cluster_pegylation PEGylation of Nanoparticles cluster_purification Purification A Prepare this compound Solution C Mix PEG and Hydroxylamine HCl A->C B Prepare Hydroxylamine HCl Solution B->C D Incubate for 1-2 hours at RT C->D E Add Deprotected HS-PEG8-OH to Nanoparticles D->E F Incubate for 2-4 hours at RT or overnight at 4°C E->F G Centrifuge with MWCO Filter F->G H Wash Nanoparticles (3x) G->H I Resuspend in Final Buffer H->I

Figure 1. Experimental workflow for nanoparticle surface modification.
Characterization of PEGylated Nanoparticles

Thorough characterization of the nanoparticles before and after PEGylation is essential to confirm successful surface modification and to understand the impact on their physicochemical properties.

Materials and Instruments:

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • Zeta potential analyzer

  • UV-Vis Spectrophotometer (for gold nanoparticles)

  • High-Performance Liquid Chromatography (HPLC) or other quantitative methods for PEGylation efficiency.[1][9]

Protocols:

  • Size and Polydispersity Measurement by DLS:

    • Sample Preparation: Dilute the nanoparticle suspension in a suitable, pre-filtered solvent (e.g., 10 mM NaCl or PBS) to an optimal concentration for the instrument (typically a count rate between 100 and 500 kcps).[12] Filter the diluted sample through a 0.22 µm syringe filter into a clean cuvette.[12]

    • Measurement: Acquire at least three measurements for each sample to ensure reproducibility.

    • Analysis: Compare the hydrodynamic diameter (Z-average) and Polydispersity Index (PDI) of the nanoparticles before and after PEGylation. An increase in hydrodynamic diameter is expected after PEGylation.[12]

  • Morphology and Core Size by TEM:

    • Sample Preparation: Place a drop of the nanoparticle suspension onto a TEM grid and allow it to dry. The PEG layer itself may not be visible under TEM as it can collapse under vacuum conditions.[12]

    • Imaging: Acquire images at various magnifications to observe the nanoparticle morphology and measure the core size.

    • Analysis: Compare the core size and morphology of the nanoparticles before and after PEGylation. The core size should remain unchanged.

  • Surface Charge by Zeta Potential Measurement:

    • Sample Preparation: Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.

    • Measurement: Perform the measurement using a zeta potential analyzer.

    • Analysis: Compare the zeta potential of the nanoparticles before and after PEGylation. A shift towards a more neutral zeta potential is indicative of successful PEGylation, as the PEG layer shields the surface charge.[12]

  • Quantification of PEGylation Efficiency:

    • Various methods can be employed to quantify the amount of PEG attached to the nanoparticle surface, including Thermogravimetric Analysis (TGA), HPLC, and colorimetric assays.[1][12][13][14] The choice of method will depend on the nanoparticle composition and available instrumentation.

Expected Quantitative Data and Analysis

The following tables summarize the expected changes in the physicochemical properties of nanoparticles upon surface modification with this compound. These tables can serve as a template for presenting experimental data.

Table 1: Physicochemical Characterization of Nanoparticles Before and After PEGylation

Nanoparticle FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified Nanoparticles Typical Value: 50-100Typical Value: < 0.2Typical Value: -30 to -50 or +30 to +50
PEGylated Nanoparticles Expected Increase: 60-120Expected: < 0.25Expected Shift Towards Neutral: -10 to +10

Table 2: Quantification of PEG Grafting Density

Nanoparticle FormulationPEGylation Efficiency (%)Grafting Density (PEG chains/nm²)
PEGylated Nanoparticles Dependent on reaction conditionsDependent on reaction conditions

Logical Relationships and Signaling Pathways

The surface modification of nanoparticles with this compound does not directly target a specific signaling pathway. Instead, it alters the physicochemical properties of the nanoparticle, which in turn influences its biological interactions. The following diagram illustrates the logical relationship between PEGylation and its downstream effects.

G cluster_modification Surface Modification cluster_properties Altered Physicochemical Properties cluster_effects Enhanced In Vivo Performance A This compound C PEGylation A->C B Nanoparticle Surface B->C D Increased Hydrodynamic Size C->D E Neutral Zeta Potential C->E F Increased Hydrophilicity C->F G Reduced Opsonization D->G E->G F->G H Decreased MPS Uptake G->H I Prolonged Circulation Time H->I J Improved Drug Delivery I->J

References

S-Acetyl-PEG8-OH in Drug Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the use of S-Acetyl-PEG8-OH as a versatile linker in drug delivery systems. Polyethylene glycol (PEG) linkers are widely incorporated in advanced drug delivery platforms, such as antibody-drug conjugates (ADCs) and nanoparticles, to enhance solubility, stability, and pharmacokinetic profiles.[1][2][3] The this compound linker features a terminal hydroxyl group for further modification and a protected thiol group, which can be selectively deprotected to enable conjugation to various moieties, offering a strategic advantage in the modular construction of complex bioconjugates.

Core Properties and Applications

This compound is a heterobifunctional linker comprising an eight-unit polyethylene glycol chain. One terminus is capped with a hydroxyl (-OH) group, while the other contains a thiol group protected by an acetyl (-S-C(O)CH3) moiety. This configuration allows for a two-step conjugation strategy. The hydroxyl group can be activated or modified for attachment to a carrier molecule, while the acetyl group provides a stable protecting group for the thiol, which can be selectively removed under mild conditions to reveal a reactive sulfhydryl group. This reactive thiol can then be conjugated to a payload, such as a cytotoxic drug, via thiol-maleimide or other thiol-specific ligation chemistries.[4]

The PEG component of the linker imparts favorable physicochemical properties to the resulting conjugate, including increased hydrophilicity, which can mitigate aggregation and improve in vivo circulation times.[1][5] The defined length of the PEG8 chain provides precise control over the spacing between the carrier and the payload, which can be critical for optimal biological activity.

Data Presentation: Representative Quantitative Analysis

While specific quantitative data for drug delivery systems utilizing the this compound linker are not extensively available in the public domain, the following tables present representative data from studies on analogous PEGylated and thiol-conjugated systems. These values illustrate the typical performance metrics evaluated in the preclinical assessment of such drug delivery platforms.

Table 1: Illustrative Drug Loading and Encapsulation Efficiency in PEGylated Nanoparticles

Nanoparticle FormulationDrugDrug Loading Content (%)Encapsulation Efficiency (%)Reference
Chitosan-based NanoparticlesDoxorubicin7.5 ± 0.766.3 ± 2.6
Curcumin/Doxorubicin CSA-NPsCurcumin/Doxorubicin3.4 ± 0.5 / 3.8 ± 0.662.2 ± 5.7 / 69.4 ± 3.5
PEGylated Silk NanoparticlesNaringeninUp to 7.89-[6]

Note: Drug Loading Content is defined as the mass ratio of the drug to the nanocarrier. Encapsulation Efficiency is the percentage of the initial drug that is successfully encapsulated in the nanoparticles.[7]

Table 2: Representative Drug Release Kinetics from Thiol-Terminated PEG Conjugates

Conjugate SystemRelease TriggerHalf-life of Release (t½)Cumulative Release (%)Reference
Thiol-Norbornene PEG HydrogelHydrolysisTunable (days to months)-[8][9]
Paclitaxel-PEG-Thiol Gold NanoparticlesEsterase & Glutathione-Significant release[10]
Photoresponsive PEGylated Platform365 nm lightInitial burst within 0.5 min~54% at 0.5 min[11][12]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the application of this compound in drug delivery, based on established protocols for similar linker technologies.

Protocol 1: Deprotection of S-Acetyl Group and Thiol Quantification

Objective: To remove the acetyl protecting group from this compound to expose the reactive thiol group for subsequent conjugation.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

  • Tris-HCl buffer, pH 8.0

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Deprotection Reaction:

    • Dissolve this compound in PBS to a final concentration of 10 mM.

    • Prepare a fresh 0.5 M solution of hydroxylamine hydrochloride in PBS.

    • Add the hydroxylamine solution to the this compound solution to a final hydroxylamine concentration of 50 mM.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification:

    • Purify the resulting HS-PEG8-OH from excess deprotection reagents using a pre-equilibrated SEC column with PBS as the mobile phase.

    • Collect fractions and monitor the absorbance at 280 nm (if the PEG linker has an aromatic component) or use a PEG-sensitive assay to identify fractions containing the product.

  • Thiol Quantification (Ellman's Assay):

    • Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).

    • Add a sample of the purified HS-PEG8-OH to a solution of Ellman's Reagent in Tris-HCl buffer.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm and determine the concentration of free thiols by comparing to the standard curve.[13]

Protocol 2: Conjugation of HS-PEG8-Payload to a Maleimide-Activated Antibody (Illustrative for ADC Preparation)

Objective: To conjugate a thiol-activated payload (via the HS-PEG8-linker) to a maleimide-functionalized antibody.

Materials:

  • Maleimide-activated antibody in PBS, pH 7.2-7.5

  • HS-PEG8-Payload conjugate

  • N-acetylcysteine

  • SEC-HPLC system for characterization

  • Hydrophobic Interaction Chromatography (HIC)-HPLC system for DAR analysis

Procedure:

  • Conjugation Reaction:

    • Dissolve the HS-PEG8-Payload in a suitable buffer (e.g., PBS).

    • Add the HS-PEG8-Payload solution to the maleimide-activated antibody solution at a desired molar ratio (e.g., 5-10 fold molar excess of the payload-linker).

    • Incubate the reaction mixture at 4°C for 4-16 hours with gentle mixing.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine (relative to the initial maleimide groups) to quench any unreacted maleimide groups.

    • Incubate for 30 minutes at 4°C.

  • Purification:

    • Purify the resulting antibody-drug conjugate (ADC) from unconjugated payload-linker and quenching agent using a pre-equilibrated SEC column or tangential flow filtration.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR) Analysis: Determine the average number of drug molecules conjugated per antibody using HIC-HPLC. The hydrophobicity of the ADC increases with the number of conjugated drugs, allowing for separation of different DAR species.[14]

    • Aggregate Analysis: Assess the presence of high molecular weight aggregates using SEC-HPLC.[14]

    • Mass Spectrometry: Confirm the molecular weight of the ADC and the distribution of DAR species using mass spectrometry.[15]

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_deprotection Step 1: Thiol Deprotection cluster_conjugation Step 2: Bioconjugation (ADC Example) cluster_characterization Step 3: Characterization start This compound deprotection Deprotection (Hydroxylamine) start->deprotection purification1 Purification (SEC) deprotection->purification1 thiol_quant Thiol Quantification (Ellman's Assay) purification1->thiol_quant hs_peg_payload HS-PEG8-Payload purification1->hs_peg_payload conjugation Thiol-Maleimide Conjugation hs_peg_payload->conjugation maleimide_ab Maleimide-Activated Antibody maleimide_ab->conjugation quenching Quenching (N-acetylcysteine) conjugation->quenching purification2 Purification (SEC/TFF) quenching->purification2 adc_product ADC Product purification2->adc_product hic_hplc HIC-HPLC (DAR Analysis) adc_product->hic_hplc sec_hplc SEC-HPLC (Aggregation) adc_product->sec_hplc mass_spec Mass Spectrometry (MW Confirmation) adc_product->mass_spec

Caption: Workflow for the deprotection of this compound and subsequent conjugation to a maleimide-activated antibody.

Signaling Pathway

A common application for PEGylated linkers is in the construction of Antibody-Drug Conjugates (ADCs) targeting cancer cells. For instance, ADCs targeting the Human Epidermal Growth Factor Receptor 2 (HER2) are used in the treatment of certain types of breast cancer.[16][17] The binding of the ADC to HER2 can lead to the internalization of the conjugate and subsequent release of the cytotoxic payload, which can interfere with critical downstream signaling pathways, ultimately leading to cell death.

HER2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus her2 HER2 Receptor her3 HER3 Receptor her2->her3 Heterodimerization ras RAS her2->ras Activation pi3k PI3K her3->pi3k Activation adc HER2-Targeted ADC (with this compound linker) adc->her2 Binding & Internalization akt AKT pi3k->akt Activation cell_cycle Cell Proliferation, Survival, Angiogenesis akt->cell_cycle Promotes raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors Activation transcription_factors->cell_cycle Regulates

References

Methodological & Application

Application Notes and Protocols for the Synthesis of S-Acetyl-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of S-Acetyl-PEG8-OH, a valuable heterobifunctional linker used in bioconjugation and drug delivery. The protocol details a highly efficient one-step synthesis utilizing the Mitsunobu reaction, starting from the commercially available octaethylene glycol (OH-PEG8-OH). Included are detailed experimental procedures, purification methods, and characterization data. Additionally, a protocol for the subsequent deprotection of the acetyl group to yield the free thiol is provided, enabling its use in thiol-based conjugation chemistries.

Introduction

This compound is a discrete polyethylene glycol (dPEG®) linker featuring a terminal hydroxyl group and a protected thiol group in the form of a thioacetate. This structure allows for the covalent attachment of the PEG linker to a molecule of interest via the hydroxyl group, while the protected thiol can be deprotected under mild conditions to reveal a reactive sulfhydryl group. This functionality is particularly useful for the thiolation of biomolecules, enabling their conjugation to other molecules or surfaces through stable thioether bonds.[1] The PEG8 linker itself enhances the solubility and bioavailability of the conjugated molecule while providing a flexible spacer arm.

The synthesis of this compound can be efficiently achieved through a Mitsunobu reaction, which allows for the direct conversion of the primary alcohol of octaethylene glycol to a thioacetate in a single step with high yield.[2][3] This method offers a significant advantage over traditional multi-step approaches that often involve tosylation or mesylation followed by nucleophilic substitution.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.

PropertyOH-PEG8-OH (Octaethylene Glycol)This compound
CAS Number 5117-19-11334177-81-9
Molecular Formula C₁₆H₃₄O₉C₁₈H₃₆O₉S
Molecular Weight 370.44 g/mol 428.54 g/mol [1]
Appearance White to off-white waxy solid or viscous liquid at room temp.Viscous liquid or solid
Solubility Soluble in water, ethanol, chloroform, and other organic solvents.Soluble in methylene chloride, acetonitrile, DMAC, and DMSO.[1]

Synthesis of this compound via Mitsunobu Reaction

This section outlines the experimental protocol for the synthesis of this compound from octaethylene glycol.

Reaction Scheme

G OH-PEG8-OH OH-(CH2CH2O)8-H reagents + Thioacetic Acid + PPh3 + DIAD OH-PEG8-OH->reagents This compound AcS-(CH2CH2O)8-H reagents->this compound

Caption: Mitsunobu reaction for the synthesis of this compound.

Materials and Reagents
ReagentSupplierPurity
Octaethylene glycol (OH-PEG8-OH)Various≥98%
Thioacetic acidSigma-Aldrich96%
Triphenylphosphine (PPh₃)Sigma-Aldrich99%
Diisopropyl azodicarboxylate (DIAD)Sigma-Aldrich98%
Anhydrous Tetrahydrofuran (THF)Sigma-Aldrich≥99.9%
Ethyl acetateFisher ScientificHPLC Grade
HexaneFisher ScientificHPLC Grade
Dichloromethane (DCM)Fisher ScientificHPLC Grade
Methanol (MeOH)Fisher ScientificHPLC Grade
Silica gelSorbent Technologies60 Å, 230-400 mesh
Experimental Protocol
  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve octaethylene glycol (1.0 eq.), triphenylphosphine (1.5 eq.), and thioacetic acid (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of DIAD: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution. A color change and the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • Reaction: After the addition of DIAD is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in a minimal amount of dichloromethane.

    • The crude product can be directly purified by column chromatography.

Purification Protocol
  • Column Preparation: Prepare a silica gel column packed in a suitable solvent system (e.g., a mixture of dichloromethane and methanol).

  • Loading: Load the concentrated crude product onto the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 5% MeOH in DCM). The optimal eluent composition may need to be determined by TLC analysis.[5]

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a viscous oil or solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by ¹H NMR spectroscopy.

Proton AssignmentExpected Chemical Shift (δ, ppm)
-S-CH₂ -CH₂-O-~3.1 (t)
-O-CH₂ -CH₂ -OH~3.7 (m)
PEG backbone (-O-CH₂ -CH₂ -O-)~3.6 (s)
-C(O)-CH₃ ~2.3 (s)[6]
-CH₂ -OH~3.6-3.7 (m)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Application: Deprotection of the S-Acetyl Group

The primary application of this compound is as a thiolating agent. The acetyl protecting group can be easily removed to generate the free thiol, SH-PEG8-OH, which can then participate in various conjugation reactions.

Deprotection Protocol

G This compound AcS-(CH2CH2O)8-H reagents + Hydroxylamine (e.g., NH2OH·HCl) This compound->reagents SH-PEG8-OH HS-(CH2CH2O)8-H reagents->SH-PEG8-OH

Caption: Deprotection of this compound to yield the free thiol.

  • Dissolution: Dissolve the this compound in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.5.

  • Deprotection Reagent: Add an excess of hydroxylamine hydrochloride.[1]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Purification (Optional): The resulting SH-PEG8-OH can be used directly in subsequent conjugation reactions or purified by size-exclusion chromatography to remove excess deprotection reagents.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reagents or reaction time.Ensure accurate stoichiometry and allow the reaction to proceed for a longer duration, monitoring by TLC.
Poor quality of anhydrous solvent.Use freshly opened or properly dried THF.
Difficult Purification Co-elution of product and triphenylphosphine oxide.Optimize the gradient elution in column chromatography. A less polar solvent system may improve separation.
Streaking of the product on the silica gel column.Use a solvent system with a small amount of a more polar solvent (e.g., methanol in dichloromethane) to improve the spot shape on TLC and the column.[7]
Low Yield Loss of product during work-up and purification.Minimize the number of transfer steps and ensure complete extraction of the product.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of this compound using the Mitsunobu reaction. This approach offers high yields and a straightforward purification procedure. The resulting product is a versatile tool for researchers in the fields of bioconjugation, drug delivery, and materials science, enabling the introduction of a protected thiol group for subsequent conjugation chemistries.

References

Application Notes and Protocols for Protein Modification Using S-Acetyl-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Acetyl-PEG8-OH is a heterobifunctional polyethylene glycol (PEG) linker designed for the facile introduction of a protected thiol group onto proteins and other biomolecules. This reagent features a terminal hydroxyl group for initial conjugation and an S-acetyl-protected sulfhydryl group. The modification process involves a two-step strategy: initial attachment of the PEG linker to the protein via its hydroxyl group, followed by the deprotection of the acetyl group to expose a reactive thiol.

This versatile modification strategy enables a range of downstream applications, including the site-specific conjugation of drugs, imaging agents, or other polymers, as well as the formation of disulfide bonds for protein stabilization or dimerization. The eight-unit PEG spacer enhances the solubility and stability of the modified protein while providing a flexible linker arm to minimize steric hindrance.[1][2]

Principle of Reaction

The use of this compound for protein modification is a two-stage process:

  • Activation and Conjugation: The terminal hydroxyl group of this compound has low reactivity and must first be activated to facilitate conjugation to the protein. A common method is the conversion of the hydroxyl group to a highly reactive N-hydroxysuccinimide (NHS) ester using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-disuccinimidyl carbonate (DSC), in the presence of N-hydroxysuccinimide (NHS).[3][4] The resulting NHS-activated PEG reagent readily reacts with primary amines (e.g., the ε-amino group of lysine residues) on the protein surface under mild pH conditions to form stable amide bonds.[5]

  • Deprotection of the Thiol Group: Following conjugation, the S-acetyl protecting group is selectively removed by treatment with hydroxylamine at a neutral pH. This deacetylation step exposes the free sulfhydryl (-SH) group, making it available for subsequent downstream applications.

Experimental Protocols

Protocol 1: Activation of this compound with DSC

This protocol describes the activation of the terminal hydroxyl group of this compound to an NHS ester using N,N'-Disuccinimidyl carbonate (DSC).

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether (ice-cold)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add DSC and anhydrous pyridine to the solution. A typical molar ratio is 1:1.5:1.5 (this compound:DSC:Pyridine).

  • Allow the reaction to stir at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Precipitate the activated PEG by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether with vigorous stirring.

  • Collect the precipitate by filtration and wash it several times with cold diethyl ether to remove unreacted reagents.

  • Dry the resulting white powder (S-Acetyl-PEG8-NHS ester) under vacuum and store it under desiccated conditions at -20°C.

Protocol 2: Modification of a Model Protein (e.g., BSA) with Activated this compound

Materials:

  • Activated S-Acetyl-PEG8-NHS ester (from Protocol 1)

  • Bovine Serum Albumin (BSA) or other protein of interest

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or desalting columns

Procedure:

  • Dissolve the protein (e.g., BSA) in 0.1 M PBS, pH 7.4, to a final concentration of 5-10 mg/mL.

  • Dissolve the activated S-Acetyl-PEG8-NHS ester in a small amount of anhydrous DMSO or DMF immediately before use.

  • Add the activated PEG solution to the protein solution. The molar ratio of activated PEG to protein can be varied to control the degree of modification (a 10 to 50-fold molar excess of PEG is a common starting point).

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Remove excess, unreacted PEG reagent and byproducts by dialysis against PBS or by using a desalting column.

Protocol 3: Deprotection of the Acetyl Group to Generate a Free Thiol

Materials:

  • S-Acetyl-PEG8-modified protein (from Protocol 2)

  • Hydroxylamine hydrochloride

  • EDTA

  • PBS, 0.1 M, pH 7.2-7.5

  • Desalting column

Procedure:

  • Prepare a deacetylation buffer of 0.5 M hydroxylamine and 25 mM EDTA in 0.1 M PBS, pH 7.2-7.5.

  • Add the deacetylation buffer to the S-Acetyl-PEG8-modified protein solution.

  • Incubate the reaction for 2 hours at room temperature.

  • Purify the thiol-modified protein from hydroxylamine and other reaction components using a desalting column equilibrated with a buffer containing 10 mM EDTA to prevent disulfide bond formation.

  • The resulting protein with a free thiol group is now ready for downstream applications.

Protocol 4: Characterization of the Modified Protein

1. SDS-PAGE Analysis:

  • Purpose: To visualize the increase in molecular weight upon PEGylation.

  • Procedure: Run samples of the unmodified protein, the S-Acetyl-PEG8-modified protein, and the final thiol-modified protein on an SDS-PAGE gel. A successful modification will result in a noticeable upward shift in the molecular weight of the PEGylated protein bands compared to the unmodified protein.

2. Size-Exclusion Chromatography (SEC):

  • Purpose: To purify the PEGylated protein and assess the heterogeneity of the product.

  • Procedure: Use an SEC column to separate the modified protein from unreacted PEG and protein aggregates. The elution profile can provide information on the distribution of different PEGylated species.

3. Mass Spectrometry (MS):

  • Purpose: To determine the precise mass of the modified protein and the degree of PEGylation.

  • Procedure: Techniques like MALDI-TOF or ESI-MS can be used to analyze the molecular weight of the intact protein before and after modification.

4. Thiol Quantification Assay (Ellman's Test):

  • Purpose: To quantify the number of free thiol groups on the protein after deprotection.

  • Procedure: Use Ellman's reagent (DTNB) to react with the free thiols and measure the absorbance at 412 nm to determine the concentration of sulfhydryl groups.

Quantitative Data Summary

The following table provides representative data on the effects of PEGylation on protein properties. Note that these are generalized values, and the actual impact will vary depending on the protein, the degree of PEGylation, and the specific PEG reagent used.

ParameterUnmodified ProteinPEGylated ProteinReference
Modification Efficiency N/A1-5 PEGs/protein (variable)[6]
Serum Half-life Short (minutes to hours)Extended (hours to days)[7]
Enzyme Activity 100%50-90% (can vary)[1]
Thermal Stability (Tm) VariableOften increased by 2-10 °C[2]
Proteolytic Resistance LowHigh[1]
Immunogenicity HighReduced[7]

Visualizations

Experimental Workflow

G Experimental Workflow for Protein Thiolation using this compound cluster_0 Activation of this compound cluster_1 Protein Conjugation cluster_2 Thiol Deprotection cluster_3 Characterization A This compound B DSC + Pyridine in DCM A->B Reaction C Activated S-Acetyl-PEG8-NHS Ester B->C Purification E Conjugation Reaction C->E D Target Protein D->E F S-Acetyl-PEG8-Protein Conjugate E->F Purification (Dialysis/SEC) H Deprotection Reaction F->H G Hydroxylamine G->H I Thiol-Modified Protein H->I Purification (Desalting) J SDS-PAGE I->J K Mass Spectrometry I->K L SEC I->L M Ellman's Test I->M

Caption: Workflow for protein modification with this compound.

Application in a Signaling Pathway Context

The introduction of a free thiol group onto a protein can be utilized to study its interaction within a cellular signaling pathway. For instance, a protein involved in a kinase cascade can be modified to attach a fluorescent probe or an affinity tag at a site that does not interfere with its function. This allows for the tracking of the protein's localization or its pull-down to identify binding partners in response to a specific signal.

G Application in Studying a Kinase Signaling Pathway cluster_0 Protein Modification cluster_1 Probe Conjugation cluster_2 Cellular Analysis cluster_3 Signaling Cascade Prot Kinase A Peg This compound Modification Prot->Peg ThiolProt Thiol-Modified Kinase A Peg->ThiolProt ConjProt Fluorescently Labeled Kinase A ThiolProt->ConjProt Probe Maleimide-Fluorophore Probe->ConjProt Cell Introduce into Cells ConjProt->Cell Microscopy Fluorescence Microscopy Cell->Microscopy Stim Signal (e.g., Growth Factor) Stim->Cell Translocation Observe Subcellular Localization Microscopy->Translocation KinaseA Labeled Kinase A Activation Translocation->KinaseA Track Movement Receptor Receptor Activation Receptor->KinaseA KinaseB Kinase B Phosphorylation KinaseA->KinaseB TF Transcription Factor Activation KinaseB->TF Gene Gene Expression TF->Gene

Caption: Using a thiol-modified protein to study a signaling pathway.

References

Application Notes and Protocols for S-Acetyl-PEG8-OH in Antibody-Drug Conjugate (ADC) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker molecule that connects these two components is critical to the ADC's success, influencing its stability, solubility, pharmacokinetics (PK), and efficacy. Polyethylene glycol (PEG) linkers have become integral to modern ADC design, offering a means to improve aqueous solubility, reduce aggregation, and prolong circulation half-life.[1][2]

S-Acetyl-PEG8-OH is a discrete PEG (dPEG®) linker featuring a protected thiol group (S-acetyl) and a terminal hydroxyl group. The monodisperse nature of dPEG® linkers ensures batch-to-batch consistency and a uniform molecular weight, simplifying characterization and reducing product heterogeneity.[3] The PEG8 chain provides an optimal balance of hydrophilicity and length to enhance the biophysical properties of ADCs. Studies have shown that PEG linkers, particularly those with at least eight PEG units, can significantly improve an ADC's pharmacokinetic profile and tolerability.[4] This document provides detailed protocols for the application of this compound in the development of thiol-conjugated ADCs.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for its effective implementation in ADC development.

PropertyValueReference
Chemical Name S-acetyl-polyethylene glycol (8)-alcohol[3]
CAS Number 1334177-81-9[3]
Molecular Formula C₁₈H₃₆O₉S[3]
Molecular Weight 428.54 g/mol [3]
Purity >98%[3]
Appearance Viscous Liquid[5]
Solubility Methylene chloride, Acetonitrile, DMSO, DMAC[3]
Storage -20°C, under inert atmosphere[3]

Impact of PEG8 Linker on ADC Properties

The inclusion of a PEG8 linker can significantly enhance the performance of an ADC. The hydrophilic nature of the PEG chain helps to counteract the hydrophobicity of many cytotoxic payloads, leading to improved characteristics.

ParameterEffect of PEG8 LinkerRationaleSupporting Data Summary
Pharmacokinetics Improved (slower clearance, longer half-life)The PEG chain increases the hydrodynamic radius of the ADC, reducing renal clearance.ADCs with PEG8 or larger PEGs display pharmacokinetic properties approaching those of the parental antibody. Clearance rates increase rapidly for conjugates with PEGs smaller than PEG8.[4] DAR8-ADCs with PEG8 and PEG12 showed a better PK profile than those with PEG4 or no PEG.[6]
Tolerability IncreasedSlower clearance and reduced non-specific uptake can lead to a wider therapeutic window.100% survival was observed for ADCs bearing PEGs of sufficient length (PEG8 and larger) to preserve exposure in tolerability studies, whereas ADCs with shorter or no PEG were not well tolerated.[4]
Hydrophobicity DecreasedThe hydrophilic PEG chain masks the hydrophobicity of the payload.Hydrophobic Interaction Chromatography (HIC) analysis confirms that increasing PEG chain length (from PEG4 to PEG12) leads to a decrease in the overall hydrophobicity of the ADC.[6]
Aggregation DecreasedReduced hydrophobic interactions between ADC molecules prevent the formation of aggregates.Stability studies show that aggregate content decreases as PEG length increases.[6]
In Vivo Efficacy Potentially IncreasedImproved PK and tolerability can lead to greater drug accumulation in the tumor and a better therapeutic index.Studies have shown that prolonging the half-life with PEG linkers can lead to a stronger tumor growth inhibition effect.[1][7]

Experimental Workflow for ADC Synthesis using this compound

The overall process involves a multi-step approach beginning with the activation of the payload and the this compound linker, followed by antibody preparation, conjugation, and finally, purification and characterization of the resulting ADC.

ADC_Synthesis_Workflow cluster_0 Part 1: Linker-Payload Synthesis cluster_1 Part 2: Antibody Preparation & Conjugation cluster_2 Part 3: ADC Purification & Characterization cluster_alt Alternative Path (Not Shown in Detail) A This compound B Activate Hydroxyl Group (e.g., to p-nitrophenyl carbonate) A->B Activation D Couple Payload to Activated PEG8 Linker B->D C Amine-containing Cytotoxic Payload C->D Coupling E S-Acetyl-PEG8-Payload D->E F Activate for Thiol Conjugation (e.g., Introduce Maleimide) E->F G Maleimide-PEG8-Payload (Thiol-Reactive) F->G K Maleimide-Thiol Conjugation G->K Thiol-Reactive Payload H Monoclonal Antibody (mAb) I Partial Reduction of Interchain Disulfides (TCEP/DTT) H->I Reduction J Thiolated mAb (mAb-SH) I->J J->K Conjugation Reaction L Crude ADC K->L M Purification (e.g., SEC, Protein A) L->M Purification N Purified ADC M->N O Characterization (HIC, SEC, MS, Cytotoxicity Assay) N->O Analysis P Final ADC Product O->P alt_start->alt_deprotect alt_deprotect->alt_conjugate alt_payload->alt_conjugate

Caption: General workflow for ADC synthesis using a PEG8 linker.

Detailed Experimental Protocols

Protocol 1: Preparation of a Thiol-Reactive Maleimide-PEG8-Payload

This protocol assumes the synthesis of a maleimide-activated linker-payload, which is a common strategy. The this compound is first coupled to the payload, and then a maleimide group is introduced.

Materials:

  • This compound

  • Cytotoxic payload with a reactive amine group (e.g., MMAE)

  • Activation agent for the hydroxyl group (e.g., p-nitrophenyl chloroformate)

  • Maleimide functionalization reagent (e.g., Maleimido-propionic acid N-hydroxysuccinimide ester)

  • Anhydrous solvents (e.g., DCM, DMF, DMSO)

  • Reaction buffers (e.g., PBS, HEPES)

  • Standard laboratory equipment for organic synthesis and purification (e.g., HPLC, MS)

Procedure:

  • Activation of this compound: The terminal hydroxyl group of this compound is activated to facilitate reaction with the payload. This can be achieved by converting it into a more reactive species like a p-nitrophenyl carbonate.

  • Coupling to Payload: The amine-containing cytotoxic payload is reacted with the activated this compound to form a stable bond (e.g., carbamate).

  • Purification: The resulting S-Acetyl-PEG8-Payload conjugate is purified using standard chromatographic techniques like HPLC.

  • Deprotection of Thiol: The S-acetyl protecting group is removed to expose the free thiol. This is typically achieved by treatment with hydroxylamine hydrochloride.[3]

    • Dissolve the S-Acetyl-PEG8-Payload in a suitable buffer.

    • Add a solution of hydroxylamine hydrochloride.

    • Incubate to allow for complete deprotection.

  • Introduction of Maleimide: The free thiol (HS-PEG8-Payload) is then reacted with a heterobifunctional crosslinker containing a maleimide group and an NHS ester (e.g., SM(PEG)n) to create the final Maleimide-PEG8-Payload.

  • Final Purification: The final thiol-reactive Maleimide-PEG8-Payload is purified by HPLC and characterized by mass spectrometry.

Protocol 2: Partial Reduction of Antibody Interchain Disulfides

This protocol generates reactive thiol groups on the antibody for conjugation. The goal is a partial reduction to maintain the antibody's structural integrity.

Materials:

  • Monoclonal Antibody (mAb) at 5-10 mg/mL

  • Conjugation Buffer: e.g., Phosphate-buffered saline (PBS) with 1-5 mM EDTA, pH 7.0-7.5. Degas buffer before use.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM).

  • Desalting columns or centrifugal filter devices (10 kDa MWCO).

Procedure:

  • Antibody Preparation: Exchange the antibody into the degassed conjugation buffer using a desalting column or buffer exchange device. Adjust the final concentration to 5-10 mg/mL.

  • TCEP Addition: Add a calculated molar excess of TCEP to the antibody solution. A starting point is a 10-20 fold molar excess over the antibody.[8] The optimal ratio and incubation time must be determined empirically to achieve the desired average Drug-to-Antibody Ratio (DAR).

  • Incubation: Incubate the reaction at room temperature for 1-3 hours.[9]

  • Removal of Excess TCEP: Immediately after incubation, remove the excess TCEP to prevent reaction with the maleimide linker. This is a critical step. Use a desalting column or perform buffer exchange into fresh, degassed conjugation buffer.

Protocol 3: Maleimide-Thiol Conjugation to Antibody

This protocol describes the coupling of the maleimide-activated payload to the reduced antibody.

Materials:

  • Reduced, purified antibody (from Protocol 2).

  • Maleimide-PEG8-Payload (from Protocol 1), dissolved in anhydrous DMSO or DMF to make a 10 mM stock solution.

  • Conjugation Buffer (as in Protocol 2).

  • Quenching Reagent: N-acetylcysteine or cysteine solution.

Procedure:

  • Prepare Solutions: Ensure the reduced antibody is in degassed conjugation buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction: Add the Maleimide-PEG8-Payload stock solution to the reduced antibody solution. A 10-20 fold molar excess of the maleimide-payload over the antibody is a recommended starting point. The final concentration of organic solvent (DMSO/DMF) should ideally be kept below 10% to minimize antibody aggregation.

  • Incubation: Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.[9] The optimal pH is between 6.5 and 7.5 to ensure high selectivity for thiols over amines and to minimize maleimide hydrolysis.[10]

  • Quenching: Add an excess of a quenching reagent like N-acetylcysteine to react with any unreacted maleimide groups. Incubate for an additional 30-60 minutes.

  • Purification: Purify the ADC from unreacted payload, linker, and quenching reagent. This is typically done using Size Exclusion Chromatography (SEC) or Protein A affinity chromatography.

ADC Characterization Protocols

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules.

HIC_Principle cluster_0 cluster_1 High Salt Buffer cluster_2 Decreasing Salt Gradient start ADC Mixture (DAR 0, 2, 4, 6, 8) column HIC Column start->column DAR0_bind DAR 0 (Less Hydrophobic) Weak Binding DAR8_bind DAR 8 (More Hydrophobic) Strong Binding DAR0_elute DAR 0 Elutes First DAR8_elute DAR 8 Elutes Last

Caption: Principle of HIC for ADC DAR analysis.

Methodology:

  • Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7, with 20% isopropanol).

  • Gradient: A linear gradient from high salt to low salt to elute the ADC species.

  • Detection: UV at 280 nm.

  • Analysis: The chromatogram will show distinct peaks corresponding to ADCs with different DARs (e.g., DAR0, DAR2, DAR4, etc.). The average DAR is calculated from the weighted area of each peak.[5][11]

Protocol 5: Analysis of Aggregation by SEC

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius to quantify aggregates.

Methodology:

  • Column: An SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC).

  • Mobile Phase: A phosphate buffer containing salt (e.g., 50 mM sodium phosphate, 200 mM NaCl, pH 7.0).

  • Flow Rate: Isocratic flow (e.g., 0.35 mL/min).

  • Detection: UV at 280 nm.

  • Analysis: The primary peak represents the monomeric ADC. Peaks eluting earlier correspond to high molecular weight species (aggregates), and later peaks correspond to fragments.[12][13]

Protocol 6: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Methodology:

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[4]

  • ADC Treatment: Treat the cells with a serial dilution of the purified ADC, unconjugated antibody, and free cytotoxic payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period of 48-144 hours.[4][6]

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[14]

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to dissolve the formazan crystals.[4][14]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curves. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) can then be determined.[6]

Conclusion

This compound is a versatile and highly effective linker for the development of next-generation ADCs. Its discrete PEG length ensures product homogeneity, while the PEG8 chain imparts favorable physicochemical and pharmacokinetic properties, leading to ADCs with improved tolerability and potentially enhanced efficacy. The detailed protocols provided herein offer a comprehensive guide for researchers to utilize this linker in their ADC development programs, from initial conjugation to final characterization. Careful optimization of each step is crucial for achieving a final ADC product with the desired quality attributes.

References

Application Notes and Protocols: A Step-by-Step Guide for S-Acetyl-PEG8-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the conjugation of S-Acetyl-PEG8-OH to various biomolecules. It includes detailed protocols for the activation of the PEG linker, deprotection of the thiol group, and conjugation to proteins and small molecules. Additionally, methods for the purification and characterization of the resulting conjugates are described.

Introduction to this compound and PEGylation

Poly(ethylene glycol) (PEG) is a polymer widely used in the pharmaceutical and biotechnology industries to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The process of covalently attaching PEG chains to molecules, known as PEGylation, can enhance solubility, increase in vivo stability by protecting against enzymatic degradation, and reduce immunogenicity.[1][2]

This compound is a heterobifunctional PEG linker containing a protected thiol group (S-acetyl) at one terminus and a hydroxyl group (-OH) at the other. This configuration allows for sequential and site-specific conjugation. The hydroxyl group can be activated to react with various functional groups, while the acetyl group can be removed to expose a reactive thiol for conjugation, often to cysteine residues in proteins or other thiol-reactive moieties.[3]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflow for this compound conjugation and a representative signaling pathway that can be influenced by a PEGylated ligand.

G cluster_0 Activation of Hydroxyl Group cluster_1 Deprotection of Thiol Group cluster_2 Conjugation to Target Molecule cluster_3 Purification and Analysis A This compound B Oxidation to Carboxylic Acid A->B e.g., Jones Reagent C Activation to NHS Ester B->C EDC, NHS D S-Acetyl-PEG8-Activated E Deprotection D->E Hydroxylamine HCl F HS-PEG8-Activated E->F G Activated Thiol-PEG I Conjugation Reaction G->I H Target Molecule (e.g., Protein with Maleimide) H->I J PEGylated Molecule I->J K Crude Conjugate L Purification (e.g., SEC, IEX) K->L M Characterization (e.g., SDS-PAGE, MS) L->M N Pure PEGylated Product M->N

Figure 1: General experimental workflow for this compound conjugation.

G cluster_0 Cell Membrane receptor Cell Surface Receptor binding Ligand-Receptor Binding receptor->binding peg_ligand PEGylated Ligand peg_ligand->binding signaling Intracellular Signaling Cascade binding->signaling Conformational Change response Cellular Response signaling->response

References

Application Notes and Protocols for S-Acetyl-PEG8-OH in Hydrogel Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Acetyl-PEG8-OH is a discrete polyethylene glycol (dPEG®) derivative that offers precise control over hydrogel fabrication. The terminal hydroxyl group allows for further functionalization, while the S-acetyl group provides a protected thiol, enabling controlled crosslinking through mechanisms like thiol-maleimide click chemistry. This document provides detailed application notes and protocols for utilizing this compound in the development of hydrogels for various biomedical applications, including drug delivery and tissue engineering. The defined length of the PEG8 chain allows for the formation of hydrogels with specific and reproducible properties.

Key Applications

Hydrogels derived from this compound are well-suited for a range of biomedical applications due to their biocompatibility, tunable properties, and capacity for controlled release.

  • Controlled Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules, ranging from small drugs to larger biologics, and release them in a sustained manner. The release kinetics can be tuned by altering the crosslinking density of the hydrogel.

  • Tissue Engineering: These hydrogels can serve as scaffolds that mimic the native extracellular matrix (ECM), providing a hydrated and supportive environment for cell growth, proliferation, and differentiation. The mechanical properties of the hydrogel can be tailored to match those of specific tissues.

  • 3D Cell Culture: The cytocompatible nature of PEG-based hydrogels makes them ideal for encapsulating cells in a three-dimensional environment, allowing for the study of cell behavior in a more physiologically relevant context.

Data Presentation: Properties of this compound Derived Hydrogels

The following tables summarize the expected quantitative properties of hydrogels synthesized from this compound and a maleimide crosslinker. These values are based on typical results for low molecular weight PEG hydrogels and may vary depending on the specific crosslinker, polymer concentration, and reaction conditions.

Table 1: Mechanical Properties of PEG8-Maleimide Hydrogels

Property5 wt% Polymer10 wt% Polymer20 wt% Polymer
Storage Modulus (G') 1 - 5 kPa5 - 20 kPa20 - 50 kPa
Young's Modulus (E) 3 - 15 kPa15 - 60 kPa60 - 150 kPa

Table 2: Swelling Properties of PEG8-Maleimide Hydrogels

Property5 wt% Polymer10 wt% Polymer20 wt% Polymer
Swelling Ratio (Q) 15 - 258 - 153 - 8
Equilibrium Water Content > 95%90 - 95%80 - 90%

Table 3: Model Drug Release from PEG8-Maleimide Hydrogels (Doxorubicin)

Time5 wt% Polymer (Cumulative Release %)10 wt% Polymer (Cumulative Release %)20 wt% Polymer (Cumulative Release %)
1 hour ~30%~20%~10%
24 hours ~70%~50%~30%
72 hours >90%~75%~50%

Experimental Protocols

Protocol 1: Hydrogel Synthesis via Thiol-Maleimide Crosslinking

This protocol describes the synthesis of a hydrogel using this compound and a 4-arm PEG-maleimide crosslinker.

Materials:

  • This compound

  • 4-Arm PEG-Maleimide (e.g., 10 kDa)

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Triethanolamine (TEA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Deprotection of this compound: a. Dissolve this compound in a solution of 50 mM hydroxylamine hydrochloride in PBS (pH 7.4). A typical concentration is 10-20% w/v. b. Incubate the solution at room temperature for 2 hours to ensure complete deprotection of the acetyl group, yielding Thiol-PEG8-OH.

  • Preparation of Precursor Solutions: a. Prepare the desired concentration of the deprotected Thiol-PEG8-OH solution in PBS (pH 7.4). b. Separately, prepare the desired concentration of the 4-Arm PEG-Maleimide crosslinker in PBS (pH 7.4). The molar ratio of thiol groups to maleimide groups should be 1:1 for optimal crosslinking.

  • Hydrogel Formation: a. To initiate crosslinking, mix the Thiol-PEG8-OH solution and the 4-Arm PEG-Maleimide solution in a 1:1 volume ratio. b. Add triethanolamine (TEA) to the mixture to a final concentration of 4-10 mM to catalyze the thiol-maleimide reaction. c. Gently vortex or pipette the solution to ensure homogeneity. Gelation should occur within 1-5 minutes at room temperature.[1]

Protocol 2: Characterization of Hydrogel Mechanical Properties

Instrumentation:

  • Rheometer with parallel plate geometry

Procedure:

  • Prepare hydrogel samples in a cylindrical mold of known dimensions (e.g., 8 mm diameter, 1-2 mm height).

  • Equilibrate the hydrogels in PBS at 37°C overnight before testing.

  • Perform oscillatory frequency sweeps at a constant strain (e.g., 1%) within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

  • Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region.

  • For compressive testing, use a mechanical tester to apply a compressive strain at a defined rate (e.g., 10% per minute) and record the resulting stress. The Young's modulus (E) can be calculated from the initial linear region of the stress-strain curve.

Protocol 3: Measurement of Hydrogel Swelling Ratio

Procedure:

  • Prepare hydrogel samples of a known initial weight (Wi).

  • Immerse the hydrogels in an excess of PBS (pH 7.4) at 37°C.

  • At predetermined time points, remove the hydrogels, gently blot the surface with a Kimwipe to remove excess water, and record the swollen weight (Ws).

  • Continue until the weight remains constant, indicating equilibrium swelling.

  • Lyophilize the swollen hydrogels to obtain the dry weight (Wd).

  • Calculate the swelling ratio (Q) using the formula: Q = (Ws - Wd) / Wd.

Protocol 4: In Vitro Drug Release Study

Materials:

  • Drug-loaded hydrogels

  • PBS (pH 7.4)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare drug-loaded hydrogels by incorporating the drug into the precursor solution before gelation.

  • Place a known amount of the drug-loaded hydrogel into a known volume of PBS (pH 7.4) at 37°C with gentle agitation.

  • At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).

  • Calculate the cumulative percentage of drug released over time.

Protocol 5: Cell Encapsulation in PEG8-Maleimide Hydrogels

Materials:

  • Sterile, deprotected Thiol-PEG8-OH solution

  • Sterile 4-Arm PEG-Maleimide solution

  • Cell suspension in culture medium

  • Sterile triethanolamine (TEA) solution

Procedure:

  • Prepare sterile precursor solutions of Thiol-PEG8-OH and 4-Arm PEG-Maleimide in a serum-free cell culture medium.

  • Centrifuge the desired cells and resuspend them in the Thiol-PEG8-OH precursor solution at the desired cell density.

  • Add the 4-Arm PEG-Maleimide solution to the cell-containing solution.

  • Initiate gelation by adding sterile TEA.

  • Quickly pipette the cell-laden precursor solution into a mold or culture plate.

  • Allow the hydrogel to crosslink at 37°C in a cell culture incubator.

  • After gelation, add cell culture medium to the hydrogels.

Mandatory Visualizations

Hydrogel_Synthesis_Workflow cluster_deprotection Step 1: Deprotection cluster_crosslinking Step 2: Crosslinking This compound This compound Thiol-PEG8-OH Thiol-PEG8-OH This compound->Thiol-PEG8-OH 2h, RT NH2OH_HCl Hydroxylamine HCl NH2OH_HCl->this compound Hydrogel Hydrogel Thiol-PEG8-OH->Hydrogel 4-Arm_PEG_Maleimide 4-Arm PEG-Maleimide 4-Arm_PEG_Maleimide->Hydrogel Thiol-Maleimide Click Reaction TEA TEA Catalyst TEA->4-Arm_PEG_Maleimide

Caption: Workflow for this compound hydrogel synthesis.

Cell_Adhesion_Signaling cluster_ECM Hydrogel Matrix cluster_Cell Cell Matrix Matrix Stiffness (Tunable) Integrin Integrin β1 Matrix->Integrin Adhesion & Mechanotransduction FAK FAK Integrin->FAK Phosphorylation ERK ERK1/2 FAK->ERK Nucleus Nucleus ERK->Nucleus Translocation ROCK ROCK ROCK->FAK ROCK->ERK Gene_Expression Gene Expression (Proliferation, Differentiation) Nucleus->Gene_Expression

Caption: Integrin-mediated cell signaling in response to hydrogel stiffness.[2][3]

References

Application Notes and Protocols for S-Acetyl-PEG8-OH in Dye Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Acetyl-PEG8-OH is a hydrophilic, discrete polyethylene glycol (dPEG®) linker used to introduce a protected thiol group onto biomolecules. The S-acetyl group provides a stable protecting group for the thiol, preventing the formation of disulfide bonds during storage and initial conjugation steps. The terminal hydroxyl group allows for the attachment of this linker to various molecules through standard chemistries. Once deprotected, the exposed sulfhydryl group can be selectively targeted by thiol-reactive fluorescent dyes, enabling precise and efficient labeling of proteins, peptides, and other biomolecules.

The PEG8 linker enhances the water solubility of the labeled molecule, reduces aggregation, and minimizes non-specific interactions, which is particularly beneficial for sensitive biological assays and in vivo applications. This document provides detailed protocols for the deprotection of this compound functionalized biomolecules and their subsequent labeling with fluorescent dyes.

Key Applications

  • Site-Specific Protein Labeling: Introduction of a unique thiol handle for precise dye conjugation, away from native cysteine residues if desired.

  • Fluorescent Labeling of Peptides and Oligonucleotides: Enables the attachment of fluorescent probes for various assays.

  • Development of Antibody-Drug Conjugates (ADCs): The PEG linker can improve the pharmacokinetic properties of ADCs.

  • Surface Modification: Functionalization of surfaces with thiol groups for the immobilization of biomolecules.

Experimental Workflow Overview

The overall workflow for dye labeling of a biomolecule functionalized with this compound involves a two-step process: deprotection of the S-acetyl group to reveal the free thiol, followed by the conjugation of a thiol-reactive dye.

DyeLabelingWorkflow cluster_0 Step 1: Deprotection cluster_1 Step 2: Dye Labeling cluster_2 Step 3: Purification & Analysis A Biomolecule-PEG8-S-Acetyl B Add Deprotection Reagent (Hydroxylamine) A->B C Biomolecule-PEG8-SH (Thiolated Biomolecule) B->C D Add Thiol-Reactive Dye (e.g., Maleimide-Dye) C->D E Dye-Labeled Biomolecule D->E F Purification (e.g., Gel Filtration, HPLC) E->F G Characterization (e.g., Spectroscopy, MS) F->G

Figure 1. General workflow for the deprotection of this compound and subsequent dye labeling of a biomolecule.

Protocol 1: Deprotection of this compound to Generate a Free Thiol

This protocol describes the removal of the S-acetyl protecting group from a biomolecule functionalized with this compound using hydroxylamine.

Materials:

  • This compound functionalized biomolecule

  • Deprotection Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5.[1][2]

  • Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Prepare the Deprotection Solution: Dissolve hydroxylamine hydrochloride and EDTA in PBS to the final concentrations of 0.5 M and 25 mM, respectively. Adjust the pH to 7.2-7.5 with NaOH.[1][2] Prepare this solution fresh.

  • Dissolve the Biomolecule: Dissolve the this compound functionalized biomolecule in PBS at a concentration of 2-10 mg/mL.

  • Initiate Deprotection: Add the Deprotection Solution to the biomolecule solution. A common approach is to add 1 part Deprotection Solution to 10 parts biomolecule solution (e.g., 100 µL of Deprotection Solution to 1 mL of biomolecule solution).[2]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature.[2]

  • Removal of Deprotection Reagent: Immediately after incubation, remove the hydroxylamine and by-products using a desalting column or dialysis. Equilibrate the column or dialysis cassette with a degassed buffer (e.g., PBS with 10 mM EDTA, pH 7.0-7.5) to prevent re-oxidation of the newly formed thiol.[2][3]

  • Quantify Thiol Content (Optional but Recommended): The concentration of free thiols can be quantified using Ellman's Reagent (DTNB). This will help in determining the efficiency of the deprotection and in setting up the optimal molar ratio for the subsequent dye labeling reaction.

Table 1: Deprotection Reaction Parameters

ParameterRecommended ConditionNotes
Deprotection Reagent 0.5 M Hydroxylamine, 25 mM EDTAEDTA is included to chelate metal ions that can catalyze thiol oxidation.[1][3]
Buffer pH 7.2 - 7.5Ensures efficient deprotection.[1][2]
Temperature Room Temperature (20-25°C)Provides a balance between reaction rate and biomolecule stability.
Incubation Time 2 hoursGenerally sufficient for complete deprotection.[2]

Protocol 2: Fluorescent Dye Labeling of Thiolated Biomolecule

This protocol outlines the procedure for labeling the newly generated thiol group with a thiol-reactive dye, such as a maleimide-functionalized fluorophore.

ThiolReactiveLabeling Biomolecule_SH Biomolecule-PEG8-SH Labeled_Product Dye-Labeled Biomolecule Biomolecule_SH->Labeled_Product pH 6.5-7.5 Maleimide_Dye Maleimide-Dye Maleimide_Dye->Labeled_Product

Figure 2. Reaction scheme for maleimide-thiol conjugation.

Materials:

  • Thiolated biomolecule (from Protocol 1)

  • Thiol-reactive fluorescent dye (e.g., maleimide-activated dye)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5.[4] Buffers should be degassed.

  • Desalting column or HPLC for purification.

Procedure:

  • Prepare Dye Stock Solution: Allow the vial of the maleimide dye to warm to room temperature. Prepare a 1-10 mM stock solution of the dye in anhydrous DMSO or DMF.[5][6] This solution should be prepared fresh.

  • Prepare Thiolated Biomolecule: The thiolated biomolecule from Protocol 1 should be in a degassed reaction buffer at a concentration of 1-10 mg/mL.[5]

  • Perform the Labeling Reaction: While gently stirring or vortexing the thiolated biomolecule solution, add the dye stock solution to achieve a 10-20 fold molar excess of dye to thiol.[5]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[4]

  • Purification: Separate the dye-labeled biomolecule from unreacted dye and by-products using a desalting column (e.g., Sephadex G-25) or by HPLC.[5]

Table 2: Dye Labeling Reaction Parameters

ParameterRecommended ConditionNotes
Dye Chemistry MaleimideHighly selective for thiols at the recommended pH range.
Buffer pH 7.0 - 7.5Optimal for thiol-maleimide reaction, minimizing reaction with amines.
Molar Ratio (Dye:Thiol) 10:1 to 20:1A molar excess of the dye drives the reaction to completion.
Temperature Room Temperature (20-25°C) or 4°C4°C is recommended for sensitive proteins to minimize degradation.
Incubation Time 2 hours (RT) or Overnight (4°C)Longer incubation times at lower temperatures can improve yield for sensitive molecules.

Quantification and Characterization

Determination of Degree of Labeling (DOL):

The degree of labeling, which is the average number of dye molecules conjugated to each biomolecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).

  • Calculate the concentration of the protein and the dye using the Beer-Lambert law (A = εcl), correcting the A280 for the dye's contribution at that wavelength.

Formula for DOL:

DOL = (A_max * ε_protein) / ((A_280 - A_max * CF) * ε_dye)

Where:

  • A_max = Absorbance of the conjugate at the dye's λ_max

  • A_280 = Absorbance of the conjugate at 280 nm

  • ε_protein = Molar extinction coefficient of the protein at 280 nm

  • ε_dye = Molar extinction coefficient of the dye at its λ_max

  • CF = Correction factor (A_280 of the dye / A_max of the dye)

Mass Spectrometry:

Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to confirm the successful conjugation and to determine the number of dye molecules attached per biomolecule by comparing the mass of the unlabeled and labeled species.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low or no labeling Incomplete deprotection of the S-acetyl group.Verify deprotection efficiency with Ellman's reagent. Increase hydroxylamine concentration or incubation time.
Oxidation of the free thiol to a disulfide.Use degassed buffers containing EDTA. Work quickly after deprotection.
Hydrolysis of the maleimide dye.Prepare dye stock solutions fresh in anhydrous solvent.
Precipitation of biomolecule High degree of labeling with a hydrophobic dye.Reduce the molar ratio of dye to thiol in the labeling reaction.[7]
Biomolecule instability in the reaction buffer.Optimize buffer conditions (e.g., pH, salt concentration).
Non-specific labeling Reaction pH is too high (>7.5).Maintain the reaction pH between 6.5 and 7.5 to ensure selectivity for thiols.

By following these detailed protocols and considering the provided parameters, researchers can effectively utilize this compound for the precise and efficient fluorescent labeling of biomolecules for a wide range of applications in research and drug development.

References

Application of S-Acetyl-PEG8-OH in PROTAC Linkers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a stable and productive ternary complex between the target protein and the E3 ligase. Polyethylene glycol (PEG) linkers are widely used due to their ability to improve solubility and provide the necessary flexibility and length for optimal ternary complex formation.

S-Acetyl-PEG8-OH: A Versatile Linker for PROTAC Synthesis

This compound is a PEG-based PROTAC linker featuring an eight-unit polyethylene glycol chain. This linker possesses two key functional groups:

  • S-Acetyl Group: A protected thiol group that can be deprotected to a reactive sulfhydryl (-SH) group. This allows for conjugation to a warhead or E3 ligase ligand via thioether linkage, for example, through a thiol-ene reaction or by reaction with an appropriate electrophile.

  • Hydroxyl Group (-OH): A primary alcohol that can be activated or modified for conjugation to the other binding moiety of the PROTAC, typically through an ester or ether linkage.

The PEG8 chain provides a balance of flexibility and length, which is often a good starting point for linker optimization in PROTAC design. Its hydrophilic nature can enhance the solubility of the final PROTAC molecule, a common challenge in PROTAC development.

Data Presentation: The Impact of Linker Length on PROTAC Efficacy

The length of the PEG linker is a crucial parameter that must be optimized for each specific target and E3 ligase pair. A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the two proteins together for efficient ubiquitination. The following table presents hypothetical data for a series of PROTACs targeting a kinase, illustrating the impact of PEG linker length on degradation potency (DC50) and efficacy (Dmax).

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1PEG425065
PROTAC-2PEG68085
PROTAC-3 PEG8 25 95
PROTAC-4PEG106090
PROTAC-5PEG1215070
  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

In this illustrative example, the PROTAC with the PEG8 linker demonstrates the highest potency and efficacy, highlighting the importance of linker length optimization.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for synthesizing a PROTAC where the this compound linker is conjugated to a warhead containing a suitable electrophile (e.g., a maleimide or iodoacetamide) and an E3 ligase ligand with a carboxylic acid for esterification.

Materials:

  • This compound

  • Warhead with a thiol-reactive group (e.g., maleimide-functionalized warhead)

  • E3 ligase ligand with a carboxylic acid (e.g., a pomalidomide derivative)

  • Deprotection agent: Hydroxylamine hydrochloride

  • Esterification coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-Dimethylaminopyridine)

  • Anhydrous solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reaction monitoring: Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Purification: Flash column chromatography, Preparative High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Deprotection of the S-Acetyl Group:

    • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol/water mixture).

    • Add hydroxylamine hydrochloride (1.5 eq) and adjust the pH to ~7 with a base (e.g., sodium bicarbonate).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the free thiol.

    • Upon completion, extract the product with an organic solvent and dry over anhydrous sodium sulfate.

  • Conjugation to the Warhead (Thioether Formation):

    • Dissolve the deprotected PEG8-thiol (1.0 eq) and the maleimide-functionalized warhead (1.1 eq) in an anhydrous solvent (e.g., DMF).

    • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, the intermediate (Warhead-PEG8-OH) can be purified by flash column chromatography or used directly in the next step.

  • Conjugation to the E3 Ligase Ligand (Esterification):

    • Dissolve the Warhead-PEG8-OH intermediate (1.0 eq) and the E3 ligase ligand with a carboxylic acid (1.2 eq) in anhydrous DCM.

    • Add EDC (1.5 eq) and DMAP (0.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the final PROTAC by preparative HPLC.

    • Confirm the identity and purity of the final product by HRMS and NMR.

Protocol 2: In Vitro Protein Degradation Assay (Western Blot)

This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein of interest

  • Complete cell culture medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).

    • Treat the cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control band intensity.

    • Plot the percentage of remaining protein relative to the vehicle control against the log of the PROTAC concentration.

    • Determine the DC50 and Dmax values from the resulting dose-response curve.

Protocol 3: Cell Viability Assay

This protocol assesses the effect of the PROTAC on cell proliferation and viability.

Materials:

  • Cell line of interest

  • 96-well plates

  • PROTAC stock solution

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat the cells with serial dilutions of the PROTAC for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Plot cell viability against the log of the PROTAC concentration to determine the GI50 (concentration that causes 50% growth inhibition).

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding E3 E3 Ligase E3->Ternary Binding PROTAC PROTAC (this compound Linker) PROTAC->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC utilizing an this compound linker.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (using this compound) Degradation_Assay Protein Degradation Assay (Western Blot) Synthesis->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Synthesis->Viability_Assay Data_Analysis_1 Determine DC50 & Dmax Degradation_Assay->Data_Analysis_1 Optimization Linker Optimization (if necessary) Data_Analysis_1->Optimization Data_Analysis_2 Determine GI50 Viability_Assay->Data_Analysis_2 Data_Analysis_2->Optimization

Application Notes and Protocols: S-Acetyl-PEG8-OH in Nucleic Acid Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Acetyl-PEG8-OH is a hydrophilic, discrete polyethylene glycol (dPEG®) linker used to introduce a protected thiol group onto nucleic acids. This modification is critical for the development of nucleic acid-based therapeutics, diagnostics, and research tools, enabling the conjugation of oligonucleotides to various molecules such as fluorophores, proteins, and antibodies. The S-acetyl group provides a stable protecting group for the thiol, which can be efficiently removed under mild conditions post-synthesis to reveal a reactive sulfhydryl group. This document provides detailed application notes and protocols for the incorporation of this compound into oligonucleotides and subsequent conjugation.

Key Applications

The introduction of a thiol group via this compound allows for the covalent attachment of a wide range of functionalities to oligonucleotides. This is particularly useful for:

  • Fluorescent Labeling: Attachment of fluorescent dyes for tracking and quantification in various biological assays.

  • Protein and Peptide Conjugation: Creation of oligonucleotide-protein conjugates for targeted delivery, therapeutic applications, or as research probes.[1]

  • Immobilization on Surfaces: Anchoring oligonucleotides to solid supports like gold nanoparticles or microarrays for diagnostic and research purposes.

  • Drug Delivery: Conjugation to targeting ligands or drug molecules to enhance the therapeutic potential of oligonucleotides.

Data Presentation: Expected Efficiencies

The following table summarizes the expected efficiencies for the key steps in the modification and conjugation of oligonucleotides using this compound. These values are based on standard phosphoramidite chemistry and common conjugation techniques.

StepParameterExpected Efficiency/YieldNotes
1. Phosphoramidite Coupling Coupling Efficiency>95-99%Per coupling cycle, as estimated by trityl cation monitoring. PEG phosphoramidites are known for high coupling efficiencies.[2][3]
2. S-Acetyl Deprotection Deprotection YieldHigh (>90% expected)Typically a high-yielding reaction with hydroxylamine, though the exact yield can be sequence-dependent.
3. Thiol-Maleimide Conjugation Conjugation Efficiency58% - >95%Highly dependent on the nature of the oligonucleotide, the maleimide-containing molecule, and reaction conditions.[4][5]

Experimental Protocols

Protocol 1: Incorporation of this compound into Oligonucleotides via Phosphoramidite Chemistry

This protocol describes the automated solid-phase synthesis of an oligonucleotide with a 5'-terminal this compound modification.

Materials:

  • DNA/RNA synthesizer

  • This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping, oxidizing solutions)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Prepare the DNA/RNA synthesizer with all necessary reagents according to the manufacturer's instructions.

  • Phosphoramidite Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.

  • Oligonucleotide Synthesis: Initiate the automated solid-phase synthesis of the desired oligonucleotide sequence.

  • Final Coupling Step: In the final coupling cycle, introduce the this compound phosphoramidite solution to add the modifier to the 5'-terminus of the oligonucleotide.

    • Coupling Time: A coupling time of 3-5 minutes is recommended for modified phosphoramidites to ensure high coupling efficiency.

  • Standard Post-Coupling Steps: Proceed with the standard capping and oxidation steps as per the synthesizer's protocol.

  • Cleavage and Deprotection (Base and Phosphate): Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and phosphate backbone using standard deprotection protocols (e.g., concentrated ammonium hydroxide or AMA). Note: The S-acetyl group is stable to these conditions.

  • Purification: Purify the crude S-acetylated oligonucleotide using standard methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).[6][7][8]

G cluster_synthesis Oligonucleotide Synthesis start CPG Support synthesis Automated Synthesis (Standard Cycles) start->synthesis coupling Coupling of This compound Phosphoramidite synthesis->coupling cleavage Cleavage & Base Deprotection coupling->cleavage purification1 Purification of S-Acetylated Oligo cleavage->purification1 G cluster_deprotection S-Acetyl Deprotection start S-Acetylated Oligo reaction Incubate with Hydroxylamine start->reaction purification Size-Exclusion Chromatography reaction->purification product Thiol-Modified Oligo purification->product G cluster_conjugation Thiol-Maleimide Conjugation thiol_oligo Thiol-Modified Oligo reaction Mix and Incubate (pH 7.2) thiol_oligo->reaction maleimide Maleimide-Activated Molecule maleimide->reaction purification Purification of Conjugate (HPLC) reaction->purification product Oligonucleotide Conjugate purification->product

References

Troubleshooting & Optimization

Technical Support Center: S-Acetyl-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and handling of S-Acetyl-PEG8-OH for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a discrete polyethylene glycol (dPEG®) linker containing a hydroxyl (-OH) group at one end and a thiol group protected by an acetyl group (S-Acetyl) at the other.[1][2][3][4] Its primary application is in bioconjugation to introduce a protected thiol group onto biomolecules or surfaces.[1][2] The hydroxyl end can be further modified, while the S-acetyl group provides a stable, protected form of a thiol, which can be deprotected to reveal a reactive sulfhydryl group for subsequent conjugation reactions.[1][4]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored at -20°C or -5°C in a dry environment, protected from sunlight.[1][5][6] It is crucial to minimize exposure to moisture due to its hygroscopic nature.[1][2]

Q3: The this compound appears as a viscous liquid or a tacky solid. Is this normal?

A3: Yes, this is normal. This compound is often described as a viscous liquid or a low-melting solid.[7] PEG compounds, in general, can be hygroscopic, and absorbing moisture can make them appear tacky or difficult to handle.[1][2]

Q4: How should I handle this compound to avoid degradation?

A4: Due to its hygroscopic nature, it is essential to allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][2] It is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.[1][2] For ease of handling, preparing a stock solution in a dry, water-miscible organic solvent is recommended.[8][9]

Q5: What solvents are suitable for preparing stock solutions of this compound?

A5: this compound is soluble in various organic solvents such as methylene chloride, acetonitrile, dimethylacetamide (DMAC), and dimethyl sulfoxide (DMSO).[1][2] When preparing stock solutions, it is crucial to use dry (anhydrous) solvents.[1]

Q6: How long are stock solutions of this compound stable?

A6: Stock solutions prepared with dry solvents can be kept for several days if stored properly.[1][2] It is recommended to freeze the stock solutions when not in use.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Thiolation/Conjugation Yield 1. Incomplete Deprotection: The S-acetyl group was not fully removed.- Ensure the deprotection agent (e.g., hydroxylamine hydrochloride) is fresh and used in sufficient excess.- Optimize the deprotection reaction time and pH. The reaction is often performed at a neutral to slightly basic pH.
2. Reagent Degradation: The this compound may have degraded due to improper storage or handling, particularly moisture exposure.- Use a fresh vial of the reagent.- Ensure the reagent was brought to room temperature before opening and handled under an inert atmosphere.- Check for proper storage conditions (-20°C or -5°C, desiccated).[1][5][6]
3. Oxidation of Free Thiol: The deprotected thiol is susceptible to oxidation, forming disulfide bonds.- Perform the conjugation step immediately after deprotection.- Degas all buffers to remove dissolved oxygen.- Consider adding a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) if compatible with your reaction.
Unexpected Side Products in Mass Spectrometry Analysis 1. Hydrolysis: The thioester bond of this compound can be susceptible to hydrolysis, especially under basic conditions, leading to the free thiol.- If the free thiol is not the desired product at that stage, ensure reactions are performed at an appropriate pH. Thioesters are more stable under acidic to neutral conditions.
2. Disulfide Formation: The deprotected thiol has formed a dimer with another PEG molecule or with a cysteine residue in your biomolecule.- This indicates oxidation. Follow the recommendations for preventing oxidation of the free thiol.
Variability Between Experiments 1. Inconsistent Reagent Handling: Due to its hygroscopic nature, inconsistent exposure to moisture can lead to variability in the active concentration of the reagent.- Standardize the handling procedure. Always allow the vial to warm to room temperature before opening.[1]- Prepare a stock solution in a dry solvent and aliquot for single use to minimize repeated opening of the main vial.[8][9]
2. Buffer Incompatibility: Using buffers containing primary amines (e.g., Tris or glycine) can compete with the intended reaction of your biomolecule.- Use non-amine-containing buffers such as PBS, carbonate, or borate buffers for your conjugation reactions.[8][9]

Data Summary

Table 1: Storage and Handling Recommendations

ParameterRecommendationSource(s)
Storage Temperature -20°C or -5°C[1][5][6]
Storage Conditions Keep in a dry place, avoid sunlight, and store under an inert atmosphere.[1][2][5]
Handling Allow the vial to come to room temperature before opening to prevent moisture condensation.[1][2]
Hygroscopic Nature PEG compounds are generally hygroscopic and can become tacky if exposed to air.[1][2]

Table 2: Solubility Information

SolventSolubilitySource(s)
Methylene ChlorideSoluble[1][2]
AcetonitrileSoluble[1][2]
Dimethylacetamide (DMAC)Soluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1][2]

Experimental Protocols

Protocol: Deprotection of this compound to Yield Free Thiol

This protocol describes the deprotection of the S-acetyl group using hydroxylamine hydrochloride to generate a free thiol for subsequent conjugation.

Materials:

  • This compound

  • Deprotection Buffer: 0.5 M Hydroxylamine HCl, 25 mM EDTA in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • Anhydrous DMSO or DMF for stock solution

  • Nitrogen or Argon gas

  • Reaction vessel

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO or DMF. This should be done under an inert atmosphere if possible.

  • Deprotection Reaction:

    • In a reaction vessel, add the desired amount of this compound stock solution to the deprotection buffer. A typical molar excess of hydroxylamine is 10-50 fold.

    • Incubate the reaction at room temperature for 1-4 hours. The optimal time may need to be determined empirically.

  • Purification (Optional but Recommended):

    • The resulting free thiol-PEG8-OH can be purified from the deprotection reagents using size exclusion chromatography (e.g., a desalting column) or dialysis, depending on the scale and downstream application.

  • Downstream Use:

    • The purified free thiol-PEG8-OH should be used immediately in the subsequent conjugation reaction to prevent oxidation and disulfide bond formation.

Visualizations

G cluster_storage Storage & Handling cluster_reaction Reaction Workflow cluster_troubleshooting Troubleshooting storage Store at -20°C or -5°C Keep dry, away from light warm Equilibrate to Room Temperature Before Opening storage->warm inert Handle Under Inert Atmosphere warm->inert deprotection Deprotection (e.g., Hydroxylamine HCl) inert->deprotection purification Purification (Optional) deprotection->purification conjugation Immediate Conjugation to Biomolecule purification->conjugation low_yield Low Yield? check_reagent Check Reagent Handling & Storage low_yield->check_reagent optimize_deprotection Optimize Deprotection Conditions low_yield->optimize_deprotection prevent_oxidation Prevent Thiol Oxidation low_yield->prevent_oxidation G start This compound (Stable Precursor) intermediate Deprotection Reaction start->intermediate reagents + Hydroxylamine HCl (pH 7.2-7.4) reagents->intermediate product HS-PEG8-OH (Reactive Thiol) intermediate->product conjugated Biomolecule-S-PEG8-OH (Final Conjugate) product->conjugated biomolecule + Biomolecule-X (e.g., Maleimide) biomolecule->conjugated G start This compound hydrolysis Thioester Hydrolysis start->hydrolysis reagents + H₂O (especially at high pH) reagents->hydrolysis thiol HS-PEG8-OH (Free Thiol) hydrolysis->thiol acetic_acid Acetic Acid hydrolysis->acetic_acid disulfide HO-PEG8-S-S-PEG8-OH (Inactive Dimer) thiol->disulfide oxidation Oxidation (O₂) oxidation->disulfide

References

Technical Support Center: Optimizing S-Acetyl-PEG8-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of reactions involving S-Acetyl-PEG8-OH.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is a discrete polyethylene glycol (dPEG®) linker with a hydroxyl (-OH) group on one end and an acetyl-protected thiol (S-Acetyl) group on the other.[1][2][3] Its primary use is to introduce a protected thiol group onto biomolecules or surfaces.[1][2] This process, known as thiolation, is valuable in bioconjugation for applications like creating antibody-drug conjugates (ADCs), developing targeted drug delivery systems, and surface modification.[4][5][6] The PEG8 linker itself enhances solubility and can improve the pharmacokinetic profile of the modified molecule.[4][5]

2. How should I store and handle this compound?

Proper storage and handling are critical to maintain the integrity of this compound. It is recommended to store the compound at -20°C under a dry, inert atmosphere.[1][2] PEG compounds are often hygroscopic; therefore, it is important to minimize exposure to moisture.[1][2] Before opening, always allow the container to warm to room temperature to prevent condensation.[1][2] For creating stock solutions, use a dry solvent. These solutions can be stored for several days at freezing temperatures.[1]

3. Why is the thiol group protected with an acetyl group?

The acetyl group serves as a protecting group for the highly reactive thiol (sulfhydryl) group. This prevents the premature formation of disulfide bonds or other unwanted side reactions during the initial steps of a multi-step synthesis or conjugation process.[1] The protecting group can be selectively removed at the desired stage of the experiment to expose the free thiol for subsequent reactions, such as conjugation to a maleimide-functionalized molecule.[1][2]

4. What are the potential drawbacks of PEGylation I should be aware of?

While PEGylation offers many advantages, such as improved solubility and extended in vivo half-life, there are potential drawbacks to consider. These can include a decrease in the biological activity of the conjugated molecule due to steric hindrance.[7][8] Additionally, there is evidence of immune responses to PEG, including the formation of anti-PEG antibodies, which can lead to accelerated clearance of the PEGylated therapeutic and, in some cases, hypersensitivity reactions.[7][9][10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the deacetylation of this compound and the subsequent thiol-maleimide conjugation reaction.

Problem Potential Cause Recommended Solution
Low or no deacetylation of the S-acetyl group Incomplete reaction due to suboptimal conditions.Ensure the use of fresh deacetylation reagents. For base-mediated hydrolysis (e.g., with sodium methoxide), ensure the reaction is carried out in an appropriate solvent like methanol and monitor the reaction progress using a suitable analytical method like TLC.[12][13] For deacetylation using hydroxylamine, ensure the pH and concentration are optimal.
Inactive deacetylation reagent.Prepare fresh solutions of the deacetylation reagent. For instance, hydroxylamine solutions can degrade over time.
Low conjugation efficiency to a maleimide-functionalized molecule Incorrect pH of the reaction buffer.The optimal pH range for thiol-maleimide conjugation is 6.5-7.5.[14][15] At pH values below 6.5, the reaction rate is significantly slower.[14] Above pH 7.5, maleimides can react with amines (e.g., lysine residues on a protein) and are more susceptible to hydrolysis.[15]
Incorrect stoichiometry (molar ratio) of reactants.The ideal molar ratio of maleimide to thiol can vary. A 10-20 fold molar excess of the maleimide-containing molecule is often used for small molecules.[14] However, for larger molecules like antibodies or nanoparticles, optimizing the ratio is crucial. Ratios of 2:1 to 5:1 (maleimide:thiol) have been reported to be optimal in these cases.[14][16][17]
Hydrolysis of the maleimide group.Maleimides are susceptible to hydrolysis, especially in aqueous solutions at pH > 7.5.[15][16] Prepare aqueous solutions of maleimide-functionalized molecules immediately before use.[15] Avoid long-term storage of maleimides in aqueous buffers.[14]
Presence of interfering substances.Ensure that the reaction buffer is free of other thiol-containing compounds, such as dithiothreitol (DTT) or 2-mercaptoethanol, which will compete for reaction with the maleimide.[14] Also, avoid primary and secondary amines in the buffer if possible.[15]
Oxidation of the free thiol.After deacetylation, the free thiol can be oxidized to form disulfide bonds, which are unreactive with maleimides.[14] It is recommended to proceed with the conjugation step immediately after deacetylation and to degas buffers to remove dissolved oxygen.[14]
Precipitation of reactants or product Poor solubility of the reactants or the final conjugate.The PEG8 linker in this compound generally improves water solubility. However, if you are conjugating it to a hydrophobic molecule, you may need to add a small amount of a water-miscible organic co-solvent like DMSO or DMF to the reaction mixture.[1]
Inconsistent reaction results Instability of reagents during storage.Store this compound at -20°C under a dry, inert atmosphere.[1][2] Maleimide-functionalized reagents are also sensitive to moisture and temperature. Storing maleimide-functionalized nanoparticles at 4°C resulted in a ~10% loss of reactivity after 7 days, while storage at 20°C led to a ~40% loss.[16][17]

Quantitative Data Summary

The efficiency of the thiol-maleimide conjugation reaction is highly dependent on several parameters. The table below summarizes key quantitative data gathered from various studies.

ParameterRecommended Range/ValueNotesReference(s)
pH 6.5 - 7.5At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Reaction rate slows below pH 6.5. Maleimide hydrolysis and reaction with amines increase above pH 7.5.[14][15]
Maleimide:Thiol Molar Ratio 2:1 to 5:1For conjugation of a small peptide (cRGDfK) to nanoparticles, a 2:1 ratio was optimal. For a larger nanobody, a 5:1 ratio yielded the best results.[14][16][17]
Reaction Time 30 min - 2 hoursAn 84% conjugation efficiency was achieved in 30 minutes for a peptide, while a 58% efficiency was reached in 2 hours for a nanobody.[16][17]
Temperature Room Temperature or 4°CReactions are typically performed at room temperature. For longer reactions (12-16 hours), 4°C can be used to minimize degradation of sensitive molecules.[4][16]
Maleimide Stability ~10% loss at 4°C after 7 days~40% loss of reactivity when stored at 20°C for 7 days.[16][17]

Experimental Protocols

Protocol 1: Deacetylation of this compound via Basic Hydrolysis (Zemplén Deacetylation)

This protocol describes the removal of the acetyl protecting group to generate the free thiol.

  • Dissolution: Dissolve the S-acetylated compound (1.0 equivalent) in dry methanol (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).[13]

  • Initiation: Cool the solution to 0°C in an ice bath. Add a catalytic amount of sodium methoxide (NaOMe) solution (e.g., 0.1 equivalents of a 1 M solution in methanol).[13]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[13]

  • Neutralization: Quench the reaction by adding an ion-exchange resin (H+ form). Stir until the pH of the solution becomes neutral (check with pH paper).[13]

  • Filtration: Filter the resin through a cotton plug or glass filter and wash the resin with methanol.[13]

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product containing the free thiol.[13]

  • Purification (Optional): If necessary, purify the residue by silica gel column chromatography.[13]

Note: The resulting product with the free thiol should be used immediately in the next step to prevent oxidation.

Protocol 2: Thiol-Maleimide Conjugation

This protocol details the conjugation of the deprotected PEG8-thiol to a maleimide-functionalized molecule (e.g., a protein).

  • Buffer Preparation: Prepare a conjugation buffer such as Phosphate-Buffered Saline (PBS) and adjust the pH to 7.0-7.5. Degas the buffer thoroughly to remove dissolved oxygen.[14][18]

  • Reactant Preparation:

    • Dissolve the maleimide-functionalized molecule in the conjugation buffer to the desired concentration (e.g., 1-10 mg/mL for a protein).[18]

    • Immediately after deacetylation and purification (if performed), dissolve the OH-PEG8-SH in the conjugation buffer.

  • Conjugation Reaction: Add the desired molar excess of the maleimide-containing molecule to the solution of OH-PEG8-SH. The optimal molar ratio should be determined empirically but can start in the 2:1 to 5:1 range (maleimide:thiol).[16][17]

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C for 12-16 hours with gentle agitation.[4]

  • Quenching (Optional): To quench any unreacted maleimide groups, add an excess of a small molecule thiol like N-acetyl cysteine or L-cysteine and incubate for an additional 30 minutes.[4]

  • Purification: Purify the resulting conjugate to remove unreacted PEG linker and quenching reagents. Size-Exclusion Chromatography (SEC) is a common method for purifying protein conjugates.[4][14]

  • Characterization: Characterize the final conjugate to confirm successful conjugation and determine purity using techniques such as SDS-PAGE, SEC-HPLC, and Mass Spectrometry.[4]

Visualizations

experimental_workflow start Start: this compound deacetylation Step 1: Deacetylation (e.g., NaOMe in MeOH) start->deacetylation thiol_product Intermediate: OH-PEG8-SH (Free Thiol) deacetylation->thiol_product conjugation Step 2: Conjugation (pH 6.5-7.5) thiol_product->conjugation quenching Step 3: Quenching (Optional, e.g., L-cysteine) conjugation->quenching maleimide Maleimide-Functionalized Molecule maleimide->conjugation purification Step 4: Purification (e.g., SEC) quenching->purification final_product Final Product: Conjugate purification->final_product

Caption: Experimental workflow for this compound conjugation.

reaction_pathway cluster_deacetylation Deacetylation cluster_conjugation Thiol-Maleimide Conjugation peg_acetyl This compound peg_thiol OH-PEG8-SH peg_acetyl->peg_thiol NaOMe / MeOH or Hydroxylamine peg_thiol_2 OH-PEG8-SH conjugate PEG8-S-Thiosuccinimide-R peg_thiol_2->conjugate maleimide R-Maleimide maleimide->conjugate

Caption: Reaction pathway for deacetylation and conjugation.

References

Technical Support Center: S-Acetyl-PEG8-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using S-Acetyl-PEG8-OH in their conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a discrete polyethylene glycol (dPEG®) linker containing an acetyl-protected thiol group at one end and a hydroxyl group at the other.[1] It is used to introduce a reactive thiol group onto biomolecules, a process known as thiolation.[1][2] This is a two-step process involving the deprotection of the acetyl group to reveal the free thiol, which can then be conjugated to other molecules.

Q2: How do I store this compound?

A2: this compound should be stored at -20°C. It is important to allow the reagent to come to room temperature before opening the container to minimize moisture exposure, as PEG compounds are often hygroscopic.[1][2] For stock solutions prepared in a dry solvent, it is recommended to freeze them when not in use.[1][2]

Q3: How do I deprotect the S-acetyl group to get a free thiol?

A3: The most common method for deprotecting the S-acetyl group is by using hydroxylamine hydrochloride.[1][2] This reaction is typically performed under mild conditions to expose the sulfhydryl group for subsequent conjugation.

Q4: What chemistries can I use to conjugate the deprotected SH-PEG8-OH?

A4: The free thiol group is nucleophilic and can be used in several conjugation strategies. The most common is the reaction with a maleimide group to form a stable thioether bond.[3][4] This reaction is highly specific for thiols at a pH between 6.5 and 7.5.

Troubleshooting Guide

This section addresses common problems encountered during the deprotection of this compound and its subsequent conjugation.

Issue 1: Low or No Deprotection of the S-Acetyl Group

Symptoms:

  • Mass spectrometry (MS) analysis of the PEG reagent after deprotection shows the mass of the acetylated form.

  • No reaction occurs when the deprotected PEG is added to a thiol-reactive molecule (e.g., a maleimide-functionalized protein).

Possible Causes & Solutions:

CauseSolution
Ineffective Deprotection Reagent Ensure your hydroxylamine hydrochloride solution is freshly prepared. The pH of the deprotection buffer is critical; for hydroxylamine-based deprotection, a pH around 7.2-7.5 is often used.
Insufficient Incubation Time or Temperature The deprotection reaction may require incubation at room temperature for 1-2 hours. If you are working at a lower temperature, you may need to increase the incubation time.
Incorrect Buffer Composition Ensure your deprotection buffer does not contain components that could interfere with the reaction.
Issue 2: Low Conjugation Yield

Symptoms:

  • HPLC or SDS-PAGE analysis shows a large peak for the unconjugated protein and a small peak for the PEGylated conjugate.

  • Mass spectrometry analysis shows a low abundance of the PEGylated protein.

Possible Causes & Solutions:

CauseSolution
Inefficient Deprotection Refer to Issue 1. Ensure complete deprotection before proceeding to the conjugation step.
Re-oxidation of Thiols After deprotection, the free thiol is susceptible to oxidation, forming disulfide bonds that are unreactive with maleimides. It is crucial to proceed to the conjugation step immediately after deprotection. Consider performing the reaction in a degassed buffer to minimize oxygen exposure.
Incorrect pH for Conjugation The reaction of a thiol with a maleimide is most efficient at a pH of 6.5-7.5. At pH values above 7.5, maleimides can also react with primary amines, leading to non-specific conjugation.
Suboptimal Molar Ratio A 10- to 20-fold molar excess of the deprotected PEG-thiol to the maleimide-functionalized protein is a common starting point.[3][4] This ratio may need to be optimized for your specific protein.
Hydrolysis of Maleimide The maleimide group can hydrolyze, especially at higher pH, rendering it unreactive towards thiols. Ensure your maleimide-functionalized protein is prepared and stored correctly, and use it in the conjugation reaction as fresh as possible.
Issue 3: Protein Precipitation During Conjugation

Symptoms:

  • The reaction mixture becomes cloudy or a visible precipitate forms after adding the PEG reagent.

Possible Causes & Solutions:

CauseSolution
Change in Protein Solubility PEGylation can alter the solubility of a protein. The addition of a high concentration of PEG can sometimes lead to "salting out" effects, causing the protein to precipitate.[5]
Cross-linking If your protein has multiple reactive sites and your PEG reagent is bifunctional, cross-linking can occur, leading to aggregation and precipitation. While this compound is monofunctional with respect to the thiol end, ensure your protein does not have other reactive groups that could participate in side reactions.
Buffer Conditions The ionic strength and pH of the buffer can influence protein solubility and aggregation. Consider screening different buffer conditions or including additives like arginine to improve the solubility of the conjugate.
Issue 4: Instability of the Final Conjugate

Symptoms:

  • Over time, the PEGylated protein peak in HPLC analysis decreases, and the unconjugated protein peak reappears.

  • Loss of biological activity or desired therapeutic effect in subsequent assays.

Possible Causes & Solutions:

CauseSolution
Retro-Michael Reaction The thioether bond formed between a thiol and a maleimide can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, leading to deconjugation.[6][7][8]
Hydrolysis of the Succinimide Ring To increase the stability of the maleimide-thiol linkage, the succinimide ring can be hydrolyzed.[6][7] This can be promoted by using maleimides with electron-withdrawing N-substituents or by adjusting the pH after conjugation.[6][9]

Experimental Protocols

Protocol 1: Deprotection of this compound
  • Prepare the Deprotection Buffer: Prepare a solution of 0.5 M hydroxylamine, 25 mM EDTA in a suitable buffer at pH 7.2-7.5.

  • Dissolve this compound: Dissolve the this compound in the deprotection buffer.

  • Incubate: Allow the reaction to proceed at room temperature for 1-2 hours.

  • Purification: The deprotected SH-PEG8-OH can be used directly in the next step or purified by size-exclusion chromatography if necessary to remove the deprotection reagents.

Protocol 2: Conjugation of Deprotected SH-PEG8-OH to a Maleimide-Activated Protein
  • Prepare the Protein: Dissolve the maleimide-activated protein in a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS) at a pH of 6.5-7.5. The buffer should be free of thiols.

  • Add the Deprotected PEG: Add a 10- to 20-fold molar excess of the freshly deprotected SH-PEG8-OH solution to the protein solution.[3][4]

  • Incubate: React for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[3][4]

  • Quench the Reaction (Optional): To quench any unreacted maleimide groups, a small molecule thiol like cysteine can be added.

  • Purify the Conjugate: The PEGylated protein can be purified from excess PEG reagent and other reaction components using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

Analytical Characterization

A combination of analytical techniques is recommended to confirm successful conjugation and to characterize the final product.

TechniquePurposeKey Observations
SDS-PAGE To visualize the increase in molecular weight upon PEGylation.A shift to a higher apparent molecular weight for the PEGylated protein compared to the unconjugated protein.
HPLC (SEC/RP-HPLC) To separate the PEGylated protein from the unconjugated protein and free PEG, and to quantify the extent of PEGylation.[][11][12]Appearance of a new peak with a different retention time corresponding to the PEGylated conjugate.[12]
Mass Spectrometry (ESI-MS, MALDI-TOF) To determine the exact mass of the conjugate and confirm the number of PEG molecules attached.[13][14][15]A mass increase corresponding to the mass of the PEG8-OH moiety for each successful conjugation.[13]

Visual Workflows

Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_product Product A This compound C Mix and Incubate (Room Temp, 1-2h) A->C B Deprotection Buffer (Hydroxylamine, pH 7.2-7.5) B->C D Deprotected SH-PEG8-OH C->D

Caption: Workflow for the deprotection of this compound.

Conjugation_Workflow cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_purification Purification cluster_product Final Product A Deprotected SH-PEG8-OH C Mix and Incubate (RT for 2-4h or 4°C overnight) A->C B Maleimide-Activated Protein (in pH 6.5-7.5 Buffer) B->C D Purify Conjugate (e.g., SEC, IEX) C->D E PEGylated Protein D->E

Caption: General workflow for protein conjugation.

Troubleshooting_Logic cluster_deprotection Deprotection Issues cluster_conjugation Conjugation Issues Start Low Conjugation Yield? Deprotection_Check Check Deprotection Efficiency (e.g., MS analysis) Start->Deprotection_Check Deprotection_Fail Deprotection Incomplete Deprotection_Check->Deprotection_Fail No Deprotection_OK Deprotection Complete Deprotection_Check->Deprotection_OK Yes Conjugation_Check Review Conjugation Conditions Deprotection_OK->Conjugation_Check pH_Check pH correct? (6.5-7.5) Conjugation_Check->pH_Check Ratio_Check Molar ratio sufficient? (10-20x excess PEG) Conjugation_Check->Ratio_Check Stability_Check Maleimide hydrolyzed? Conjugation_Check->Stability_Check

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Optimization of S-Acetyl-PEG8-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the efficient deprotection of S-Acetyl-PEG8-OH to yield the corresponding free thiol, HS-PEG8-OH.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for deprotecting this compound? A1: The most frequently recommended method for removing the S-acetyl protecting group from PEG linkers is treatment with hydroxylamine hydrochloride (NH₂OH·HCl).[1][2] This method is popular because it is generally efficient and proceeds under relatively mild conditions.[1]

Q2: My deprotection reaction yield is low. What are the possible causes? A2: Low yields can stem from several factors:

  • Incomplete Deprotection: The reaction time may be insufficient, or the concentration of the deprotection reagent may be too low.

  • Side Reactions: For base-sensitive substrates, harsh conditions (e.g., high concentrations of NaOH) can lead to decomposition of the starting material or product.[3]

  • Oxidation: The newly formed free thiol is susceptible to oxidation, which can lead to the formation of disulfide bonds (dimerization). This reduces the yield of the desired monomeric thiol product.

  • Purification Issues: The product may be lost during workup or purification steps. For instance, using sodium hydroxide for deprotection necessitates a desalting step where product loss can occur.[4]

Q3: How can I prevent the formation of disulfide bonds during and after deprotection? A3: To minimize oxidation and disulfide bond formation, consider the following strategies:

  • Use Degassed Buffers: Work with buffers and solvents that have been degassed by sparging with an inert gas like argon or nitrogen to remove dissolved oxygen.

  • Include a Reducing Agent: Add a mild reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT), to the reaction or purification buffers. Note that DTT is a thiol and may interfere with downstream applications.[3]

  • Add a Chelating Agent: Traces of metal ions can catalyze oxidation. Including a chelating agent like Ethylenediaminetetraacetic acid (EDTA) in your buffers can help prevent this.[2]

  • Work at an Optimal pH: Keep the pH of the solution neutral or slightly acidic after deprotection, as thiols are more readily oxidized at alkaline pH.

Q4: Can I use sodium hydroxide (NaOH) for deprotection? A4: While NaOH can be used for thioacetate hydrolysis, it is a strong base and may not be suitable for sensitive substrates, as it can cause decomposition.[3][5] If used, conditions must be carefully controlled. For some applications, a 0.4 M NaOH solution in a methanol/water mixture has been used, but this can lead to variable yields and product precipitation.[4] Milder methods are often preferred.[3]

Q5: How do I handle and store this compound? A5: this compound is hygroscopic. It should be stored at -20°C and protected from moisture.[1] Before use, the container should be allowed to equilibrate to room temperature before opening to prevent condensation. It is best to handle the reagent under an inert atmosphere (e.g., argon or nitrogen).[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Deprotection 1. Insufficient reaction time or temperature. 2. Low concentration or degradation of deprotection reagent. 3. Inappropriate solvent or pH.1. Increase reaction time or temperature moderately. Monitor progress via TLC or HPLC. 2. Use a fresh solution of the deprotection reagent at the recommended concentration. 3. Ensure the pH and solvent system are optimal for your chosen reagent (e.g., pH 7-9 for hydroxylamine, pH 8 for TGA).[2][3]
Product Dimerization (Disulfide Formation) 1. Oxidation of the free thiol by dissolved oxygen. 2. Presence of catalytic metal ions. 3. High pH during workup or storage.1. Use degassed solvents and buffers. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Add EDTA (1-10 mM) to the reaction and purification buffers.[2] 3. After deprotection, adjust the pH to 6.5-7.0. Store the purified thiol under inert gas.
Unexpected Side Products 1. Substrate instability under harsh basic or acidic conditions. 2. Reaction of hydroxylamine with other functional groups.1. Switch to a milder deprotection method, such as thiol-thioester exchange with Thioglycolic Acid (TGA) or Cysteamine at pH 8.[3][6] 2. Review the compatibility of all functional groups on your molecule with the chosen deprotection conditions. Protect sensitive groups if necessary.
Difficulty Purifying Product 1. Co-elution with byproducts or excess reagents. 2. Product precipitation. 3. Adsorption to chromatography media.1. Use an alternative purification method (e.g., size-exclusion vs. ion-exchange chromatography). A desalting column is necessary to remove hydroxylamine or salts from NaOH hydrolysis.[2] 2. If using NaOH, sonication may help redissolve precipitated product.[4] 3. Passivate glassware and ensure the mobile phase is optimized to prevent non-specific binding.

Quantitative Data Summary

The selection of a deprotection reagent is critical and depends on the stability of the substrate and desired efficiency. The following table summarizes various methods used for S-acetyl deprotection.

Deprotection MethodReagent & ConcentrationTypical ConditionsTimeYield (%)Pros & Cons
Aminolysis 0.5 M Hydroxylamine·HCl, 25 mM EDTAAqueous Buffer, pH 7.2-7.5, Room Temp2 hours50-75%[7]Pros: Mild, common for S-acetylated bioconjugates.[2] Cons: Yields can be moderate; potential for side reactions.[7]
Basic Hydrolysis 0.4 M NaOHMeOH/H₂O (4:1), Room Temp17 hours50-75%[4][7]Pros: Simple reagents. Cons: Harsh conditions, can decompose sensitive substrates; may cause precipitation; requires desalting.[3][4]
Thiol-Thioester Exchange (Solution) Thioglycolic Acid (TGA), 2 eq.Phosphate Buffer, pH 8, Room Temp24 hours51-80%†[3]Pros: Very mild conditions, suitable for sensitive molecules. Cons: Requires an additional thiol reagent; longer reaction time.
Thiol-Thioester Exchange (Solid-Phase) Polymer-supported TGA, 2 eq.Phosphate Buffer, pH 8, Room Temp24 hours61-93%†[3]Pros: Mild conditions; simplified purification (reagent is filtered off). Cons: Requires synthesis/purchase of supported reagent.
Biomimetic (NCL-like) Cysteamine or L-cysteineAqueous Buffer, pH 8, Room Temp30 minup to 84%†[6]Pros: Fast, high yield, occurs under physiological conditions. Cons: Introduces another thiol-containing molecule to the reaction mixture.

*Yields reported for general thioacetate deprotection, not specifically this compound.[4][7] †Yields reported for deprotection of S-acyl bisthiazolidines and related heterocycles.[3][6]

Experimental Protocols & Visualizations

General Workflow for this compound Deprotection

The overall process involves dissolution of the protected compound, reaction with a deprotecting agent, and subsequent purification of the free thiol.

G cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_purification Purification start This compound Conjugate dissolve Dissolve in appropriate degassed solvent/buffer start->dissolve add_reagent Add deprotection reagent (e.g., Hydroxylamine·HCl) dissolve->add_reagent react Incubate under optimal conditions (Time, Temp, pH) add_reagent->react quench Quench reaction (if necessary) react->quench purify Purify via desalting column, SEC, or HPLC quench->purify end_product Free Thiol (HS-PEG8-OH) purify->end_product

Figure 1. General experimental workflow for the deprotection of this compound conjugates.
Protocol 1: Deprotection using Hydroxylamine Hydrochloride

This protocol is adapted for general use with S-acetylated molecules.[2]

  • Prepare Deacetylation Buffer: Prepare a solution of 0.5 M Hydroxylamine Hydrochloride and 25 mM EDTA in a suitable buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5). Ensure the final pH is adjusted to 7.2-7.5. Degas the buffer thoroughly by sparging with nitrogen or argon for 15-20 minutes.

  • Dissolve Substrate: Dissolve your this compound containing molecule in a minimal amount of degassed reaction buffer.

  • Initiate Reaction: Add the Deacetylation Buffer to the dissolved substrate. A 10-fold molar excess of hydroxylamine over the S-acetyl groups is typically sufficient.

  • Incubate: Allow the reaction to proceed at room temperature for 2 hours.

  • Purify: Immediately purify the resulting free thiol using a desalting column (e.g., Sephadex G-25) to remove excess hydroxylamine and other small molecules. Elute with a degassed buffer containing 5-10 mM EDTA to prevent re-oxidation.

  • Characterize: Confirm the presence of the free thiol using Ellman's Reagent and verify the product purity by HPLC or mass spectrometry.

Chemical Deprotection Pathway

The reaction proceeds via nucleophilic attack on the thioester carbonyl, leading to the release of the free thiol.

G cluster_main cluster_key Key R-S(C=O)CH3 R-S-C(=O)-CH₃ R-SH R-SH R-S(C=O)CH3->R-SH Deprotection Nu-(C=O)CH3 Nu-C(=O)-CH₃ Nu-H Nu-H Nu-H->R-S(C=O)CH3 key_start R-S-C(=O)-CH₃ = this compound Conjugate key_reagent Nu-H = Deprotecting Agent (e.g., NH₂OH) key_product R-SH = Deprotected PEG-Thiol

Figure 2. Chemical reaction scheme for S-acetyl group removal by a nucleophile (Nu-H).
Protocol 2: Mild Deprotection using Thioglycolic Acid (TGA)

This protocol is based on a thiol-thioester exchange mechanism and is suitable for base-sensitive substrates.[3]

  • Prepare Buffer: Prepare a 1 M phosphate buffer (PB) and adjust the pH to 8.0. Degas the buffer thoroughly by sparging with argon or nitrogen.

  • Dissolve Substrate: Dissolve the this compound conjugate (1 equivalent) in a minimal amount of a suitable organic solvent like methanol (MeOH) or DMSO.

  • Add Buffer: Add the degassed pH 8 phosphate buffer to the substrate solution. The final solvent mixture should keep the substrate soluble.

  • Initiate Reaction: Add Thioglycolic Acid (TGA) (2 equivalents) to the reaction mixture.

  • Incubate: Stir the reaction at room temperature under a nitrogen or argon atmosphere for up to 24 hours. Monitor the reaction progress by HPLC.

  • Work-up and Purify: Once the reaction is complete, perform an aqueous work-up (e.g., extraction with ethyl acetate after acidification) to remove the TGA-acetate byproduct. Purify the final product using column chromatography or HPLC.

Troubleshooting Decision Tree

Use this diagram to diagnose and resolve common experimental issues.

G q1 Low or no free thiol detected (e.g., by Ellman's test)? q2 Was the deprotection reaction monitored over time (HPLC/TLC)? q1->q2 Yes q3 Is the purified product mass ~2x the expected mass? q1->q3 No, thiol is present but yield is low a2_yes Reaction stalled or was incomplete. q2->a2_yes Yes a2_no Reaction progress is unknown. q2->a2_no No s1 Increase reaction time/temp. Check reagent concentration. Verify pH of the reaction. a2_yes->s1 s2 Run a time-course experiment to determine optimal reaction time. a2_no->s2 a3_yes Disulfide dimer has formed. q3->a3_yes Yes a3_no Yield loss during purification or substrate decomposition. q3->a3_no No s3 Use degassed buffers. Add EDTA (1-10 mM). Work under inert atmosphere. a3_yes->s3 s4 Consider a milder deprotection method (e.g., TGA). Optimize purification protocol. a3_no->s4

Figure 3. Troubleshooting guide for common issues in this compound deprotection.

References

Technical Support Center: S-Acetyl-PEG8-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and avoid aggregation when working with S-Acetyl-PEG8-OH conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in bioconjugation?

This compound is a discrete polyethylene glycol (dPEG®) linker containing an acetyl-protected thiol group and a terminal hydroxyl group. It is used to introduce a protected sulfhydryl group onto a biomolecule. The hydroxyl end can be activated for reaction with various functional groups on the target molecule. Following conjugation, the acetyl group is removed (deacetylation) to expose a reactive thiol (-SH) group. This free thiol can then be used for subsequent conjugation, for example, through thiol-maleimide chemistry, to link it to another molecule such as a protein, peptide, or antibody-drug conjugate (ADC).

Q2: What are the primary causes of aggregation when preparing this compound conjugates?

Aggregation during the conjugation process is a common challenge and can be attributed to several factors:

  • Increased Hydrophobicity: The addition of PEG chains and the linker itself can alter the surface hydrophobicity of the biomolecule, leading to increased self-association.[1]

  • Intermolecular Crosslinking: If the deprotected thiol on one conjugate reacts with a reactive group on another conjugate molecule, it can lead to the formation of high-molecular-weight aggregates. This is particularly relevant in thiol-maleimide reactions if the target protein also contains free thiols.

  • Suboptimal Reaction Conditions: Incorrect pH, high concentrations of reactants, or inappropriate buffer composition can compromise protein stability and promote aggregation.[2] For instance, the optimal pH for maleimide-thiol reactions is between 6.5 and 7.5.[3]

  • Over-labeling: Attaching too many PEG molecules to a protein can significantly alter its physicochemical properties, including its isoelectric point (pI), which may reduce its solubility and lead to aggregation.[2]

  • Presence of Reducing Agents: While reducing agents are often used to prepare free thiols on a protein for conjugation, residual amounts can inadvertently reduce disulfide bonds within the protein structure, leading to misfolding and aggregation.

Q3: How can I detect and quantify aggregation of my PEGylated conjugate?

Several analytical techniques can be employed to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate molecules based on size. Aggregates will elute earlier than the monomeric conjugate.[4]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[3]

  • UV-Vis Spectroscopy: A simple method to get an "Aggregation Index" is to measure the ratio of absorbance at 350 nm (where aggregates scatter light) to 280 nm (protein absorbance). An increase in this ratio indicates aggregation.[4]

  • Native Polyacrylamide Gel Electrophoresis (PAGE): Under non-denaturing conditions, aggregates will migrate slower or not enter the gel, allowing for qualitative assessment.

  • Analytical Ultracentrifugation (AUC): A powerful technique to determine the homogeneity of a sample and characterize the size and shape of molecules and their aggregates in solution.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of this compound conjugates.

Issue Potential Cause Recommended Solution
Precipitation upon addition of activated this compound Localized high concentration of the PEG reagent.Add the dissolved PEG reagent to the protein solution slowly and with gentle mixing. Consider stepwise addition of the reagent in smaller aliquots.[5]
Solvent mismatch between the PEG stock and the reaction buffer.Ensure the organic solvent used to dissolve the PEG reagent (e.g., DMSO, DMF) is compatible with your protein and keep its final concentration in the reaction mixture to a minimum (typically <10%).
Aggregation observed after the deacetylation step Formation of intermolecular disulfide bonds between the newly exposed thiols.Perform the deacetylation and subsequent conjugation in a buffer that has been degassed and purged with an inert gas (e.g., nitrogen or argon) to minimize oxidation.[6]
Incorrect pH for the deacetylation reaction.The deacetylation with hydroxylamine is typically performed at a neutral to slightly basic pH. Ensure the pH of your reaction buffer is optimized for your protein's stability.
Aggregation during the final thiol-maleimide conjugation step High protein concentration.Reduce the protein concentration. Lower concentrations decrease the likelihood of intermolecular interactions.[2][3]
Suboptimal buffer pH.Maintain the reaction pH between 6.5 and 7.5 for the maleimide-thiol conjugation. Below pH 6.5 the reaction is very slow, and above pH 7.5 maleimides can react with primary amines or hydrolyze.[3]
Presence of exposed hydrophobic patches on the conjugate.Add stabilizing excipients to the reaction buffer. Examples include sugars (sucrose, trehalose), polyols (glycerol), or amino acids (arginine, glycine).[3][5]
Low yield of the final conjugate and presence of high molecular weight species Intermolecular crosslinking.If your target protein for the maleimide reaction has other accessible thiols, consider a site-specific conjugation strategy or temporarily blocking other thiols.
Reaction temperature is too high.Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the reaction rate and potential aggregation.[5]

Experimental Protocols

Protocol 1: Deacetylation of this compound Conjugate

This protocol describes the removal of the acetyl protecting group to generate a free thiol.

Materials:

  • This compound conjugated biomolecule

  • Deacetylation Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.2-7.5, degassed.

  • Hydroxylamine Hydrochloride (NH2OH·HCl)

  • Desalting column (e.g., SpinOUT™ GT-600)

Procedure:

  • Immediately before use, prepare a 0.5 M hydroxylamine solution in the degassed Deacetylation Buffer. For every 1 ml of buffer, add 35 mg of hydroxylamine·HCl.[7]

  • Combine your this compound conjugated biomolecule with the freshly prepared hydroxylamine solution. A common ratio is 10 parts biomolecule solution to 1 part hydroxylamine solution (e.g., 1 ml of protein solution and 100 µl of 0.5 M hydroxylamine).[7]

  • Incubate the reaction mixture at room temperature for 2 hours with gentle mixing.[7]

  • Immediately after incubation, remove the excess hydroxylamine and buffer exchange the now thiol-activated conjugate into a degassed buffer suitable for the next conjugation step (e.g., PBS, pH 7.0) using a desalting column.

Protocol 2: Thiol-Maleimide Conjugation

This protocol provides a general procedure for conjugating the deprotected thiol-PEG8-Biomolecule to a maleimide-activated molecule.

Materials:

  • Thiol-activated PEG8-Biomolecule (from Protocol 1)

  • Maleimide-activated molecule

  • Conjugation Buffer: PBS or HEPES buffer, pH 6.5-7.5, degassed and purged with inert gas.

  • Anhydrous DMSO or DMF to dissolve the maleimide-activated molecule.

  • Purification system (e.g., Size Exclusion Chromatography).

Procedure:

  • Prepare a stock solution of the maleimide-activated molecule in anhydrous DMSO or DMF.

  • Adjust the concentration of the thiol-activated PEG8-Biomolecule in the degassed Conjugation Buffer. A typical concentration range is 1-10 mg/mL.[6]

  • Add the maleimide stock solution to the thiol-activated biomolecule solution. A molar ratio of 10:1 to 20:1 (maleimide:thiol) is a common starting point, but this should be optimized.[8] Add the maleimide solution slowly with gentle stirring.

  • Flush the reaction vial with an inert gas (argon or nitrogen), seal, and protect from light.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[8]

  • Stop the reaction by adding a small molecule thiol like cysteine or β-mercaptoethanol to quench any unreacted maleimide.

  • Purify the final conjugate from excess reagents and any aggregates using Size Exclusion Chromatography (SEC).

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_0 Step 1: Deacetylation cluster_1 Step 2: Thiol-Maleimide Conjugation cluster_2 Step 3: Purification & Analysis start S-Acetyl-PEG8-Conjugate deacetyl Add Hydroxylamine (0.5M, pH 7.2-7.5) Incubate 2h at RT start->deacetyl desalt1 Desalting Column (Buffer Exchange) deacetyl->desalt1 thiol_peg Thiol-PEG8-Conjugate desalt1->thiol_peg conjugate Mix and Incubate (pH 6.5-7.5, RT or 4°C) thiol_peg->conjugate maleimide Maleimide-Activated Molecule maleimide->conjugate quench Quench Reaction conjugate->quench purify Purification (SEC) quench->purify analyze Analysis (SEC, DLS, etc.) purify->analyze final_product Purified Conjugate analyze->final_product

Caption: Workflow for preparing and purifying PEGylated conjugates.

troubleshooting_logic Troubleshooting Aggregation start Aggregation Observed? check_conc High Reactant Concentration? start->check_conc Yes no_agg No Aggregation start->no_agg No reduce_conc Reduce Protein and/or PEG Concentration check_conc->reduce_conc Yes check_buffer Suboptimal Buffer (pH, Excipients)? check_conc->check_buffer No optimize_buffer Adjust pH (6.5-7.5 for Maleimide) Add Stabilizing Excipients (Arginine, Sucrose) check_buffer->optimize_buffer Yes check_temp High Reaction Temperature? check_buffer->check_temp No lower_temp Lower Temperature to 4°C Increase Incubation Time check_temp->lower_temp Yes check_reagent_add Rapid Reagent Addition? check_temp->check_reagent_add No slow_add Add Reagent Dropwise with Gentle Mixing check_reagent_add->slow_add Yes

Caption: Decision tree for troubleshooting aggregation issues.

References

Technical Support Center: Purification of S-Acetyl-PEG8-OH Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of S-Acetyl-PEG8-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound products?

A1: Common impurities can originate from the starting materials or arise during the synthesis and work-up procedures. These may include:

  • PEG oligomers of varying lengths: Commercial PEG starting materials are often not perfectly monodisperse and can contain shorter or longer PEG chains (e.g., PEG7, PEG9).[1]

  • Unreacted PEG8-OH: Incomplete thioacetylation will leave residual starting material.

  • Di-substituted PEG8 species: If the starting material is PEG8-diol, impurities with two S-acetyl groups may be present.

  • Degradation products: PEGs can degrade to form impurities such as formaldehyde, acetaldehyde, and formic acid, particularly in the presence of water, trace metals, or acidic conditions.[2][3][4]

  • By-products from the thioacetylation reaction: Depending on the reagents used, various side products could be generated.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To minimize degradation, this compound should be stored at low temperatures (e.g., -20°C), protected from moisture, and under an inert atmosphere.[5] PEG compounds can be hygroscopic, and the presence of water can lead to the formation of reactive impurities.[2][3][5]

Q3: Can I use precipitation to purify this compound?

A3: Precipitation is a simple and cost-effective method for purifying PEG derivatives, often by adding a non-polar solvent (like diethyl ether or hexane) to a solution of the PEG derivative in a polar solvent.[6] However, for a small molecule like this compound, this method may not be effective at removing small-molecule impurities and may not yield a product of sufficiently high purity for many applications.[6]

Q4: What is the purpose of the S-acetyl protecting group, and how is it removed?

A4: The S-acetyl group protects the thiol functionality, preventing side reactions such as oxidation to a disulfide. It is a stable protecting group that can be removed under specific conditions to yield the free thiol. A common method for deprotection is treatment with hydroxylamine hydrochloride.[5]

Troubleshooting Guides

Column Chromatography Purification

Issue 1: My this compound product streaks badly on a silica gel TLC plate and during column chromatography.

  • Possible Cause: The polar nature of the PEG chain can lead to strong interactions with the silica gel, causing streaking and poor separation.

  • Solution:

    • Solvent System Modification: Use a more polar eluent system. A common and effective mobile phase for PEG compounds is a mixture of chloroform/methanol or dichloromethane/methanol.[7] A gradient elution, gradually increasing the percentage of methanol, can improve separation.

    • Solvent System with Additives: For compounds with free amine or carboxylic acid groups (which may be present as impurities), adding a small amount of a basic or acidic modifier to the eluent can improve peak shape. For example, adding 1% aqueous ammonia to a chloroform-methanol eluent for amino-containing impurities, or 1-2% formic acid for carboxylic acid impurities.[7]

    • Alternative Stationary Phase: Consider using a different stationary phase, such as polystyrene-divinylbenzene beads, which can be effective for purifying PEG derivatives using ethanol/water as the eluent.[8]

Issue 2: I can't visualize my this compound product on a TLC plate using standard UV light.

  • Possible Cause: this compound does not possess a strong UV chromophore.

  • Solution: Use a chemical stain for visualization. A modified Dragendorff stain is a highly effective stain for detecting PEG compounds on TLC plates.[7] Alternatively, a potassium permanganate stain can also be used.

HPLC Purification and Analysis

Issue 3: My this compound product elutes in the void volume of my reversed-phase HPLC column.

  • Possible Cause: this compound is a highly polar molecule and may not have sufficient retention on a standard C18 column, especially with a high organic content in the mobile phase.[7]

  • Solution:

    • Modify the Mobile Phase: Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient. For highly polar compounds, a starting condition with a very low organic phase percentage or even 100% aqueous mobile phase might be necessary.[7] Be aware that some C18 columns can undergo "phase collapse" in 100% aqueous conditions; use a column designed for aqueous mobile phases if possible.[7]

    • Use a Different Column: Consider using a column with a more polar stationary phase, such as a polar-endcapped C18 column or a column specifically designed for polar analytes.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds that show poor retention in reversed-phase chromatography.[9] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water.

Issue 4: I am observing broad or tailing peaks in my HPLC analysis.

  • Possible Cause: This can be due to several factors, including secondary interactions with the stationary phase, improper mobile phase pH, or column overload.

  • Solution:

    • Mobile Phase pH: If impurities with ionizable groups are present, controlling the pH of the mobile phase with a buffer (e.g., ammonium formate or acetate) is crucial for obtaining sharp, symmetrical peaks.[7]

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your initial mobile phase. Injecting a sample in a strong solvent can lead to peak distortion.[7]

    • Column Equilibration: Thoroughly equilibrate the column with the initial mobile phase conditions before each injection, especially in HILIC mode.[7]

Data Presentation

Table 1: Comparison of Purification Techniques for PEG Derivatives

Purification MethodPrincipleAdvantagesDisadvantagesTypical Purity
Silica Gel Column Chromatography AdsorptionInexpensive, widely available, good for removing less polar impurities.Can be low resolution for similar PEG oligomers, potential for product degradation on acidic silica.>95% (highly dependent on optimization)
Reversed-Phase HPLC (RP-HPLC) PartitioningHigh resolution, good for separating molecules based on hydrophobicity.May have poor retention for highly polar molecules, requires specialized equipment.>98%
Hydrophilic Interaction Liquid Chromatography (HILIC) PartitioningExcellent for retaining and separating very polar molecules.Can be less robust than RP-HPLC, requires careful method development.>98%
Precipitation Solubility DifferenceSimple, rapid, and inexpensive for bulk purification.[6]Not very effective for removing structurally similar or small molecule impurities.[6]Variable, often lower than chromatographic methods.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography

This protocol provides a starting point for the purification of this compound. Optimization of the solvent system is crucial.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in dichloromethane or chloroform.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a solvent system such as 95:5 dichloromethane:methanol.

    • Visualize the spots using a modified Dragendorff stain or potassium permanganate stain.

    • Adjust the solvent polarity to achieve an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by running 2-3 column volumes of the initial elution solvent through the silica gel.

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of the initial elution solvent.

    • Load the sample solution onto the top of the silica gel bed.

    • Begin elution with the solvent system determined from the TLC analysis. A gradient elution, starting with a lower polarity (e.g., 100% dichloromethane) and gradually increasing the polarity (e.g., to 90:10 dichloromethane:methanol), is often effective.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Starting Conditions for Reversed-Phase HPLC Analysis

This protocol is intended for purity analysis and can be adapted for preparative purification.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as PEG compounds have poor UV absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound Product TLC TLC Analysis (DCM/MeOH) Crude->TLC Initial Assessment Column Silica Gel Column Chromatography TLC->Column Method 1 HPLC Preparative RP-HPLC TLC->HPLC Method 2 (High Purity) Purity Purity Check (Analytical HPLC) Column->Purity HPLC->Purity Pure_Product Pure this compound Purity->Pure_Product Purity >98%

Caption: General workflow for the purification of this compound.

Troubleshooting_HPLC Start Poor Peak Shape in RP-HPLC (Tailing or Broadening) Cause1 Secondary Interactions with Silica? Start->Cause1 Cause2 Sample Overload? Start->Cause2 Cause3 Improper Mobile Phase? Start->Cause3 Solution1 Add mobile phase modifier (e.g., TFA) or use a different column Cause1->Solution1 Yes Solution2 Reduce sample concentration or injection volume Cause2->Solution2 Yes Solution3 Adjust pH with buffer or optimize gradient Cause3->Solution3 Yes

Caption: Troubleshooting logic for poor peak shape in RP-HPLC.

References

overcoming solubility issues with S-Acetyl-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility and other experimental challenges with S-Acetyl-PEG8-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a discrete polyethylene glycol (dPEG®) linker molecule. It features a chain of eight polyethylene glycol units, providing a defined spacer length. One end of the molecule is terminated with a hydroxyl (-OH) group, while the other end contains a thiol (-SH) group protected by an acetyl (-COCH3) group. Its primary application is in bioconjugation, specifically for the thiolation of biomolecules.[1] The protected thiol can be deprotected to reveal a reactive sulfhydryl group, which can then be used to conjugate the PEG linker to other molecules.

Q2: In which solvents is this compound soluble?

A2: this compound is readily soluble in a variety of organic solvents. While quantitative solubility data is not extensively published, it is known to dissolve in methylene chloride, acetonitrile, dimethylacetamide (DMAC), and dimethyl sulfoxide (DMSO).[1] Due to the hydrophilic nature of the PEG8 chain, it is expected to have some solubility in aqueous buffers, though it may be limited. For aqueous reactions, preparing a concentrated stock solution in a water-miscible organic solvent like DMSO is recommended, followed by dilution into the aqueous buffer.

Q3: How should I store this compound?

A3: this compound is hygroscopic and should be stored at -20°C in a dry, inert atmosphere (e.g., under argon or nitrogen).[1] Before use, allow the container to warm to room temperature before opening to prevent moisture condensation, which can compromise the reagent.[1]

Q4: How do I deprotect the S-acetyl group to expose the thiol?

A4: The S-acetyl protecting group can be removed by treatment with hydroxylamine hydrochloride.[1] This reaction is typically carried out under mild conditions to yield the free sulfhydryl group, which is then ready for subsequent conjugation reactions.

Q5: Is the S-acetyl protecting group stable?

A5: The S-acetyl group is generally stable under neutral and mildly acidic conditions. However, it can be susceptible to hydrolysis under strong basic conditions. It is advisable to perform reactions at a pH range of 6.5-7.5 to maintain the integrity of the protecting group until deprotection is intended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving this compound in Aqueous Buffer This compound has limited aqueous solubility.Prepare a concentrated stock solution (e.g., 10-50 mM) in a water-miscible organic solvent such as DMSO or DMAC. Add the stock solution dropwise to the aqueous buffer while vortexing to facilitate dissolution. The final concentration of the organic solvent should be kept to a minimum to avoid affecting the stability of biomolecules.
The compound has precipitated out of solution after storage.Gently warm the solution and sonicate to aid in redissolution. For future use, store stock solutions at -20°C and minimize freeze-thaw cycles.
Low Thiolation Efficiency Incomplete deprotection of the S-acetyl group.Ensure the hydroxylamine hydrochloride solution is freshly prepared and used in sufficient molar excess. Optimize the deprotection reaction time and temperature.
pH of the reaction is not optimal for the subsequent thiol-reactive chemistry.After deprotection, ensure the pH of the reaction mixture is adjusted to the optimal range for the specific thiol-reactive chemistry being employed (e.g., pH 6.5-7.5 for maleimide chemistry).
The biomolecule to be thiolated has degraded.Ensure the biomolecule is stable under the reaction conditions. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Precipitation of Biomolecule During Conjugation The addition of the this compound stock solution (in organic solvent) causes the biomolecule to precipitate.Reduce the concentration of the organic solvent in the final reaction mixture. This can be achieved by using a more concentrated stock solution or by performing a buffer exchange step after adding the PEG linker.
The PEGylated conjugate has lower solubility than the native biomolecule.While PEGylation generally increases solubility, high degrees of modification or aggregation can sometimes lead to precipitation. Try reducing the molar excess of the PEG linker in the reaction to achieve a lower degree of labeling.

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility Notes
Methylene ChlorideSoluble---
AcetonitrileSoluble---
Dimethylacetamide (DMAC)SolubleCan be used to prepare concentrated stock solutions.
Dimethyl Sulfoxide (DMSO)SolubleA common choice for preparing stock solutions for use in aqueous reactions.[1]
Water / Aqueous Buffers (e.g., PBS)Limited SolubilityIt is recommended to first dissolve in a water-miscible organic solvent. The PEG8 moiety imparts some hydrophilicity.

Experimental Protocols

Protocol: Thiolation of a Protein with this compound

This protocol provides a general procedure for the thiolation of a protein using this compound. The conditions may require optimization depending on the specific protein and desired degree of labeling.

Materials:

  • This compound

  • Protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Hydroxylamine hydrochloride

  • EDTA

  • Desalting column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 0.5 M solution of hydroxylamine hydrochloride in a buffer containing 25 mM EDTA, and adjust the pH to 7.2-7.5. This is the deacetylation solution.

  • Thiolation Reaction (Acetylation):

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10 to 50-fold molar excess over the protein). Add the stock solution dropwise while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Removal of Excess Reagent:

    • Remove the unreacted this compound by buffer exchange using a desalting column equilibrated with the reaction buffer.

  • Deprotection (Deacetylation):

    • To the solution of the acetylated protein, add the deacetylation solution to a final hydroxylamine concentration of 50 mM.

    • Incubate for 1-2 hours at room temperature.

  • Final Purification:

    • Remove the hydroxylamine and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired final buffer. The resulting solution contains the thiolated protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_result Result prep_peg Dissolve this compound in DMSO thiolation Thiolation Reaction (Acetylation) prep_peg->thiolation prep_protein Prepare Protein Solution in Buffer prep_protein->thiolation purify1 Purification (Desalting Column) thiolation->purify1 deprotection Deprotection (Hydroxylamine) purify1->deprotection purify2 Final Purification (Desalting Column) deprotection->purify2 final_product Thiolated Protein purify2->final_product

A flowchart of the protein thiolation workflow.

troubleshooting_logic start Solubility Issue with This compound? is_aqueous In Aqueous Buffer? start->is_aqueous Yes check_solvent Use Recommended Organic Solvent start->check_solvent No use_dmso Prepare Concentrated Stock in DMSO/DMAC is_aqueous->use_dmso Yes add_dropwise Add Stock Dropwise to Aqueous Buffer use_dmso->add_dropwise sonicate Gentle Warming and Sonication add_dropwise->sonicate end Solution Prepared check_solvent->end sonicate->end

A decision tree for troubleshooting solubility issues.

References

Technical Support Center: S-Acetyl-PEG8-OH Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Acetyl-PEG8-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help you refine your experimental protocols and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis yield is consistently low. What are the most likely causes?

A1: Low yields in this compound synthesis can stem from several factors, primarily related to reagent quality, reaction conditions, and work-up procedures. Key areas to investigate are:

  • Moisture Contamination: Polyethylene glycol (PEG) reagents are often hygroscopic. Any moisture present can react with and deactivate the reagents, particularly in water-sensitive reactions like the Mitsunobu reaction. Ensure all glassware is oven-dried, and reagents and solvents are anhydrous.[1][2]

  • Reagent Quality and Stoichiometry: The purity of your starting PEG8-OH and other reagents like triphenylphosphine (TPP) and diisopropyl azodicarboxylate (DIAD) is critical. Sub-optimal stoichiometry, often due to impure reagents, can significantly impact the reaction efficiency. An excess of the PEG reagent can also complicate purification.

  • Reaction Temperature: The Mitsunobu reaction is typically started at a low temperature (e.g., 0 °C) before being allowed to warm to room temperature.[3] Deviations from the optimal temperature profile can lead to the formation of side products.

  • Inefficient Purification: this compound and the reaction byproducts, such as triphenylphosphine oxide (TPPO), can be challenging to separate due to their polarity. An inefficient purification strategy can lead to a significant loss of the desired product.

Q2: I am observing incomplete conversion of my PEG8-OH starting material. How can I drive the reaction to completion?

A2: To improve the conversion rate, consider the following:

  • Reagent Addition Order: The order in which you add the reagents is crucial. Typically, the PEG8-OH, thioacetic acid, and triphenylphosphine are mixed before the dropwise addition of DIAD or DEAD at a reduced temperature.[3]

  • Molar Ratios: A slight excess of the Mitsunobu reagents (TPP and DIAD) and thioacetic acid relative to the PEG8-OH can help drive the reaction towards completion. However, a large excess should be avoided to prevent purification difficulties.

  • Reaction Time: While many Mitsunobu reactions proceed to completion within a few hours, extending the reaction time (e.g., overnight) at room temperature may improve the yield for less reactive substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Q3: During the deprotection of the S-acetyl group, I am getting a significant amount of disulfide byproduct. How can I prevent this?

A3: The formation of disulfide bonds is a common issue due to the oxidation of the free thiol. To minimize this side reaction:

  • Use Degassed Solvents: Oxygen dissolved in the reaction and wash solvents can promote oxidation. Degassing all aqueous solutions, for instance, by bubbling with an inert gas like argon or nitrogen, is recommended.

  • Work Under an Inert Atmosphere: Performing the deprotection and subsequent work-up steps under an inert atmosphere (e.g., nitrogen or argon) will minimize the exposure of the sensitive thiol to oxygen.[4]

  • Immediate Use of the Free Thiol: The resulting free thiol is often unstable and should be used immediately in the next reaction step to prevent prolonged exposure to conditions that favor oxidation.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Moisture in reagents or glassware.Oven-dry all glassware. Use anhydrous solvents and fresh, high-purity reagents. Handle hygroscopic PEG reagents in a dry environment (e.g., glove box).[1][2]
Incorrect reagent stoichiometry.Accurately determine the purity of your starting materials and adjust molar ratios accordingly. A slight excess (1.2-1.5 equivalents) of Mitsunobu reagents can be beneficial.
Inactive Mitsunobu reagents (TPP or DIAD).Use fresh or properly stored TPP and DIAD. DIAD can degrade over time.
Multiple Spots on TLC After Reaction (Difficult Purification) Formation of byproducts from side reactions.Control the reaction temperature carefully, especially during the addition of DIAD. Ensure the correct order of reagent addition.
Presence of triphenylphosphine oxide (TPPO).TPPO can sometimes be removed by filtration if it precipitates. For soluble TPPO, careful column chromatography is required. Consider alternative purification methods like precipitation or preparative HPLC.
Product is an oil/tacky solid, difficult to handle. Hygroscopic nature of PEG compounds.Ensure the product is thoroughly dried under high vacuum. Store the final product under an inert atmosphere and at a low temperature (-20°C).[1][2]
Low Yield After Deprotection Step Formation of disulfide byproducts.Use degassed solvents and work under an inert atmosphere.[4]
Incomplete deprotection.Ensure sufficient equivalents of the deprotecting agent (e.g., hydroxylamine HCl or NaOH) are used and allow for adequate reaction time.
Loss of product during work-up.PEG-thiol compounds can have some water solubility. Minimize the volume of aqueous washes during extraction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Mitsunobu Reaction

This protocol details the synthesis of this compound from PEG8-OH using a Mitsunobu reaction.

Materials:

  • PEG8-OH

  • Thioacetic acid

  • Triphenylphosphine (TPP)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve PEG8-OH (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Add thioacetic acid (1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to isolate the this compound.

Protocol 2: Deprotection of this compound to Yield PEG8-SH

This protocol describes the removal of the S-acetyl protecting group to generate the free thiol.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Anhydrous Methanol or Ethanol

  • Degassed water

  • Degassed dilute HCl

  • Degassed ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous methanol or ethanol under an inert atmosphere.

  • Add a solution of hydroxylamine hydrochloride (e.g., 2-4 equivalents) in methanol. Adjust the pH to be slightly basic if necessary, using a suitable base.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the mixture with degassed dilute HCl.

  • Extract the product with a degassed organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with degassed water and/or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting PEG8-SH should be used immediately in the subsequent reaction.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound PEG_OH PEG8-OH Reaction Mitsunobu Reaction (Anhydrous THF, 0°C to RT) PEG_OH->Reaction Thioacetic_Acid Thioacetic Acid Thioacetic_Acid->Reaction Mitsunobu_Reagents TPP, DIAD Mitsunobu_Reagents->Reaction Crude_Product Crude this compound + Byproducts (TPPO) Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via the Mitsunobu reaction.

Deprotection_and_Side_Reaction cluster_deprotection Deprotection and Potential Side Reaction S_Acetyl_PEG This compound Deprotection_Reaction Deprotection S_Acetyl_PEG->Deprotection_Reaction Deprotection_Agent Hydroxylamine HCl or NaOH Deprotection_Agent->Deprotection_Reaction Free_Thiol PEG8-SH (Desired Product) Deprotection_Reaction->Free_Thiol Oxidation Oxidation (Side Reaction) Free_Thiol->Oxidation Oxygen O2 (Air) Oxygen->Oxidation Disulfide PEG8-S-S-PEG8 (Byproduct) Oxidation->Disulfide

Caption: Deprotection of this compound and the competing oxidation side reaction.

References

Validation & Comparative

Confirming the Structure of S-Acetyl-PEG8-OH Conjugates: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of S-Acetyl-PEG8-OH conjugates is paramount for ensuring the efficacy, safety, and batch-to-batch consistency of novel therapeutics and research tools. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a summary of quantitative performance data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most appropriate analytical strategy.

This compound is a discrete polyethylene glycol (dPEG®) linker containing an acetyl-protected thiol and a terminal hydroxyl group. This reagent is frequently employed to introduce a thiol group onto biomolecules, facilitating conjugation to other molecules of interest. The confirmation of a successful conjugation and the precise characterization of the resulting conjugate's structure are critical steps in the development pipeline.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for the characterization of this compound conjugates depends on the specific information required, such as molecular weight confirmation, purity assessment, or detailed structural elucidation. The following table summarizes the key performance metrics of the most commonly used techniques.

FeatureMass Spectrometry (MALDI-TOF)High-Performance Liquid Chromatography (SEC/RP-HPLC)Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Primary Information Molecular Weight, Degree of PEGylationPurity, Heterogeneity, Molecular Size DistributionDetailed Covalent Structure, Functional Group Confirmation, Purity
Resolution High for mass determinationHigh for separation of speciesHigh for structural details
Sensitivity Picomole to femtomole rangeMicrogram to nanogram rangeMilligram to microgram range
Limit of Detection (LOD) Low (pmol - fmol)~3 µg/mL for PEGylated proteins[1]~10 µg/mL in biological fluids[2]
Limit of Quantification (LOQ) Low (nmol - pmol)~12.5 µg/mL for PEGylated proteins[1]~25 µg/mL for free PEG[1]
Quantitative Accuracy Moderate; depends on calibration and ionization efficiencyHigh with appropriate detectors (e.g., ELSD, CAD)High; signal is directly proportional to the number of nuclei
Sample Requirement Low (µL)Low (µL)High (mg)
Throughput HighModerateLow
Strengths - Direct measurement of molecular weight- Can identify different PEGylated species- Fast analysis time- Excellent for assessing purity and heterogeneity- Can be coupled with MS for identification- Robust and reproducible- Provides detailed structural information- Non-destructive- Intrinsically quantitative
Weaknesses - Fragmentation can occur- Matrix effects can suppress ionization- Less effective for complex mixtures without prior separation- Indirect molecular weight information (SEC)- Requires reference standards for calibration- Lack of a strong chromophore in PEG can necessitate specialized detectors- Lower sensitivity compared to MS and HPLC- Complex spectra for large molecules- Requires higher sample concentrations

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound conjugates using MALDI-TOF MS, SEC-HPLC, and ¹H NMR.

MALDI-TOF Mass Spectrometry Protocol

This protocol is suitable for determining the molecular weight of a small molecule conjugated with this compound.

a. Sample Preparation:

  • Dissolve the this compound conjugate in a 1:1 (v/v) solution of acetonitrile and deionized water to a final concentration of 1 mg/mL.

  • Prepare the matrix solution. For small PEGylated molecules, α-cyano-4-hydroxycinnamic acid (CHCA) is a suitable matrix.[1] Dissolve CHCA to a concentration of 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).

  • Prepare the cationizing agent by dissolving sodium trifluoroacetate (NaTFA) in ethanol to a concentration of approximately 5 mg/mL.[3]

  • In a microcentrifuge tube, mix the sample solution, matrix solution, and cationizing agent in a 1:5:1 (v/v/v) ratio.[3]

b. Target Spotting:

  • Spot 0.5-1 µL of the final mixture onto a ground steel MALDI target plate.

  • Allow the spot to air dry completely at room temperature, which allows for the co-crystallization of the sample and matrix.

c. Instrumental Analysis:

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • Acquire the mass spectrum in the positive ion linear or reflector mode, depending on the required mass accuracy.

  • Optimize the laser power to achieve a good signal-to-noise ratio while minimizing fragmentation.

d. Data Analysis:

  • Process the raw data to obtain the mass spectrum.

  • Identify the peak corresponding to the molecular ion [M+Na]⁺ of the this compound conjugate.

  • Compare the experimentally determined molecular weight with the theoretical molecular weight to confirm the structure.

Size-Exclusion HPLC (SEC-HPLC) Protocol

This protocol is designed to assess the purity and determine the presence of any unconjugated starting materials or aggregates.

a. System Preparation:

  • Equilibrate the HPLC system, equipped with a size-exclusion column (e.g., Zenix SEC-300), with the mobile phase.[4]

  • A common mobile phase for SEC of PEG conjugates is 150 mM sodium phosphate buffer at pH 7.0.[4]

  • Set the flow rate to 0.5 mL/min and the column temperature to 25 °C.[4]

b. Sample Preparation:

  • Dissolve the this compound conjugate in the mobile phase to a concentration of approximately 1-2 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

c. Instrumental Analysis:

  • Inject 10-20 µL of the prepared sample into the HPLC system.

  • Monitor the elution profile using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), as PEG lacks a strong UV chromophore.

  • Run the analysis for a sufficient time to allow for the elution of all components.

d. Data Analysis:

  • Analyze the resulting chromatogram. The main peak should correspond to the this compound conjugate.

  • The presence of earlier eluting peaks may indicate aggregates, while later eluting peaks could correspond to unconjugated this compound or the small molecule.

  • Calculate the purity of the conjugate by determining the peak area percentage of the main peak relative to the total peak area.

¹H NMR Spectroscopy Protocol

This protocol provides detailed structural confirmation of the this compound conjugate.

a. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

b. Instrumental Analysis:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

c. Data Analysis:

  • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks and assign the chemical shifts to the corresponding protons in the this compound conjugate structure.

    • Look for the characteristic singlet of the acetyl group protons (CH₃-C=O) around δ 2.3 ppm.

    • The repeating ethylene glycol units (-O-CH₂-CH₂-) will show a complex multiplet around δ 3.6 ppm.

    • Identify the signals corresponding to the conjugated small molecule, which will be shifted compared to the unconjugated form.

  • The integration ratios of the different proton signals should be consistent with the expected structure of the conjugate.

Visualizing Workflows and Pathways

To further aid in the understanding of the processes involved in working with this compound conjugates, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant biological pathway.

G cluster_synthesis Synthesis and Purification cluster_analysis Structural Confirmation Start Start Reactants This compound + Target Molecule Start->Reactants Reaction Conjugation Reaction Reactants->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification (e.g., HPLC) Crude Product->Purification Pure Conjugate Pure Conjugate Purification->Pure Conjugate Sample Pure Conjugate Sample Pure Conjugate->Sample MALDI MALDI-TOF MS Sample->MALDI HPLC SEC/RP-HPLC Sample->HPLC NMR ¹H NMR Sample->NMR MW Molecular Weight Confirmation MALDI->MW Purity Purity & Heterogeneity Assessment HPLC->Purity Structure Detailed Structural Elucidation NMR->Structure

Figure 1. Experimental workflow for the synthesis and structural confirmation of this compound conjugates.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (with PEG8 Linker) Binding Receptor Binding ADC->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Endocytosis Binding->Internalization Endosome Endosome/Lysosome Internalization->Endosome Release Drug Release Endosome->Release Drug Active Drug Release->Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Apoptosis Apoptosis Target->Apoptosis

Figure 2. Signaling pathway of a targeted antibody-drug conjugate utilizing a PEG linker for drug delivery.

Conclusion

The structural confirmation of this compound conjugates is a multi-faceted process that often requires the synergistic use of several analytical techniques. Mass spectrometry provides rapid and accurate molecular weight information, HPLC is indispensable for purity assessment, and NMR spectroscopy offers unparalleled detail for structural elucidation. By understanding the strengths and limitations of each method and employing the detailed protocols provided, researchers can confidently characterize their this compound conjugates, ensuring the quality and reliability of their downstream applications in drug development and biomedical research.

References

Comparative Guide to Analytical Methods for S-Acetyl-PEG8-OH Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of S-Acetyl-PEG8-OH, a discrete polyethylene glycol (PEG) linker crucial in bioconjugation and drug development.[1][2][3] Understanding the purity, identity, and stability of this linker is paramount for ensuring the quality and efficacy of the final bioconjugate. This document outlines key analytical techniques, presents supporting experimental data, and provides detailed protocols to aid researchers in selecting the most appropriate methods for their needs.

Introduction to this compound

This compound is a hydrophilic, discrete PEG linker containing eight ethylene glycol units, a hydroxyl (-OH) terminus, and a thiol group protected by an acetyl (Ac) group.[4] Unlike traditional polydisperse PEGs, discrete PEGs (dPEGs) like this compound have a defined molecular weight and structure, which simplifies their characterization and leads to more homogeneous bioconjugates.[3] The S-acetyl group provides a stable protecting group for the thiol, which can be selectively deprotected under mild conditions to allow for covalent attachment to biomolecules.

Key Analytical Techniques for Characterization

The characterization of this compound primarily relies on a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and integrity. The primary methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Primary Analytical Methods
Analytical MethodInformation ProvidedAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of impurities.High resolution, quantitative, well-established.PEG lacks a strong chromophore, requiring specialized detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for sensitive detection.[5]
Mass Spectrometry (MS) Molecular weight confirmation, structural elucidation, impurity identification.High sensitivity and specificity, provides exact mass.Can be complex to interpret for PEGylated compounds due to potential for multiple charge states and adduct formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural confirmation, verification of functional groups, assessment of purity.Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, requires higher sample concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and separating it from potential impurities such as starting materials or side products. Due to the lack of a strong UV-Vis chromophore in the PEG backbone, detectors that do not rely on light absorbance, such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), are often employed for universal detection of non-volatile analytes.[5]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) with CAD Detection

Objective: To determine the purity of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

Procedure:

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., 50:50 ACN:Water) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Gradient:

      Time (min) %B
      0 20
      20 80
      25 80
      25.1 20

      | 30 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • CAD Settings:

    • Nebulizer Temperature: 35 °C.

    • Evaporation Temperature: 50 °C.

    • Gas Flow: 1.2 L/min.

  • Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Expected Data
ParameterExpected Value
Retention Time Dependent on the specific column and conditions, but should be a sharp, well-defined peak.
Purity Typically >95% for commercially available reagents.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the unambiguous confirmation of the molecular weight of this compound. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • A mass spectrometer equipped with an ESI source (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer).

Materials:

  • This compound sample

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-50 µg/mL) in 50:50 MeOH:Water with 0.1% FA.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: m/z 100-1000.

  • Data Analysis: Analyze the resulting mass spectrum for the expected molecular ions. For this compound (MW = 428.54 g/mol ), common adducts to look for are [M+H]⁺, [M+Na]⁺, and [M+K]⁺.

Expected Data
IonCalculated m/z
[M+H]⁺ 429.23
[M+Na]⁺ 451.21
[M+K]⁺ 467.18

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the presence of the PEG backbone, the acetyl protecting group, and the terminal hydroxyl group. Both ¹H and ¹³C NMR are valuable for complete characterization.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD) with tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the deuterated solvent in an NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Analysis: Integrate and assign the peaks corresponding to the different protons in the molecule.

Expected Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.7-3.5m~32H-O-CH₂-CH₂-O- (PEG backbone)
~3.2t2H-CH₂-S-
~2.3s3H-S-C(=O)-CH₃
~2.5t2H-CH₂-OH

Note: Chemical shifts can vary slightly depending on the solvent used.

Alternative Analytical Methods

While HPLC, MS, and NMR are the primary techniques, other methods can provide complementary information.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify characteristic functional groups, such as the C-O-C stretch of the PEG backbone, the C=O stretch of the acetyl group, and the O-H stretch of the hydroxyl group.

  • Size-Exclusion Chromatography (SEC): While more commonly used for polydisperse PEGs, SEC can be used to assess for aggregation or the presence of higher molecular weight impurities.[5]

  • Thin-Layer Chromatography (TLC): A simple and rapid method for monitoring reaction progress and assessing purity, although it is not as quantitative as HPLC.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the characterization of this compound and the relationship between the different analytical techniques.

G cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Secondary Characterization cluster_3 Data Analysis & Reporting Sample This compound Sample HPLC HPLC (Purity) Sample->HPLC MS MS (Identity) Sample->MS NMR NMR (Structure) Sample->NMR FTIR FTIR (Functional Groups) Sample->FTIR SEC SEC (Aggregation) Sample->SEC Analysis Data Analysis HPLC->Analysis MS->Analysis NMR->Analysis FTIR->Analysis SEC->Analysis Report Certificate of Analysis Analysis->Report

Caption: Workflow for the analytical characterization of this compound.

G cluster_0 Analytical Question cluster_1 Recommended Technique Purity What is the purity? HPLC HPLC with CAD/ELSD Purity->HPLC NMR ¹H and ¹³C NMR Purity->NMR Identity Is it the correct molecule? MS ESI-MS Identity->MS Identity->NMR Structure What is the detailed structure? Structure->NMR Functionality Are the functional groups present? FTIR FTIR Functionality->FTIR

Caption: Relationship between analytical questions and recommended techniques.

Conclusion

The robust characterization of this compound is essential for its successful application in bioconjugation and drug delivery. A multi-faceted analytical approach employing HPLC, MS, and NMR provides a comprehensive understanding of the linker's purity, identity, and structural integrity. This guide offers a framework for researchers to establish reliable analytical methods for the quality control of this critical reagent, ultimately contributing to the development of safer and more effective biotherapeutics. As with any analytical procedure, method validation is crucial to ensure the accuracy and reliability of the results.

References

A Head-to-Head Comparison of Thiol-Reactive PEG Linkers: From S-Acetyl-PEG8-OH to Next-Generation Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of thiol groups on biomolecules is a cornerstone of bioconjugation. The choice of a thiol-reactive PEG linker is critical, influencing not only the efficiency of the conjugation reaction but also the stability and in vivo performance of the resulting conjugate. This guide provides an objective comparison of S-Acetyl-PEG8-OH and other common thiol-reactive PEG linkers, including maleimides, vinyl sulfones, and pyridyldithio anologues, with supporting experimental data and detailed methodologies.

This comprehensive analysis delves into the key performance metrics of these linkers, focusing on reaction efficiency, kinetics, and the stability of the resulting covalent bond. By understanding the unique characteristics of each linker, researchers can make informed decisions to optimize the design of their bioconjugates for therapeutic, diagnostic, and research applications.

Executive Summary

Thiol-reactive PEG linkers are essential tools for attaching polyethylene glycol (PEG) chains to proteins, peptides, and other molecules containing free sulfhydryl groups, typically from cysteine residues. This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their solubility, extending their circulation half-life, and reducing their immunogenicity.

The ideal thiol-reactive linker should offer high selectivity for sulfhydryl groups, rapid reaction kinetics under mild, biocompatible conditions, and form a stable covalent bond that prevents premature cleavage of the PEG chain. However, as this guide will demonstrate, a trade-off often exists between reaction speed and bond stability.

  • This compound serves as a thiol-protecting group that, upon deprotection, generates a free thiol for subsequent conjugation reactions. This two-step approach offers flexibility in multi-step conjugation strategies.

  • Maleimide-PEG linkers are widely used due to their rapid and highly specific reaction with thiols at physiological pH. However, the resulting thioether bond can be susceptible to a retro-Michael reaction, leading to deconjugation, a significant concern for in vivo applications.

  • Vinyl Sulfone-PEG linkers form a highly stable, irreversible thioether bond, offering a solution to the stability issues associated with maleimides. The trade-off is generally a slower reaction rate.

  • Pyridyldithiol-PEG linkers react with thiols to form a disulfide bond. This linkage is cleavable under reducing conditions, such as those found inside cells, making it a valuable tool for drug delivery systems where payload release is desired at the target site.

This guide will now delve into a detailed comparison of these linkers, presenting quantitative data in structured tables, outlining experimental protocols, and providing visualizations of the underlying chemical principles.

Quantitative Performance Comparison

The selection of a thiol-reactive PEG linker is often a data-driven decision. The following tables summarize the key performance metrics of this compound and its alternatives based on available experimental data.

Table 1: Reaction Characteristics of Thiol-Reactive PEG Linkers

Linker TypeReactive Group (after deprotection for S-Acetyl)Typical Reaction pHTypical Reaction TimeConjugation YieldKey Kinetic Features
S-Acetyl-PEG-Thiol Thiol (-SH)7.0-8.5 (for subsequent reaction)Dependent on subsequent reactionHigh (after deprotection)Deprotection step required. Reaction kinetics depend on the chosen conjugation partner for the revealed thiol.
N-Alkyl Maleimide-PEG Maleimide6.5-7.51-2 hours>90%Fast reaction with thiols.[1]
N-Aryl Maleimide-PEG Maleimide7.4< 1 hour>90%Approximately 2.5 times faster reaction with thiolates compared to N-alkyl maleimides.[1]
Vinyl Sulfone-PEG Vinyl Sulfone7.0-9.02-4 hours>90%Rapid and selective reaction with thiols at pH 7-9.[1] Generally slower than maleimides.
Pyridyldithiol-PEG Pyridyl Disulfide7.0-8.030-60 minutesHighFast disulfide exchange reaction.

Table 2: Stability of Covalent Linkages Formed by Thiol-Reactive PEG Linkers

Linker TypeBond FormedStability in PlasmaKey Stability Features
S-Acetyl-PEG-Thiol Dependent on subsequent reactionDependent on subsequent reactionStability is determined by the bond formed in the second reaction step (e.g., thioether if reacted with a maleimide).
N-Alkyl Maleimide-PEG Thioether (succinimidyl thioether)ModerateSusceptible to retro-Michael reaction and thiol exchange, leading to potential deconjugation.[2]
N-Aryl Maleimide-PEG Thioether (succinimidyl thioether)HighThe thio-succinimide ring undergoes substantially faster hydrolysis, leading to a more stable, ring-opened structure that prevents retro-Michael addition.[1]
Vinyl Sulfone-PEG ThioetherHighForms a stable, irreversible thioether bond.[1][3]
Pyridyldithiol-PEG DisulfideLow to ModerateReversible through disulfide exchange with other thiols, such as glutathione, which is desirable for intracellular drug release.[4]
Iodoacetamide-PEG ThioetherHighForms a very stable thioether bond, less prone to reversal than the maleimide-thiol adduct.[5]

Reaction Mechanisms and Workflows

Visualizing the chemical reactions and experimental workflows is crucial for understanding the application of these linkers. The following diagrams, created using the DOT language, illustrate these processes.

cluster_sacetyl This compound Deprotection SAcetyl This compound Thiol HS-PEG8-OH SAcetyl->Thiol Deprotection Hydroxylamine Hydroxylamine (NH2OH)

This compound Deprotection Workflow

The this compound linker requires a deprotection step to expose the reactive thiol group. This is typically achieved by treatment with hydroxylamine, which selectively removes the acetyl protecting group. The resulting free thiol can then be used in subsequent conjugation reactions.

cluster_maleimide Maleimide-Thiol Conjugation Maleimide Maleimide-PEG Thioether Protein-S-PEG (Thioether Bond) Maleimide->Thioether ProteinThiol Protein-SH ProteinThiol->Thioether Michael Addition

Maleimide-Thiol Conjugation Mechanism

Maleimide-PEG linkers react with thiol groups via a Michael addition reaction. This reaction is highly specific for thiols at a neutral pH of 6.5-7.5.[6] The nucleophilic thiol attacks the electron-deficient carbon-carbon double bond of the maleimide ring, resulting in the formation of a stable thioether bond.[6]

cluster_vinylsulfone Vinyl Sulfone-Thiol Conjugation VinylSulfone VinylSulfone-PEG Thioether Protein-S-PEG (Stable Thioether Bond) VinylSulfone->Thioether ProteinThiol Protein-SH ProteinThiol->Thioether Michael Addition

Vinyl Sulfone-Thiol Conjugation Mechanism

Similar to maleimides, vinyl sulfone-PEG linkers also react with thiols through a Michael addition mechanism to form a thioether bond. However, the resulting linkage is significantly more stable and not prone to the retro-Michael reaction that can affect maleimide conjugates.[2][3]

cluster_pyridyldithiol Pyridyldithiol-Thiol Conjugation Pyridyldithiol Pyridyldithiol-PEG Disulfide Protein-S-S-PEG (Disulfide Bond) Pyridyldithiol->Disulfide ProteinThiol Protein-SH ProteinThiol->Disulfide Disulfide Exchange PyridineThione Pyridine-2-thione (byproduct) Disulfide->PyridineThione

Pyridyldithiol-Thiol Conjugation Mechanism

Pyridyldithiol-PEG linkers undergo a disulfide exchange reaction with free thiols. This reaction results in the formation of a new disulfide bond between the PEG linker and the target molecule, with the release of pyridine-2-thione as a measurable byproduct.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful bioconjugation. The following sections provide representative methodologies for the use of each class of thiol-reactive PEG linker.

Protocol 1: Deprotection of this compound and Subsequent Thiol Reaction

This two-step protocol first describes the deprotection of the S-acetyl group to generate a free thiol, which can then be reacted with a thiol-reactive molecule (e.g., a maleimide-functionalized protein).

Materials:

  • This compound

  • Deprotection Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5

  • Thiol-reactive molecule (e.g., Maleimide-activated protein)

  • Conjugation Buffer: PBS, pH 7.0-7.5, degassed

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Deprotection of this compound: a. Dissolve this compound in the Deprotection Buffer. b. Incubate the reaction mixture for 2 hours at room temperature. c. Purify the resulting HS-PEG8-OH using a desalting column equilibrated with degassed Conjugation Buffer containing EDTA to prevent disulfide bond formation.

  • Conjugation of HS-PEG8-OH to a Maleimide-activated Protein: a. Immediately after purification, add the HS-PEG8-OH solution to the maleimide-activated protein in Conjugation Buffer. A 10 to 20-fold molar excess of the PEG linker is generally recommended. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. c. Purify the PEGylated protein conjugate using size-exclusion chromatography to remove excess PEG linker and any unreacted protein.

Protocol 2: Thiol-Maleimide Conjugation

This protocol provides a general guideline for the conjugation of a thiol-containing protein with a maleimide-functionalized PEG linker.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Maleimide-PEG linker (10 mM stock in DMSO or DMF)

  • Conjugation Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed Conjugation Buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature under an inert atmosphere.

  • Conjugation Reaction: Add the maleimide-PEG stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein).

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove excess, unreacted maleimide-PEG by size-exclusion chromatography.

Protocol 3: Thiol-Vinyl Sulfone Conjugation

This protocol outlines the conjugation of a thiol-containing protein with a vinyl sulfone-functionalized PEG linker.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Vinyl Sulfone-PEG linker (10 mM stock in a suitable solvent)

  • Conjugation Buffer: pH 7.0-9.0 (e.g., phosphate or borate buffer)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the Conjugation Buffer. Ensure the protein is stable at the chosen pH.

  • Conjugation Reaction: Add the vinyl sulfone-PEG stock solution to the protein solution. The optimal molar ratio should be determined experimentally.

  • Incubation: Incubate the reaction mixture at room temperature. Monitor the reaction progress as the kinetics can be slower than with maleimides.

  • Purification: Purify the conjugate using size-exclusion chromatography.

Protocol 4: Thiol-Pyridyldithiol Conjugation

This protocol describes the conjugation of a thiol-containing protein with a pyridyldithiol-functionalized PEG linker.

Materials:

  • Thiol-containing protein (1-5 mg/mL)

  • SPDP-PEG linker (e.g., 25 mM stock in DMSO or DMF)

  • Conjugation Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.2-8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in the Conjugation Buffer.

  • Conjugation Reaction: Add the SPDP-PEG stock solution to the protein solution. The reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.

  • Purification: Remove unreacted SPDP-PEG and the pyridine-2-thione byproduct by size-exclusion chromatography.

Conclusion

The choice of a thiol-reactive PEG linker is a critical decision in the design of bioconjugates. While maleimides offer the advantage of rapid and specific conjugation, the potential instability of the resulting thioether bond is a significant drawback for many in vivo applications. Next-generation linkers, such as N-aryl maleimides and vinyl sulfones, provide a solution by forming more stable linkages, thereby minimizing premature drug release and improving the overall performance of the bioconjugate.[1][3]

This compound provides a valuable tool for introducing a protected thiol, offering flexibility in multi-step synthesis and purification strategies. Pyridyldithiol-PEG linkers, with their cleavable disulfide bond, are uniquely suited for applications requiring controlled release of the conjugated molecule in a reducing environment.

Ultimately, the optimal linker choice will depend on the specific requirements of the application, balancing the need for efficient conjugation with the desired in-use stability of the final product. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the most appropriate thiol-reactive PEG linker to advance their research and development goals.

References

A Head-to-Head Comparison: S-Acetyl-PEG8-OH vs. Maleimide-PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of success in the development of bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics. The linker's properties directly influence the stability, efficacy, and pharmacokinetic profile of the final product. This guide provides an objective comparison of two distinct thiol-reactive PEGylation strategies: the direct conjugation approach using maleimide-PEG linkers and the indirect, thiol-introducing method employing S-Acetyl-PEG8-OH. This comparison is supported by available experimental data and detailed methodologies to assist in making an informed decision for your specific research needs.

Executive Summary

Maleimide-PEG linkers offer a rapid and highly specific method for direct conjugation to free thiol groups on biomolecules. However, the resulting thiosuccinimide linkage is susceptible to retro-Michael addition and thiol exchange reactions, which can lead to premature cleavage of the conjugate, particularly in the reducing environment of the bloodstream. This instability has been a significant concern, prompting the development of strategies to mitigate this issue.

This compound, conversely, provides a method for introducing a protected thiol group onto a biomolecule, typically at an amine or hydroxyl group. This approach requires a subsequent deprotection step to expose the free thiol, which is then available for conjugation to a thiol-reactive payload or linker. This two-step process offers the advantage of forming a stable thioether bond, avoiding the inherent instability of the maleimide-thiol adduct.

This guide will delve into a detailed comparison of these two linkers, focusing on their reaction chemistry, stability, and the practical implications for bioconjugate development.

Reaction Chemistry and Specificity

This compound: A Two-Step Thiolation and Conjugation

The this compound linker is utilized to introduce a protected thiol group onto a biomolecule. The hydroxyl (-OH) terminus can be activated or modified to react with various functional groups on the target molecule, though it is often used in conjunction with other reagents that provide amine-reactivity. A more common approach for introducing a protected thiol to an amine is using an NHS ester derivative, such as S-acetyl-dPEG®-NHS ester. The acetyl group serves as a stable protecting group for the thiol. Deprotection is typically achieved using hydroxylamine, which exposes the reactive sulfhydryl group for subsequent conjugation.[1]

Maleimide-PEG Linkers: Direct Thiol-Reactive Conjugation

Maleimide-PEG linkers are widely used for their high reactivity and specificity towards free thiol groups, which are present in cysteine residues of proteins and peptides.[2] The reaction, a Michael addition, proceeds rapidly under mild physiological conditions (pH 6.5-7.5) to form a thioether bond.[3] However, at pH values above 7.5, maleimides can also react with primary amines, such as the side chain of lysine, although the reaction with thiols is significantly faster at neutral pH.[4]

Comparative Performance Data

The following tables summarize key performance characteristics of this compound and maleimide-PEG linkers based on available data. It is important to note that direct head-to-head comparative studies are limited, and the data is compiled from various sources.

Table 1: Reaction Characteristics

FeatureThis compoundMaleimide-PEG Linkers
Reaction Type Two-step: 1. Introduction of protected thiol. 2. Deprotection and conjugation.One-step: Direct Michael addition to a free thiol.
Target Functional Group Initially amines or other groups for linker attachment, then a thiol-reactive group for the payload.Free thiols (cysteine residues).
Reaction pH Introduction step varies; deprotection with hydroxylamine is typically at neutral pH.Optimal at pH 6.5-7.5.[3]
Reaction Time Multi-step process, typically several hours to overnight.Rapid, often complete within 1-4 hours at room temperature.[3]
Specificity High for the initial coupling (e.g., NHS ester to amine) and subsequent thiol reaction.High for thiols at pH 6.5-7.5.[3]

Table 2: Conjugate Stability

Linker TypeBond FormedStabilityKey Considerations
This compound (after deprotection and conjugation) ThioetherHigh The resulting thioether bond is generally stable and not susceptible to retro-Michael addition.
Maleimide-PEG ThiosuccinimideModerate to Low Prone to retro-Michael addition and thiol exchange, leading to deconjugation.[5] Stability can be improved by hydrolysis of the succinimide ring.[5]

Quantitative Stability Data for Maleimide-Thiol Adducts:

Several studies have quantified the instability of the maleimide-thiol linkage. For instance, a maleimide-PEG conjugate showed approximately 30% deconjugation after 7 days at 37°C in the presence of 1 mM glutathione (GSH), a common reducing agent in the body.[6] In contrast, a more stable mono-sulfone-PEG conjugate exhibited less than 5% deconjugation under the same conditions.[6] Another study reported that a thiol-conjugated drug on an antibody incurred significant deconjugation in both rat (38%) and mouse (41%) serum.

Impact on Biological Activity

The process of PEGylation, regardless of the linker used, can potentially impact the biological activity of the conjugated protein. The attachment of a PEG chain can sterically hinder the protein's interaction with its target receptor or substrate, leading to a decrease in in vitro activity.[7] However, this is often compensated for by a significantly extended plasma half-life, resulting in improved in vivo efficacy.[7]

There is limited direct comparative data on the impact of this compound versus maleimide-PEGylation on protein activity. The choice of conjugation site is a critical factor. Site-specific conjugation, which is more readily achieved with the controlled, two-step this compound approach, is generally preferred to minimize the impact on the protein's active site.

Experimental Protocols

Protocol 1: Two-Step Conjugation using an S-Acetyl-PEG Linker (General Protocol)

This protocol outlines the general steps for introducing a thiol group onto a protein using an S-acetylated PEG linker with an amine-reactive NHS ester, followed by deprotection and conjugation to a maleimide-functionalized payload.

Materials:

  • Protein to be modified (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • S-acetyl-dPEG®-NHS ester

  • Anhydrous DMSO or DMF

  • Deprotection Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5

  • Maleimide-functionalized payload

  • Desalting columns

Procedure:

  • Thiolation of the Protein:

    • Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of S-acetyl-dPEG®-NHS ester in anhydrous DMSO or DMF.

    • Add a 10-20 fold molar excess of the S-acetyl-dPEG®-NHS ester solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

    • Remove excess, unreacted S-acetyl-dPEG®-NHS ester using a desalting column, exchanging the buffer to PBS with 5 mM EDTA.

  • Deprotection of the Acetyl Group:

    • To the S-acetyl-PEGylated protein, add the Deprotection Buffer to a final hydroxylamine concentration of 50 mM.

    • Incubate for 2 hours at room temperature.

    • Remove the hydroxylamine and byproducts by passing the solution through a desalting column equilibrated with a reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.2).

  • Conjugation to Maleimide-Payload:

    • Immediately after deprotection and buffer exchange, add a 5-10 fold molar excess of the maleimide-functionalized payload to the thiolated protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

    • (Optional) Quench the reaction by adding a 10-fold molar excess of a free thiol (e.g., N-acetyl cysteine).

    • Purify the final conjugate using size-exclusion chromatography or other appropriate methods.

Protocol 2: Direct Thiol-Maleimide Conjugation

This protocol provides a general guideline for the conjugation of a thiol-containing protein with a maleimide-PEG linker.

Materials:

  • Thiol-containing protein (e.g., an antibody with reduced disulfides or engineered cysteines)

  • Maleimide-PEG linker

  • Conjugation Buffer: PBS, pH 6.5-7.5, degassed

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent: Free cysteine or N-acetyl cysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed Conjugation Buffer.

    • If necessary to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: TCEP must be removed before adding the maleimide-PEG linker.

  • Conjugation Reaction:

    • Prepare a stock solution of the maleimide-PEG linker in a suitable solvent (e.g., DMSO).

    • Add a 10-20 fold molar excess of the maleimide-PEG linker solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching and Purification:

    • (Optional) Add a 10-fold molar excess of a free thiol to quench any unreacted maleimide groups.

    • Remove excess, unreacted maleimide-PEG linker and other small molecules by size-exclusion chromatography or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.

Visualizing the Workflows

This compound Conjugation Pathway

G cluster_0 Step 1: Thiolation cluster_1 Step 2: Deprotection cluster_2 Step 3: Conjugation Protein_NH2 Protein with Primary Amine Protein_SAcetyl_PEG S-Acetyl-PEGylated Protein Protein_NH2->Protein_SAcetyl_PEG NHS Ester Reaction SAcetyl_PEG_NHS S-Acetyl-PEG-NHS Ester SAcetyl_PEG_NHS->Protein_SAcetyl_PEG Protein_SAcetyl_PEG_2 S-Acetyl-PEGylated Protein Hydroxylamine Hydroxylamine Protein_SH_PEG Thiolated Protein Hydroxylamine->Protein_SH_PEG Protein_SH_PEG_2 Thiolated Protein Protein_SAcetyl_PEG_2->Protein_SH_PEG Deprotection Maleimide_Payload Maleimide-Payload Final_Conjugate Stable Thioether Conjugate Maleimide_Payload->Final_Conjugate Protein_SH_PEG_2->Final_Conjugate Thiol-Maleimide Reaction

Caption: Workflow for this compound mediated bioconjugation.

Maleimide-PEG Linker Conjugation and Instability Pathway

G cluster_instability Potential Fates of the Adduct Protein_SH Protein with Free Thiol Thiosuccinimide_Adduct Thiosuccinimide Adduct Protein_SH->Thiosuccinimide_Adduct Michael Addition Maleimide_PEG Maleimide-PEG Linker Maleimide_PEG->Thiosuccinimide_Adduct Thiosuccinimide_Adduct_2 Thiosuccinimide Adduct Retro_Michael Retro-Michael Addition (Deconjugation) Thiol_Exchange Thiol Exchange (e.g., with Glutathione) Retro_Michael->Thiol_Exchange Hydrolysis Succinimide Ring Hydrolysis Stable_Adduct Stable Ring-Opened Adduct Hydrolysis->Stable_Adduct Thiosuccinimide_Adduct_2->Retro_Michael Thiosuccinimide_Adduct_2->Hydrolysis

Caption: Maleimide-PEG conjugation and subsequent instability pathways.

Conclusion and Recommendations

Both this compound and maleimide-PEG linkers are valuable tools in bioconjugation, each with a distinct set of advantages and disadvantages.

Maleimide-PEG linkers are ideal for applications where rapid and direct conjugation to an existing free thiol is desired. Their high reactivity and specificity make them a straightforward choice for many research applications. However, for the development of therapeutics intended for in vivo use, the inherent instability of the thiosuccinimide bond is a significant drawback that must be addressed. Strategies to promote the hydrolysis of the succinimide ring can improve stability, but this adds complexity to the process.

This compound offers a more controlled, multi-step approach that ultimately leads to a more stable bioconjugate. By introducing a protected thiol, researchers can achieve site-specific modification and form a robust thioether bond that is not susceptible to retro-Michael addition. This enhanced stability is a critical advantage for therapeutic applications where premature drug release can lead to off-target toxicity and reduced efficacy. The trade-off is a more complex and time-consuming conjugation process.

For researchers prioritizing speed and simplicity for in vitro applications, maleimide-PEG linkers remain a viable option. However, for the development of stable and effective biotherapeutics, the superior stability offered by the this compound approach warrants strong consideration, despite the more involved protocol. The choice of linker should be guided by a thorough evaluation of the specific requirements of the project, with a particular emphasis on the desired stability of the final bioconjugate.

References

A Comparative Analysis of S-Acetyl-PEG8-OH in Drug Delivery Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice of linker chemistry is paramount in the design of effective drug delivery systems. This guide provides a comparative analysis of S-Acetyl-PEG8-OH, a thiol-protected polyethylene glycol (PEG) linker, against common alternatives, with a focus on its application in modifying nanoparticles, liposomes, and bioconjugates.

This document delves into the performance characteristics of this compound, supported by experimental principles and data, to aid in the rational design of next-generation drug carriers.

Introduction to this compound

This compound is a hydrophilic linker featuring a discrete PEG chain of eight ethylene glycol units. One terminus is a hydroxyl group, available for further chemical modification, while the other is a thiol group protected by an acetyl moiety.[1][2] This protecting group strategy offers a distinct advantage in multi-step synthesis and purification by preventing premature oxidation or reaction of the thiol. The free thiol, a potent nucleophile, is revealed through a deprotection step, typically involving hydroxylamine, enabling its conjugation to various substrates.[1][2]

Comparison with Maleimide-PEG Linkers: A Focus on Stability

A prevalent alternative for thiol-reactive PEGylation is the maleimide-PEG linker. While the Michael addition reaction between a maleimide and a thiol is rapid and efficient under physiological conditions, the resulting succinimidyl thioether linkage is susceptible to instability.[3][4]

The Challenge of Maleimide Conjugate Instability

The primary drawback of maleimide-thiol conjugates is their propensity to undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the physiological environment.[3] This reversal leads to deconjugation of the PEG linker and the attached therapeutic payload, potentially causing off-target effects and reducing therapeutic efficacy.[3]

In contrast, the thioether bond formed upon the reaction of a deprotected this compound with an appropriate electrophile (e.g., on a nanoparticle surface or a bioconjugate) is significantly more stable and not susceptible to this reversal.

Performance Comparison: this compound vs. Maleimide-PEG8-OH
Performance MetricThis compoundMaleimide-PEG8-OHRationale & Key Considerations
Conjugation Chemistry Two-step: 1. Deprotection (e.g., with hydroxylamine) to yield a free thiol. 2. Reaction of the thiol with an electrophile.One-step: Direct Michael addition of a thiol to the maleimide ring.The two-step process for this compound adds a layer of complexity but offers greater control.
Linkage Stability High . Forms a stable thioether bond.Moderate to Low . Succinimidyl thioether is susceptible to retro-Michael reaction and thiol exchange.[3][5]Studies have shown significant deconjugation of maleimide-PEG adducts in the presence of glutathione, while more stable linkages like thioethers and sulfones show minimal loss.[5]
Reaction Kinetics Deprotection step required. Thiol-ene or thiol-halogen reactions can be rapid.Very rapid reaction with thiols at physiological pH.The speed of maleimide-thiol reactions can sometimes be a disadvantage, leading to heterogeneity in hydrogel formation.
Biocompatibility PEG itself is highly biocompatible. The deprotection reagents must be thoroughly removed.[2][5]PEG is biocompatible, but unreacted maleimide groups can react with endogenous thiols, potentially leading to off-target effects.[6][7][8]Proper purification after conjugation is critical for both linker types to ensure the safety of the final drug delivery system.
Drug Loading & Release Stable linkage is suitable for non-cleavable applications. Drug release would depend on the degradation of the nanoparticle core or a separate cleavable linker.The instability of the maleimide linkage can lead to premature drug release.For controlled release, the stability of the linker is a critical parameter.

Experimental Protocols

Protocol 1: Deprotection of this compound and Conjugation to a Thiol-Reactive Surface

This protocol outlines the general steps for deprotecting this compound and conjugating the resulting thiol to a maleimide-functionalized nanoparticle.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Maleimide-functionalized nanoparticles

  • Purification system (e.g., dialysis, size exclusion chromatography)

Procedure:

  • Deprotection of this compound:

    • Dissolve this compound in a suitable buffer (e.g., PBS).

    • Add a solution of hydroxylamine hydrochloride to the this compound solution. The final concentration of hydroxylamine will need to be optimized but is typically in the range of 25-50 mM.

    • Incubate the reaction mixture at room temperature for 1-2 hours to allow for complete deprotection of the acetyl group.

    • The resulting solution contains the deprotected HS-PEG8-OH.

  • Conjugation to Maleimide-Functionalized Nanoparticles:

    • Add the solution of deprotected HS-PEG8-OH to a suspension of maleimide-functionalized nanoparticles in PBS, pH 7.2-7.4.

    • The molar ratio of HS-PEG8-OH to maleimide groups on the nanoparticles should be optimized to achieve the desired PEGylation density.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Purification:

    • Remove unreacted PEG and deprotection reagents by dialysis against PBS or using size exclusion chromatography.

  • Characterization:

    • Confirm successful PEGylation by measuring the change in nanoparticle size and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify the amount of conjugated PEG using techniques such as Thermogravimetric Analysis (TGA) or by using a fluorescently labeled PEG derivative.

Protocol 2: Assessment of Conjugate Stability

This protocol describes a method to compare the stability of a thioether linkage (from this compound) with a succinimidyl thioether linkage (from Maleimide-PEG8-OH) in the presence of a competing thiol.

Materials:

  • PEGylated nanoparticles (prepared with both this compound and Maleimide-PEG8-OH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Analytical method to quantify PEGylation (e.g., HPLC, fluorescence spectroscopy if using a labeled PEG)

Procedure:

  • Incubate the two types of PEGylated nanoparticles in PBS containing a physiologically relevant concentration of glutathione (e.g., 1-5 mM) at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the nanoparticle suspensions.

  • Remove the nanoparticles from the solution by centrifugation or magnetic separation.

  • Quantify the amount of PEG remaining on the nanoparticles at each time point using a suitable analytical technique.

  • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of deconjugation for each linker.

Visualizing the Chemistry and Workflows

G cluster_SAcetyl This compound Pathway cluster_Maleimide Maleimide-PEG8-OH Pathway SAcetyl_start This compound Deprotection Deprotection (Hydroxylamine) SAcetyl_start->Deprotection Free_Thiol HS-PEG8-OH Deprotection->Free_Thiol Thioether Stable Thioether Bond Free_Thiol->Thioether Reaction with Electrophile Maleimide_start Maleimide-PEG8-OH Michael_Addition Michael Addition Maleimide_start->Michael_Addition Reaction with Thiol Unstable_Adduct Succinimidyl Thioether Michael_Addition->Unstable_Adduct Deconjugation Retro-Michael Reaction (Thiol Exchange) Unstable_Adduct->Deconjugation

Caption: Comparison of conjugation pathways for this compound and Maleimide-PEG8-OH.

G cluster_workflow Experimental Workflow: Nanoparticle PEGylation & Stability Assay start Start: Nanoparticles functionalization Surface Functionalization (e.g., with maleimide) start->functionalization pegylation PEGylation functionalization->pegylation purification Purification (Dialysis / SEC) pegylation->purification characterization Characterization (DLS, TGA) purification->characterization stability_assay Stability Assay (Incubate with GSH at 37°C) characterization->stability_assay analysis Analysis (Quantify remaining PEG) stability_assay->analysis end End: Comparative Stability Data analysis->end

Caption: General experimental workflow for nanoparticle PEGylation and stability assessment.

Conclusion

This compound offers a robust and reliable method for the PEGylation of drug delivery systems. The key advantage lies in the formation of a stable thioether bond upon conjugation, which overcomes the primary limitation of maleimide-based linkers – the susceptibility to retro-Michael reactions and subsequent deconjugation. While the two-step process involving deprotection may add to the synthetic workflow, the enhanced stability of the final conjugate can significantly improve the in vivo performance and therapeutic index of the drug delivery system. For applications requiring long circulation times and minimal premature drug release, this compound presents a superior alternative to traditional maleimide-PEG linkers. Researchers should carefully consider the trade-offs between reaction simplicity and conjugate stability when selecting a PEGylation strategy for their specific application.

References

Assessing the Efficacy of S-Acetyl-PEG8-OH in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a paramount strategy for enhancing the therapeutic properties of proteins, peptides, and other biomolecules. S-Acetyl-PEG8-OH has emerged as a valuable tool for introducing a protected thiol group, offering a versatile handle for subsequent conjugation reactions. This guide provides an objective comparison of this compound's performance against other common PEGylation reagents, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Analysis of PEGylation Chemistries

The efficacy of a bioconjugation reagent is determined by several key factors, including the efficiency of the conjugation reaction, the stability of the resulting linkage, and the impact on the biological activity of the conjugated molecule. The following table summarizes these parameters for this compound (after deprotection and reaction to form a thioether bond) in comparison to two widely used alternatives: NHS-ester PEG and Maleimide-PEG.

FeatureThis compound (Thioether Linkage)NHS-ester PEG (Amide Linkage)Maleimide-PEG (Thioether Linkage)
Target Functional Group Thiols (after deprotection of S-Acetyl group)Primary Amines (e.g., Lysine residues, N-terminus)Thiols (e.g., Cysteine residues)
Conjugation Efficiency (Yield) High (qualitative assessment based on common usage and reliable chemistry)High (typically >80%)Variable (can be ~70-84% but is highly dependent on reaction conditions and steric hindrance)[1]
Reaction pH Deprotection: ~7.5; Thiol-maleimide reaction: 6.5-7.57.0-9.06.5-7.5
Resulting Linkage Stability Very High (Stable thioether bond)Very High (Stable amide bond)Moderate (Susceptible to retro-Michael reaction leading to deconjugation, though hydrolysis can increase stability)[1][2][3]
Retained Biological Activity Generally high, site-specific modification is possible to minimize impact on active sites.Can be lower due to random modification of lysine residues, potentially affecting active sites.Generally high, as it allows for site-specific modification of cysteine residues.
Key Advantages Introduction of a protected thiol allows for a two-step, controlled conjugation. The resulting thioether bond is highly stable.High reactivity with abundant amine groups.High specificity for thiol groups, enabling site-specific conjugation.
Key Disadvantages Requires a deprotection step.Can lead to a heterogeneous mixture of conjugates.The resulting linkage can be unstable in the presence of other thiols.

Experimental Protocols

Detailed methodologies are crucial for reproducible and effective bioconjugation. Below are representative protocols for the use of this compound and its alternatives.

Protocol 1: Protein Thiolation using this compound and Subsequent Conjugation

This two-step protocol first introduces a protected thiol group onto a protein via reaction with an amine-reactive version of S-Acetyl-PEG8 (e.g., S-Acetyl-PEG8-NHS ester), followed by deprotection and conjugation to a thiol-reactive molecule.

Materials:

  • Protein of interest in a suitable buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • S-Acetyl-PEG8-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deacetylation Solution: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5

  • Thiol-reactive molecule (e.g., Maleimide-functionalized payload)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

Step 1: Acylation of the Protein

  • Dissolve the protein to be modified in the reaction buffer to a final concentration of 2-10 mg/mL.

  • Immediately before use, dissolve the S-Acetyl-PEG8-NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Add a 10- to 20-fold molar excess of the dissolved S-Acetyl-PEG8-NHS ester to the protein solution.

  • Incubate the reaction for 1 hour at room temperature with gentle stirring.

  • Remove the excess, unreacted S-Acetyl-PEG8-NHS ester by SEC (e.g., a desalting column).

Step 2: Deprotection of the Acetyl Group

  • To the purified S-Acetyl-PEGylated protein, add the Deacetylation Solution at a 1:10 volume ratio (e.g., 100 µL of Deacetylation Solution to 1 mL of protein solution).

  • Incubate the reaction for 2 hours at room temperature.

  • Purify the now thiol-functionalized protein from the hydroxylamine using a desalting column, exchanging into a reaction buffer containing 10 mM EDTA to prevent disulfide bond formation.

Step 3: Conjugation to a Thiol-Reactive Molecule

  • Immediately add the maleimide-functionalized molecule to the purified thiol-PEGylated protein at a 5- to 10-fold molar excess.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Purify the final conjugate using SEC to remove any unreacted materials.

Characterization: The final conjugate can be characterized by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the precise mass of the conjugate.

Protocol 2: Direct Protein PEGylation using NHS-ester PEG

Materials:

  • Protein of interest in 0.1 M sodium bicarbonate buffer, pH 8.3

  • NHS-ester PEG

  • Anhydrous DMF or DMSO

  • SEC column for purification

Procedure:

  • Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.

  • Dissolve the NHS-ester PEG in DMF or DMSO to a concentration of 10 mg/mL.

  • Add a 10- to 50-fold molar excess of the dissolved NHS-ester PEG to the protein solution.

  • Incubate for 1 hour at room temperature with gentle stirring.

  • Purify the PEGylated protein using SEC.

Protocol 3: Direct Protein PEGylation using Maleimide-PEG

Materials:

  • Protein with a free cysteine residue in 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2

  • Maleimide-PEG

  • Anhydrous DMF or DMSO

  • SEC column for purification

Procedure:

  • Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.

  • Dissolve the Maleimide-PEG in DMF or DMSO to a concentration of 10 mg/mL.

  • Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG to the protein solution.

  • Incubate for 2 hours at room temperature with gentle stirring.

  • Purify the PEGylated protein using SEC.

Mandatory Visualization

Visual representations of experimental workflows and biological pathways are essential for clarity and understanding.

experimental_workflow cluster_step1 Step 1: Thiolation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Conjugation Protein Protein Acylated_Protein S-Acetyl-PEGylated Protein Protein->Acylated_Protein Reaction (pH 7.2-7.5) SAc_PEG_NHS S-Acetyl-PEG8-NHS SAc_PEG_NHS->Acylated_Protein Acylated_Protein2 S-Acetyl-PEGylated Protein Deprotected_Protein Thiol-PEGylated Protein Thiol_Protein Thiol-PEGylated Protein Acylated_Protein2->Deprotected_Protein Hydroxylamine (pH 7.2-7.5) Final_Conjugate Final Bioconjugate Thiol_Protein->Final_Conjugate Reaction (pH 6.5-7.5) Payload Thiol-Reactive Payload Payload->Final_Conjugate

Caption: Experimental workflow for bioconjugation using this compound.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR IFNα Receptor JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (DNA) ISGF3->ISRE Translocates & Binds Gene_Transcription Gene Transcription (Antiviral Response) ISRE->Gene_Transcription Initiates Peg_IFN Pegylated Interferon-α Peg_IFN->IFNAR Binds

Caption: JAK-STAT signaling pathway initiated by Pegylated Interferon-alpha.

References

A Comparative Guide to PEGylation Reagents for Biopharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical step in optimizing the therapeutic properties of biologics. This guide provides a comprehensive comparison of commonly used PEGylation reagents, supported by experimental data and detailed protocols, to facilitate informed decision-making in your research and development endeavors.

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins, peptides, and other biologics. The choice of PEG reagent directly impacts the efficiency of the conjugation reaction, the stability of the resulting conjugate, and the ultimate biological performance of the drug. This guide will delve into a comparative analysis of key PEGylation reagents, focusing on their reactive specificities, architectural differences (linear vs. branched), and the influence of molecular weight.

I. Comparison of PEGylation Reagents Based on Reactive Group Chemistry

The functional group of a PEGylation reagent dictates its reactivity towards specific amino acid residues on a protein. The most common target functionalities are primary amines (e.g., lysine residues, N-terminus) and free thiols (e.g., cysteine residues).

Key Performance Indicators of Amine-Reactive vs. Thiol-Reactive PEGylation:
FeatureNHS-Ester PEGAldehyde PEGMaleimide PEG
Target Residue Primary Amines (Lysine, N-terminus)Primary Amines (Primarily N-terminus at controlled pH)Thiols (Cysteine)
Reaction pH 7.0 - 9.0[1][2]6.5 - 7.5 for reductive amination[3]6.5 - 7.5[1][2]
Linkage Formed AmideSecondary Amine (after reduction)Thioether
Linkage Stability Highly StableHighly StableStable, but can undergo retro-Michael reaction leading to deconjugation[4]
Selectivity Less selective, reacts with multiple accessible lysinesMore selective for N-terminus at lower pHHighly selective for free cysteines
Potential Issues Hydrolysis of NHS ester in aqueous solution, potential for protein aggregation.[1][3]Requires a reducing agent (e.g., sodium cyanoborohydride).[3]Potential for disulfide bond reduction, maleimide hydrolysis at higher pH.[1]

II. Architectural Comparison: Linear vs. Branched PEG Reagents

The architecture of the PEG polymer itself plays a significant role in the properties of the final conjugate. Both linear and branched PEG reagents are widely used, each offering distinct advantages.

Performance Comparison of Linear vs. Branched PEG Reagents:
FeatureLinear PEGBranched PEG
Hydrodynamic Volume Provides a significant increase in size.Offers a greater hydrodynamic volume for the same molecular weight, leading to more effective shielding.[5][6]
In vivo Circulation Half-life Increases circulation time.Generally provides a longer circulation half-life compared to linear PEGs of the same total molecular weight.[5][6]
Immunogenicity Shielding Shields epitopes to reduce immunogenicity.Provides more effective shielding of protein epitopes, potentially leading to lower immunogenicity.[7][8]
Reactivity Standard reactivity based on the functional group.May have slightly altered reactivity due to steric hindrance.
Complexity Simpler structure.More complex structure, which can sometimes lead to a more pronounced immune response in certain contexts.[8]

III. Influence of PEG Molecular Weight on Conjugate Performance

The molecular weight of the PEG reagent is a critical parameter that can be tailored to achieve the desired pharmacokinetic profile.

Impact of PEG Molecular Weight on Key Therapeutic Properties:
PropertyEffect of Increasing PEG Molecular Weight
Circulation Half-life Increases due to reduced renal clearance.[7][9]
Immunogenicity Generally decreases due to more effective shielding of epitopes.[7]
Biological Activity May decrease due to increased steric hindrance around the active site.
Solubility Generally increases.
Risk of Vacuolation Increases, particularly with molecular weights > 30 kDa, though the pathological impact is often considered negligible at therapeutic doses.[7][9]

IV. Experimental Protocols

A. General Protocol for Amine PEGylation using NHS-Ester PEG

This protocol provides a general guideline for the conjugation of an NHS-ester activated PEG to a protein containing accessible primary amines.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • mPEG-NHS ester reagent

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or glycine)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Ensure the protein solution is at the desired concentration in the reaction buffer.

  • Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in the reaction buffer to the desired concentration.

  • Conjugation Reaction: a. Add a 5 to 20-fold molar excess of the mPEG-NHS ester to the protein solution. b. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess PEG reagent and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Analyze the degree of PEGylation using SDS-PAGE, mass spectrometry, or HPLC.

B. General Protocol for Thiol-Specific PEGylation using Maleimide-PEG

This protocol outlines the site-specific conjugation of a maleimide-activated PEG to a protein containing a free cysteine residue.

Materials:

  • Protein solution containing a free cysteine in a suitable buffer (e.g., phosphate buffer with EDTA, pH 6.5-7.5)

  • mPEG-Maleimide reagent

  • Quenching solution (e.g., free cysteine or β-mercaptoethanol)

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: If necessary, reduce any disulfide bonds to generate free thiols and remove the reducing agent. Ensure the protein is in the reaction buffer.

  • Reagent Preparation: Dissolve the mPEG-Maleimide in the reaction buffer immediately before use.

  • Conjugation Reaction: a. Add a 2 to 10-fold molar excess of the mPEG-Maleimide to the protein solution. b. Gently mix and incubate for 1-2 hours at room temperature.

  • Quenching: Quench any unreacted maleimide groups by adding a quenching solution.

  • Purification: Purify the conjugate from excess reagents and byproducts.

  • Characterization: Confirm successful conjugation and determine the degree of PEGylation.

V. Visualizing PEGylation Concepts

Signaling Pathways and Experimental Workflows

PEGylation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Protein Solution in Amine-free Buffer Conjugation Conjugation Reaction (Controlled pH & Temp) Protein_Solution->Conjugation PEG_Reagent PEGylation Reagent (e.g., mPEG-NHS) PEG_Reagent->Conjugation Quenching Quenching (Stop Reaction) Conjugation->Quenching Purification Purification (SEC / Dialysis) Quenching->Purification Analysis Characterization (SDS-PAGE, MS, HPLC) Purification->Analysis Reagent_Comparison cluster_reactive_group Reactive Group cluster_architecture Architecture cluster_mw Molecular Weight PEG_Reagent PEGylation Reagent NHS_Ester NHS-Ester (Amine-reactive) PEG_Reagent->NHS_Ester Maleimide Maleimide (Thiol-reactive) PEG_Reagent->Maleimide Aldehyde Aldehyde (N-terminus reactive) PEG_Reagent->Aldehyde Linear Linear PEG PEG_Reagent->Linear Branched Branched PEG PEG_Reagent->Branched Low_MW Low MW (<10 kDa) PEG_Reagent->Low_MW High_MW High MW (>20 kDa) PEG_Reagent->High_MW

References

A Comparative Guide to S-Acetyl-PEG8-OH Modified Proteins: Enhancing Biological Activity and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins is paramount to improving their efficacy and safety profiles. Among the various techniques, PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands out as a clinically validated method to enhance a protein's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of protein modification using S-Acetyl-PEG8-OH, a short-chain, thiol-reactive PEGylation reagent, with other alternative protein modification strategies. We will delve into the biological activity of proteins modified with this specific linker, supported by experimental data and detailed protocols, to empower informed decisions in your research and development endeavors.

Introduction to this compound Protein Modification

This compound is a discrete PEG (dPEG®) linker featuring a protected thiol group in the form of an S-acetyl thioester and a terminal hydroxyl group. The key advantage of this reagent lies in its ability to introduce a reactive sulfhydryl group onto a protein in a controlled manner. The S-acetyl group serves as a stable protecting group for the thiol, preventing premature reactions. Upon deprotection, typically with hydroxylamine, a free thiol is generated, which can then be used for site-specific conjugation to a target molecule. This two-step process offers a high degree of control over the conjugation reaction.

The PEG8 component refers to a short chain of eight ethylene glycol units. This short linker length is a critical feature, as it can modulate the biological activity and pharmacokinetic profile of the modified protein differently compared to longer PEG chains.

Comparison of this compound Modification with Alternative Technologies

The choice of protein modification strategy significantly impacts the resulting therapeutic's performance. Here, we compare this compound mediated modification with other common techniques.

This compound vs. Long-Chain PEGylation
FeatureThis compound (Short-Chain)Long-Chain PEG (e.g., 20-40 kDa)
Impact on Biological Activity Minimal reduction in activity due to less steric hindrance.[1][2]Can lead to a significant decrease in biological activity by masking active sites or interfering with receptor binding.[1][2]
Pharmacokinetics (Half-life) Moderate increase in circulation half-life.Substantial extension of circulation half-life, leading to less frequent dosing.[3]
Immunogenicity Potentially lower immunogenicity compared to unmodified proteins, but the short PEG chain may offer less shielding of protein epitopes.[4][5]Generally provides significant shielding of protein epitopes, leading to reduced immunogenicity.[4][5] However, antibodies against PEG itself can be an issue.
Solubility & Stability Improves protein solubility and stability.Significantly enhances protein solubility and stability against proteolysis and aggregation.[6][7]
S-Acetyl-Thiol Chemistry vs. Maleimide Chemistry

The generation of a free thiol from this compound for conjugation offers an alternative to the widely used maleimide-based thiol-reactive chemistry.

FeatureS-Acetyl-Thiol Generated LinkageMaleimide-Thiol Linkage
Linkage Stability Forms a stable thioether bond upon reaction of the deprotected thiol with an appropriate reaction partner.The resulting thiosuccinimide linkage is susceptible to retro-Michael addition, leading to deconjugation and potential off-target effects.[8][9][10]
Reaction Specificity The deprotected thiol offers high specificity for reaction with thiol-reactive groups.Maleimides react specifically with free thiols.
Process Complexity Requires a two-step process: deprotection of the S-acetyl group followed by conjugation.A one-step conjugation reaction.

Experimental Data and Performance

While specific quantitative data for proteins modified exclusively with this compound is limited in publicly available literature, we can infer its performance based on studies utilizing short-chain PEGylation and thiol-based conjugation.

A study on affibody-based drug conjugates demonstrated that inserting PEG chains significantly prolonged the circulation half-life. Compared to a non-PEGylated conjugate, a 4 kDa PEG insertion resulted in a 2.5-fold half-life extension, while a 10 kDa PEG led to an 11.2-fold extension. However, this came at the cost of reduced in vitro cytotoxicity, with a 4.5-fold and 22-fold reduction for the 4 kDa and 10 kDa PEG conjugates, respectively.[11][12] This highlights the trade-off between extending half-life and retaining biological activity, suggesting that a short PEG8 linker would likely have a minimal impact on activity but a modest effect on half-life.

Regarding linkage stability, a direct comparison between maleimide-PEG and mono-sulfone-PEG (another stable thiol-reactive chemistry) showed that after seven days of incubation in the presence of 1 mM reduced glutathione, hemoglobin conjugated with mono-sulfone-PEG retained over 90% of its conjugation, whereas less than 70% of the maleimide-PEG conjugate remained intact.[8][10] This underscores the advantage of using chemistries that form more stable linkages than the traditional maleimide approach.

Experimental Protocols

General Protocol for Protein Modification with this compound

This protocol outlines the general steps for introducing a reactive thiol onto a protein using this compound, followed by conjugation to a target molecule. Optimization will be required for specific proteins and target molecules.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate buffer, pH 7.2-8.0, amine-free)

  • This compound

  • Anhydrous DMSO or DMF

  • Hydroxylamine solution (e.g., 0.5 M hydroxylamine, 25 mM EDTA in buffer, pH 7.2-7.5)

  • Thiol-reactive target molecule

  • Desalting columns

Procedure:

  • Introduction of the S-Acetyl-PEG8-Thiol Moiety:

    • This step depends on the functional groups available on the protein and the desired site of modification. The hydroxyl group of this compound can be activated or reacted with a suitable functional group on the protein. Alternatively, a derivative of this compound with a protein-reactive group (e.g., NHS ester) can be used.

  • Deprotection of the S-Acetyl Group:

    • Prepare a fresh deacetylation solution containing hydroxylamine.

    • Add the deacetylation solution to the S-acetyl-PEGylated protein solution.

    • Incubate the reaction for approximately 2 hours at room temperature.

    • Immediately purify the protein to remove excess hydroxylamine and byproducts using a desalting column equilibrated with a buffer containing EDTA to prevent disulfide bond formation.

  • Conjugation to a Thiol-Reactive Molecule:

    • Immediately after purification, add the thiol-reactive target molecule to the solution containing the protein with the newly exposed thiol group.

    • The reaction conditions (e.g., pH, temperature, time) will depend on the specific thiol-reactive chemistry being used (e.g., maleimide, iodoacetamide, pyridyl disulfide).

    • Monitor the reaction progress using appropriate analytical techniques (e.g., SDS-PAGE, HPLC).

  • Purification and Characterization:

    • Purify the final protein conjugate to remove unreacted protein, PEG linker, and target molecule using chromatography techniques such as size-exclusion or ion-exchange chromatography.

    • Characterize the final conjugate to determine the degree of PEGylation, purity, and biological activity.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_step1 Step 1: Thiol Protection & Activation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Conjugation Protein Protein ActivatedProtein S-Acetyl-PEG8-Protein Protein->ActivatedProtein Conjugation SAcetylPEG This compound SAcetylPEG->ActivatedProtein Deprotection Hydroxylamine ThiolProtein Thiol-PEG8-Protein ActivatedProtein->ThiolProtein Deacetylation Deprotection->ThiolProtein Target Target Molecule FinalConjugate Final Conjugate ThiolProtein->FinalConjugate Conjugation Target->FinalConjugate

Caption: Experimental workflow for protein modification using this compound.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Receptor Receptor Signal1 Signal Transduction (e.g., Kinase Cascade) Receptor->Signal1 Protein PEGylated Protein Protein->Receptor Binding Response Cellular Response (e.g., Proliferation, Apoptosis) Signal1->Response

Caption: General signaling pathway initiated by a modified protein.

Conclusion

The use of this compound for protein modification presents a compelling strategy for researchers seeking to fine-tune the properties of therapeutic proteins. The ability to introduce a protected thiol group with a short PEG linker allows for a high degree of control over the conjugation process and can minimize the loss of biological activity often associated with long-chain PEGylation. While extending the in vivo half-life to a lesser extent than longer PEGs, the improved stability of the resulting linkage compared to traditional maleimide chemistry offers a significant advantage. The detailed protocols and comparative data provided in this guide aim to facilitate the adoption of this versatile technology, ultimately contributing to the development of more effective and safer protein-based therapeutics. Further research focusing on direct quantitative comparisons of this compound modified proteins with other PEGylation strategies will be invaluable in fully elucidating its potential.

References

Cross-Validation of S-Acetyl-PEG8-OH in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of efficacy, stability, and the overall therapeutic index. S-Acetyl-PEG8-OH, a discrete polyethylene glycol (PEG) linker, has emerged as a valuable tool for the covalent attachment of molecules. This guide provides an objective comparison of this compound with alternative linker technologies, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a heterobifunctional linker featuring a protected thiol group (S-acetyl) at one terminus and a hydroxyl group (-OH) at the other, connected by an 8-unit polyethylene glycol chain.[1] The PEG8 spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[2][3] The S-acetyl group provides a stable, protected form of a thiol, which can be deprotected under mild conditions to reveal a reactive sulfhydryl group for conjugation.[1] The terminal hydroxyl group offers a further point for chemical modification.

Comparative Performance Analysis

The performance of a linker in a bioconjugate is a multifactorial equation involving stability, reactivity, and its influence on the physicochemical properties of the final product. This section compares this compound with other commonly used linkers.

Impact of PEG Linker Length on ADC Efficacy

The length of the PEG chain within a linker is a crucial parameter that can be optimized to enhance the therapeutic properties of an ADC. Longer PEG chains can help to mask the hydrophobicity of the payload, leading to improved pharmacokinetics.

LinkerPlasma ExposureTumor ExposureTumor-to-Plasma RatioTumor Weight Reduction (%)
Non-PEGylatedLowerLowerLower11
PEG2Higher than non-PEGHigher than non-PEGSimilar to PEG435-45
PEG4Higher than non-PEGHigher than non-PEGSimilar to PEG235-45
PEG8 Significantly Higher Significantly Higher Significantly Higher 75-85
PEG12Significantly HigherSignificantly HigherSignificantly Higher75-85
PEG24Significantly HigherSignificantly HigherSignificantly Higher75-85

Table 1: In vivo performance of ADCs with varying PEG linker lengths. Data synthesized from preclinical studies. The study indicates that ADCs with PEG8, PEG12, and PEG24 linkers demonstrated superior efficacy in tumor-bearing mice.

Comparison with Other Linker Chemistries

While PEG linkers offer significant advantages, other linker types are also employed in bioconjugation, each with its own set of properties.

Linker TypeKey AdvantagesKey Disadvantages
This compound Hydrophilic, monodisperse, stable thiol protection.[1][3]Requires a separate deprotection step.
Maleimide-PEG8 Highly reactive towards thiols.Potential for retro-Michael addition leading to deconjugation.[4]
NHS-Ester-PEG8 Reactive towards primary amines.[5]Can lead to a heterogeneous mixture of conjugates.[6]
Alkyl Linkers Synthetically straightforward.Generally hydrophobic, which can negatively impact solubility.[7][8]
Polysarcosine Linkers Biocompatible, biodegradable, potentially reduced immunogenicity compared to PEG.Less established in clinical applications.
Polypeptide Linkers Biodegradable, tunable properties based on amino acid sequence.[9]Susceptible to enzymatic cleavage.

Table 2: Qualitative comparison of different linker technologies.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of bioconjugates. The following are representative protocols for the use of this compound in the construction of ADCs and PROTACs.

Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis using this compound

This protocol outlines the steps for conjugating a cytotoxic payload to an antibody via a thiol-maleimide linkage, utilizing this compound to introduce the thiol group.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • S-Acetyl-PEG8-Maleimide (as an example of a payload-linker construct)

  • Hydroxylamine hydrochloride for deprotection

  • TCEP (tris(2-carboxyethyl)phosphine) for antibody reduction (if native disulfides are used for conjugation)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation (if conjugating to native cysteines):

    • Treat the mAb with a 10-fold molar excess of TCEP at 37°C for 1 hour to reduce interchain disulfide bonds.

    • Remove excess TCEP using a desalting column.

  • Deprotection of S-Acetyl-PEG8-Maleimide:

    • Dissolve the S-Acetyl-PEG8-Maleimide in an appropriate solvent (e.g., DMSO).

    • Add a 50-fold molar excess of hydroxylamine hydrochloride.

    • Incubate at room temperature for 2 hours to expose the free thiol.

  • Conjugation:

    • Immediately add the deprotected payload-linker to the prepared antibody at a 5-10 fold molar excess.

    • Allow the reaction to proceed at room temperature for 4 hours or overnight at 4°C.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography to remove unreacted payload-linker and other small molecules.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[10][][12]

Protocol 2: PROTAC Synthesis using this compound

This protocol describes a general method for synthesizing a PROTAC by linking a target protein ligand and an E3 ligase ligand with this compound.

Materials:

  • Target protein ligand with a reactive handle (e.g., an amine)

  • E3 ligase ligand with a reactive handle (e.g., a carboxylic acid)

  • This compound

  • Coupling reagents (e.g., HATU, DIPEA)

  • Deprotection reagent (e.g., hydroxylamine hydrochloride)

  • Purification system (e.g., HPLC)

Procedure:

  • Attachment of this compound to one of the ligands:

    • Activate the carboxylic acid of the E3 ligase ligand with HATU and DIPEA.

    • React the activated ligand with the hydroxyl group of this compound.

    • Purify the resulting intermediate by HPLC.

  • Deprotection of the S-acetyl group:

    • Treat the intermediate with hydroxylamine hydrochloride to expose the free thiol.

  • Conjugation to the second ligand:

    • React the thiol-containing intermediate with the target protein ligand which has a thiol-reactive group (e.g., a maleimide).

  • Purification:

    • Purify the final PROTAC molecule using reverse-phase HPLC.

  • Characterization:

    • Confirm the structure and purity of the PROTAC using LC-MS and NMR.

Visualizing the Workflows

Diagrams generated using Graphviz can effectively illustrate the complex workflows in bioconjugation.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody reduced_mAb Reduced mAb (Exposed Thiols) mAb->reduced_mAb TCEP conjugation Conjugation Reaction reduced_mAb->conjugation acetyl_payload S-Acetyl-PEG8-Payload thiol_payload Thiol-PEG8-Payload acetyl_payload->thiol_payload Hydroxylamine thiol_payload->conjugation ADC Antibody-Drug Conjugate (ADC) conjugation->ADC purification Purification (SEC) ADC->purification final_ADC Purified ADC purification->final_ADC

ADC Synthesis Workflow using this compound.

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) ternary_complex POI-PROTAC-E3 Ligase Ternary Complex POI->ternary_complex PROTAC PROTAC Molecule E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recycled PROTAC->ternary_complex E3_Ligase->ternary_complex PolyUb_POI Poly-ubiquitinated POI ternary_complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->ternary_complex Proteasome Proteasome PolyUb_POI->Proteasome Degradation Degradation of POI Proteasome->Degradation

Mechanism of Action of a PROTAC.

References

Safety Operating Guide

Proper Disposal of S-Acetyl-PEG8-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling S-Acetyl-PEG8-OH must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. Although not classified as a hazardous substance under Regulation (EC) No. 1272/2008, this compound should not be disposed of as common waste. This guide provides detailed, step-by-step instructions for its safe handling and disposal.

Immediate Safety and Handling

Before disposal, ensure that appropriate personal protective equipment (PPE) is worn, including chemical safety goggles and chemical-resistant gloves. Work in a well-ventilated area, preferably under a chemical fume hood. In case of accidental spills, absorb the material with an inert substance such as vermiculite, dry sand, or earth, and place it into a designated chemical waste container. Do not flush this compound or its residues down the sewer.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C18H36O9S
Molecular Weight 428.54 g/mol
Appearance Viscous Liquid
Purity >95%
Solubility Methylene chloride, Acetonitrile, DMAC, DMSO
Storage Temperature -5°C to -20°C

Disposal Protocol: A Step-by-Step Approach

The proper disposal of this compound follows a logical progression designed to minimize risk and ensure regulatory compliance. The primary options for disposal are through a licensed chemical waste disposal service or, in some cases, after neutralization if permitted by institutional guidelines.

Step 1: Waste Identification and Segregation

Identify all waste containing this compound. This includes neat material, contaminated solutions, and any absorbent materials used for spill cleanup. It is crucial to segregate this non-hazardous chemical waste from hazardous waste streams to prevent unnecessary and costly disposal procedures.[1]

Step 2: Containerization and Labeling

Collect all this compound waste in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name ("this compound") and indicate that it is non-hazardous waste intended for chemical disposal.

Step 3: Consultation with Environmental Health and Safety (EHS)

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of non-hazardous chemical waste.[2] Institutional policies may vary, and your EHS office will provide the definitive procedure for your location.

Step 4: Arranging for Professional Disposal

Typically, the most appropriate and compliant method for disposing of non-hazardous chemical waste is through your institution's designated hazardous waste management vendor. Schedule a pickup for the labeled waste container according to your institution's procedures.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_disposal Disposal Options start Start: this compound Waste Generated identify Identify & Segregate Waste (Pure compound, solutions, contaminated materials) start->identify containerize Containerize in a Labeled, Sealed, Compatible Container identify->containerize consult_ehs Consult Institutional EHS for Disposal Guidelines containerize->consult_ehs prof_disposal Professional Disposal (Arrange pickup with licensed waste vendor) consult_ehs->prof_disposal Standard Procedure in_lab_treat In-Lab Treatment (If Permitted by EHS) (e.g., Neutralization) consult_ehs->in_lab_treat If explicitly allowed end_disposal End: Waste Disposed Compliantly prof_disposal->end_disposal in_lab_treat->end_disposal

Disposal Workflow for this compound

This procedural guide is intended to provide essential safety and logistical information for the proper disposal of this compound. By adhering to these steps, researchers can maintain a safe laboratory environment and ensure that chemical waste is managed in an environmentally responsible manner. Always prioritize the specific guidelines provided by your institution's EHS department.

References

Personal protective equipment for handling S-Acetyl-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling S-Acetyl-PEG8-OH. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling.

Hazard Identification and Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous polyethylene glycol (PEG) derivatives and thioester compounds suggest that it is not classified as a hazardous substance.[1][2] However, the toxicological properties have not been thoroughly investigated, and it is prudent to handle it with care.[1] PEGylated compounds are often hygroscopic.[3]

Key Physical and Chemical Properties:

PropertyValueSource
Appearance Viscous Liquid or Solid[4]
Storage Temperature -5°C to -20°C[5][6]
Solubility Soluble in DMSO, Methylene chloride, Acetonitrile, DMAC[3][5]
Hygroscopicity PEG derivatives are generally hygroscopic[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standardTo protect eyes from potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene)To prevent skin contact. Glove compatibility should be verified with the manufacturer's guide.[7]
Body Protection Laboratory coatTo protect skin and clothing from spills.[7]
Respiratory Protection Not generally required under normal handling conditions. Use in a well-ventilated area.To be used if there is a risk of generating aerosols or dust.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical for safe handling.

Preparation:

  • Consult Safety Information: Before beginning work, review this guide and any available safety information.

  • Work Area Preparation: Ensure a clean and organized workspace. Work should be conducted in a well-ventilated laboratory or under a chemical fume hood.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

Handling:

  • Equilibration: Before opening, allow the container of this compound to come to room temperature to prevent moisture condensation.[3]

  • Inert Atmosphere: For solid forms that may be tacky, handle under an inert atmosphere to limit exposure to moisture.[3]

  • Dispensing: Carefully dispense the required amount, avoiding skin and eye contact.

  • Storage of Stock Solutions: Stock solutions can be prepared with a dry solvent and stored for several days, frozen when not in use.[3]

Post-Handling:

  • Decontamination: Clean the work area and any equipment used.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

Waste Segregation:

  • Chemical Waste: Unused or waste this compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be disposed of in a designated solid hazardous waste container.

Disposal Method:

  • While polyethylene glycol is biodegradable, it should not be released into wastewater systems.[1]

  • The recommended disposal method is to transfer the waste to labeled containers for collection by a licensed chemical waste disposal contractor.[1]

  • Follow all local, state, and federal regulations for chemical waste disposal.

Emergency Procedures

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

  • Clean the spill area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Handling_Workflow A Preparation B Don PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Handling in Ventilated Area B->C D Equilibrate to Room Temp C->D E Dispense Compound D->E F Post-Handling E->F J Waste Disposal E->J During & After Handling G Decontaminate Workspace F->G H Doff PPE G->H I Wash Hands H->I K Collect in Labeled Hazardous Waste Container J->K L Arrange for Licensed Disposal Contractor K->L

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Acetyl-PEG8-OH
Reactant of Route 2
Reactant of Route 2
S-Acetyl-PEG8-OH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.